PT150
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Org-34517 is a glucocorticoid antagonist which may have a potential in a number of diseases where there is excess corticosterone/cortisol activity. The drug acts by normalizing hyperactivity in the hypothalamus-pituitary-adrenal (HPA) axis. |
|---|---|
CAS No. |
189035-07-2 |
Molecular Formula |
C28H30O4 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H30O4/c1-3-11-28(30)12-10-23-21-7-4-17-13-19(29)6-8-20(17)26(21)22(15-27(23,28)2)18-5-9-24-25(14-18)32-16-31-24/h5,9,13-14,21-23,30H,4,6-8,10,12,15-16H2,1-2H3/t21-,22+,23-,27-,28-/m0/s1 |
InChI Key |
DFELGYQKEOCHOA-BZAFBGKRSA-N |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC6=C(C=C5)OCO6)C)O |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC6=C(C=C5)OCO6)C)O |
Appearance |
Solid powder |
Other CAS No. |
189035-07-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Org-34517; SCH-900636; Org34517; SCH900636; Org 34517; SCH 900636 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one (Ulipristal Acetate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways for (8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one, a compound commonly known as Ulipristal Acetate. Ulipristal Acetate is a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids. This document outlines the core synthetic strategies, providing detailed experimental protocols and quantitative data where available.
Primary Synthesis Pathway
The most common synthetic route to Ulipristal Acetate commences with estra-4,9-diene-3,17-dione as the starting material. The synthesis involves a sequence of key chemical transformations including epoxidation, a Grignard reaction to introduce the benzodioxolyl moiety, followed by propynylation at the C17 position and subsequent acetylation.
Step 1: Epoxidation of Estra-4,9-diene-3,17-dione
The initial step involves the stereoselective epoxidation of the Δ⁵⁻¹⁰ double bond of estra-4,9-diene-3,17-dione to yield 5α,10α-epoxy-estr-9-ene-3,17-dione.
Experimental Protocol:
-
Dissolve estra-4,9-diene-3,17-dione in a suitable solvent such as dichloromethane.
-
Cool the solution to 0-5 °C.
-
Add an epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), portion-wise to the cooled solution while maintaining the temperature.
-
Stir the reaction mixture at 0-5 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent, for instance, a solution of sodium thiosulfate.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the crude product by column chromatography on silica gel.
| Quantitative Data: Step 1 | |
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (HPLC) | >98% |
Step 2: Grignard Reaction
The second step involves the reaction of the 5α,10α-epoxide with a Grignard reagent, specifically 1,3-benzodioxol-5-ylmagnesium bromide, in the presence of a copper(I) catalyst. This reaction opens the epoxide ring and introduces the 1,3-benzodioxol-5-yl group at the C11β position.
Experimental Protocol:
-
Prepare the Grignard reagent by reacting 5-bromo-1,3-benzodioxole with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
In a separate flask, dissolve the 5α,10α-epoxy-estr-9-ene-3,17-dione and a catalytic amount of a copper(I) salt, such as cuprous chloride (CuCl), in anhydrous THF.
-
Cool the solution of the epoxide to a low temperature, typically -10 to 0 °C.
-
Slowly add the prepared Grignard reagent to the cooled epoxide solution.
-
Allow the reaction to stir at low temperature for a specified time, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting product by column chromatography.
| Quantitative Data: Step 2 | |
| Parameter | Value |
| Typical Yield | 60-70% |
| Purity (HPLC) | >97% |
Step 3: Propynylation of the 17-Keto Group
The 17-keto group is then converted to a 17α-propynyl-17β-hydroxy group via a nucleophilic addition reaction with a propynyl Grignard reagent or lithium acetylide.
Experimental Protocol:
-
In a reaction vessel under an inert atmosphere, dissolve the product from Step 2 in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add a solution of propynylmagnesium bromide in THF dropwise to the cooled steroid solution.
-
Stir the reaction mixture at 0 °C for a few hours.
-
Monitor the reaction for completion using TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
| Quantitative Data: Step 3 | |
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (HPLC) | >98% |
Step 4: Acetylation of the 17-Hydroxy Group
The final step is the acetylation of the tertiary hydroxyl group at the C17 position to yield Ulipristal Acetate.
Experimental Protocol:
-
Dissolve the 17-hydroxypropynyl steroid from Step 3 in a suitable solvent, such as a mixture of acetic anhydride and pyridine or dichloromethane with a catalytic amount of an acid catalyst like perchloric acid.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, pour the mixture into ice water to hydrolyze the excess acetic anhydride.
-
Extract the product with an organic solvent, for example, ethyl acetate.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure Ulipristal Acetate.
| Quantitative Data: Step 4 | |
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (HPLC) | >99% |
| Melting Point | 183-185 °C |
Alternative "Green Synthesis" Pathway
An alternative, more environmentally friendly synthetic route has been developed to avoid the use of some hazardous reagents.[1] This pathway also starts from a protected derivative of estra-4,9-diene-3,17-dione.
A key feature of this greener approach is the introduction of the C17 side chain at an earlier stage. The process involves the following key transformations:
-
Alkynylation: Reaction of a 3-ketal protected starting material with acetylene to form an alkynol intermediate.[1]
-
Hydration: Catalytic hydration of the alkyne to form the corresponding acetyl group.[1]
-
Carbonyl Protection: Protection of the newly formed carbonyl group.[1]
-
Epoxidation and Grignard Reaction: Similar to the primary pathway, this is followed by epoxidation and a Grignard reaction to introduce the C11β-aryl substituent.[1]
-
Deprotection and Acetylation: The final steps involve deprotection and acetylation to yield Ulipristal Acetate.[1]
This pathway is reported to be more suitable for industrial-scale production due to its milder reaction conditions and reduced environmental impact.[1]
Synthesis Pathway Visualization
The following diagram illustrates the primary synthetic pathway to Ulipristal Acetate.
Caption: Primary synthetic pathway of Ulipristal Acetate.
References
In-Depth Technical Guide to a Novel Cyclopenta[a]phenanthrene Derivative: Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a novel cyclopenta[a]phenanthrene derivative, 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene. This document details its synthesis, spectroscopic characterization, and biological activity, with a focus on its carcinogenic properties and its interaction with relevant biological pathways.
Introduction to Cyclopenta[a]phenanthrenes
Cyclopenta[a]phenanthrenes are a class of polycyclic aromatic hydrocarbons (PAHs) that are structurally related to steroids.[1] Their core structure consists of a phenanthrene system fused with a cyclopentane ring.[1] This structural motif has drawn significant interest from the scientific community due to the diverse biological activities exhibited by its derivatives.[2] Many naturally occurring and synthetic phenanthrene derivatives have shown potential as therapeutic agents, with activities including analgesic, antitussive, antimalarial, and cytotoxic effects.[2] However, some derivatives have also been identified as potent carcinogens. This guide focuses on a specific derivative, 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene, and summarizes the current knowledge regarding its chemical and biological properties.
Synthesis and Experimental Protocols
The synthesis of 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene can be achieved through multiple synthetic routes.[3] Below is a detailed protocol for one such synthesis, starting from 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one.
Synthesis of 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene
Starting Material: 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one
Key Transformation: The primary synthetic step involves the reduction of the 17-keto group. This can be accomplished using a variety of reducing agents. A common and effective method is the Wolff-Kishner reduction or its variants, which is suitable for reducing ketones that are stable to strongly basic conditions.
Experimental Protocol:
-
Preparation of the Hydrazone:
-
Dissolve 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one (1.0 eq) in a suitable solvent such as ethanol or diethylene glycol.
-
Add hydrazine hydrate (10-20 eq) to the solution.
-
Heat the reaction mixture at reflux for 2-4 hours to form the corresponding hydrazone.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the hydrazone by adding water.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Wolff-Kishner Reduction:
-
Place the dried hydrazone in a round-bottom flask equipped with a reflux condenser.
-
Add a high-boiling-point solvent, such as diethylene glycol, and a strong base, such as potassium hydroxide or sodium ethoxide (5-10 eq).
-
Heat the mixture to a temperature of 180-200 °C.
-
The reaction involves the decomposition of the hydrazone and the evolution of nitrogen gas.
-
Maintain the temperature until the gas evolution ceases (typically 3-6 hours).
-
Monitor the completion of the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of cold water.
-
The product, 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual base.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent such as ethanol or methanol.
-
Figure 1: Synthetic workflow for the preparation of 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene.
Characterization and Data Presentation
The structure and purity of the synthesized 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene are confirmed using a combination of spectroscopic techniques.
Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, typical parameters include a spectral width of 220 ppm, 512-1024 scans, and a relaxation delay of 2-5 seconds.
-
Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the complete assignment of proton and carbon signals.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
The accurate mass measurement should be within a 5 ppm error to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Key vibrational bands to be observed include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy group).
-
Quantitative Data Summary
| Property | Experimental Data |
| Molecular Formula | C₁₈H₁₆O |
| Molecular Weight | 248.32 g/mol |
| Appearance | Colorless to pale yellow solid |
| ¹H NMR (CDCl₃) | Characteristic aromatic and aliphatic proton signals |
| ¹³C NMR (CDCl₃) | Characteristic aromatic and aliphatic carbon signals |
| HRMS (ESI+) | m/z calculated for C₁₈H₁₇O⁺ [M+H]⁺: 249.1274, Found: [Value] |
| IR (ATR, cm⁻¹) | Key vibrational frequencies |
Note: Specific spectral data should be populated from experimental results.
Biological Activity and Signaling Pathways
16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene has been evaluated for its biological activity, particularly its carcinogenicity.
Carcinogenicity and Cytotoxicity
Studies have shown that 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene exhibits carcinogenic activity.[3] It has been tested in mouse models, where repeated application was found to induce skin neoplasms.[3] This activity is somewhat unexpected given the lack of conjugation in the D-ring, which is often considered a key feature for the biological activity of such compounds.[3]
Cytotoxicity Assay Protocol (MTT Assay):
-
Cell Culture:
-
Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the cells for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene in DMSO.
-
Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubate the cells for 48 or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Interaction with Signaling Pathways
While the specific signaling pathway for 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene has not been fully elucidated, its structural similarity to steroids suggests a potential interaction with pathways regulated by steroid-like molecules. One such pathway of significant interest in cancer research is the Hedgehog (Hh) signaling pathway.[1] Certain steroid-like compounds, such as cyclopamine, are known to be potent inhibitors of the Hh pathway by directly binding to the Smoothened (Smo) receptor.[4][5]
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development of various cancers.[5] The canonical pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the G-protein-coupled receptor Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade, leading to the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation and survival.
Figure 2: Simplified diagram of the canonical Hedgehog signaling pathway.
Given the carcinogenic nature of 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene, further research is warranted to investigate its potential modulation of the Hedgehog pathway or other critical signaling cascades involved in cancer development.
Conclusion
16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene serves as an important model compound for studying the structure-activity relationships of carcinogenic PAHs. This guide has provided a framework for its synthesis, characterization, and biological evaluation. Further investigation into its mechanism of action, particularly its interaction with cellular signaling pathways, will be crucial for a complete understanding of its biological effects and for the development of potential therapeutic interventions or preventative strategies. The detailed protocols and data presented herein are intended to support and guide future research in this area.
References
- 1. Steroid - Wikipedia [en.wikipedia.org]
- 2. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of some further cyclopenta[a]phenanthrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Enigmatic Potential of 1,3-Benzodioxole Containing Steroids: A Technical Exploration of a Novel Chemical Frontier
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of distinct pharmacophores into hybrid molecules represents a compelling strategy in modern drug discovery, aiming to unlock novel biological activities and therapeutic profiles. This technical guide delves into the intriguing, yet underexplored, chemical space of steroids bearing the 1,3-benzodioxole moiety. The 1,3-benzodioxole ring system, a key structural feature in numerous natural products and synthetic compounds, is a well-established pharmacophore associated with a wide spectrum of biological effects, most notably potent antitumor and enzyme-inhibiting properties. Steroids, on the other hand, are fundamental signaling molecules with diverse physiological roles, and their synthetic analogs form the basis of many widely used therapeutics.
The conceptual linkage of these two privileged scaffolds holds the promise of creating novel molecular entities with unique and potentially synergistic biological activities. This whitepaper aims to provide a comprehensive overview of the known biological activities of 1,3-benzodioxole derivatives, with a specific focus on their potential application in the design of novel steroidal agents. While the direct conjugation of a 1,3-benzodioxole ring to a steroid nucleus is a nascent and largely undocumented field of research, this guide will extrapolate from the rich pharmacology of non-steroidal 1,3-benzodioxole compounds to build a predictive framework for the potential therapeutic applications of their steroidal counterparts.
Biological Activities of 1,3-Benzodioxole Derivatives: A Foundation for Steroidal Analogs
The 1,3-benzodioxole moiety is a versatile structural motif that imparts a range of biological activities to the molecules that contain it. Extensive research has focused on non-steroidal derivatives, revealing their significant potential in oncology and as modulators of key enzymatic pathways.
Antitumor and Cytotoxic Effects
A substantial body of evidence highlights the potent antitumor and cytotoxic properties of 1,3-benzodioxole derivatives against various human cancer cell lines. These compounds have been shown to inhibit tumor cell growth through diverse mechanisms.
One notable example is the design of novel 1,3-benzodioxole derivatives that exhibit significant cytotoxicity against HeLa (cervical cancer), A498 (kidney cancer), and MDA-MB-231 (breast cancer) cells. For instance, the compound (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) demonstrated a potent activity against MDA-MB-231 cells with an IC₅₀ value of 4.92 ± 1.09 μM, which is significantly more potent than the standard chemotherapeutic agent 5-fluorouracil (5-Fu) (IC₅₀ = 18.06 ± 2.33 μM)[3].
The proposed mechanism for some of these derivatives involves the inhibition of crucial cellular processes. For example, some 1,3-benzodioxole-tagged dacarbazine derivatives have been investigated as potential microtubule inhibitors, a well-established target for anticancer drugs[4].
Enzyme Inhibition
The 1,3-benzodioxole ring is a known inhibitor of various enzyme systems, a property that can be harnessed for therapeutic benefit.
-
Cyclooxygenase (COX) Inhibition: Certain 1,3-benzodioxole derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2 enzymes, which are key players in inflammation and are also implicated in carcinogenesis.
-
Cytochrome P450 (CYP) Inhibition: The methylenedioxyphenyl group is a classic inhibitor of microsomal cytochrome P450 enzymes. This inhibitory action can be exploited to modulate the metabolism of co-administered drugs, potentially enhancing their efficacy or reducing their toxicity. This principle has been explored by conjugating 1,3-benzodioxole derivatives with arsenicals to improve their anti-tumor efficiency[5].
-
5α-Reductase Inhibition: Some studies have indicated that 1,3-benzodioxole compounds can potently inhibit 5α-reductase, an enzyme involved in the conversion of testosterone to the more potent dihydrotestosterone[6]. This suggests a potential therapeutic application in androgen-dependent conditions.
Quantitative Data on the Biological Activity of 1,3-Benzodioxole Derivatives
The following table summarizes the in vitro cytotoxic activity of selected non-steroidal 1,3-benzodioxole derivatives against various cancer cell lines. This data provides a valuable reference for the potency that the 1,3-benzodioxole moiety can confer and serves as a benchmark for the design of future steroidal analogs.
| Compound ID | Cancer Cell Line | IC₅₀ (μM) | Reference |
| YL201 | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [3] |
| 5-Fluorouracil | MDA-MB-231 (Breast) | 18.06 ± 2.33 | [3] |
Note: This table is not exhaustive and is intended to be illustrative of the potencies observed for non-steroidal 1,3-benzodioxole derivatives. The direct translation of these activities to steroidal conjugates requires experimental validation.
Experimental Protocols
To facilitate further research in this area, this section provides a generalized overview of the key experimental methodologies cited in the literature for the synthesis and biological evaluation of 1,3-benzodioxole derivatives.
General Synthesis of 1,3-Benzodioxole Derivatives
The synthesis of 1,3-benzodioxole derivatives often involves multi-step reaction sequences. A common starting material is piperonal (3,4-methylenedioxybenzaldehyde) or other commercially available 1,3-benzodioxole precursors. Typical synthetic transformations include:
-
Bromination: Introduction of a bromine atom to the benzodioxole ring or a side chain to enable further functionalization.
-
Nucleophilic Substitution: Reaction of a halogenated intermediate with various nucleophiles to introduce diverse functional groups.
-
Reduction: Reduction of nitro or carbonyl groups to amines or alcohols, respectively.
-
Condensation Reactions: Formation of amides, imines, or other linkages to couple the 1,3-benzodioxole moiety with other chemical entities.
The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.
Workflow:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,3-benzodioxole derivatives) for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate. This precipitate is then solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the design, synthesis, and biological evaluation of novel 1,3-benzodioxole containing steroids.
Caption: A hypothetical signaling pathway illustrating potential mechanisms of action for 1,3-benzodioxole steroid conjugates in cancer cells.
Future Directions and Conclusion
The exploration of 1,3-benzodioxole containing steroids represents a promising, albeit largely uncharted, avenue for the discovery of novel therapeutic agents. The well-documented antitumor and enzyme-inhibiting properties of non-steroidal 1,3-benzodioxole derivatives provide a strong rationale for investigating their steroidal counterparts. The steroid scaffold can offer a unique vehicle for targeted delivery and may modulate the pharmacokinetic and pharmacodynamic properties of the 1,3-benzodioxole warhead in unforeseen ways.
Future research should focus on the design and synthesis of a diverse library of 1,3-benzodioxole-steroid conjugates, varying both the steroid core (e.g., androstane, estrane, cholestane) and the nature and attachment point of the 1,3-benzodioxole moiety. Systematic evaluation of these compounds in a panel of cancer cell lines and relevant enzyme assays will be crucial to elucidate their structure-activity relationships.
References
- 1. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activities of Natural and Synthetic Steroids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
Pharmacological profiling of (8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
An In-Depth Technical Guide to the Pharmacological Profile of Vilaprisan ((8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one)
Synonyms: BAY 1002670
Introduction
Vilaprisan (BAY 1002670) is a novel, highly potent, and selective progesterone receptor modulator (SPRM) that was under development for the treatment of gynecological disorders such as uterine fibroids and endometriosis.[1][2] As a synthetic steroidal compound, Vilaprisan exhibits potent antagonistic activity at the progesterone receptor (PR) with no agonistic effects, making it a promising therapeutic agent for progesterone-dependent conditions.[1] This technical guide provides a comprehensive overview of the pharmacological profile of Vilaprisan, detailing its mechanism of action, receptor binding affinity, preclinical and clinical efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
Vilaprisan exerts its pharmacological effects through selective modulation of the progesterone receptor. It acts as a potent antagonist, binding to both PR-A and PR-B isoforms with high affinity and inhibiting their transactivation.[1][3] This antagonistic action blocks the downstream signaling pathways that are normally activated by progesterone. In the context of uterine fibroids, which are progesterone-dependent tumors, this leads to an anti-proliferative effect, a reduction in tumor size, and control of symptoms such as heavy menstrual bleeding.[4][5][6] Exploratory analysis of endometrial tissue from women treated with Vilaprisan has shown significant downregulation of genes involved in cell cycle regulation and progression, including AURKA, CCNB1, FOXM1, and MKI67.[3]
Data Presentation
Table 1: In Vitro Receptor Binding and Transactivational Activity of Vilaprisan
| Receptor | Assay Type | Parameter | Vilaprisan Value (nmol/L) | Reference Compound | Reference Value (nmol/L) |
| Progesterone Receptor A | Transactivation | IC50 | 0.09 ± 0.0005 | Mifepristone | 0.023 ± 0.02 |
| Progesterone Receptor B | Transactivation | IC50 | 0.095 ± 0.001 | Mifepristone | 0.02 ± 0.008 |
| Glucocorticoid Receptor | Transactivation | IC50 | 957 ± 42 | Mifepristone | 6 ± 0.5 |
| Androgen Receptor | Transactivation | IC50 | 47 ± 32 | Hydroxyflutamide | 21 ± 9 |
| Estrogen Receptor α | Transactivation | IC50 | No effect | Fulvestrant | 2.0 ± 0.6 |
| Estrogen Receptor β | Transactivation | IC50 | No effect | Fulvestrant | 2.7 ± 0.7 |
Data sourced from a comprehensive overview of Vilaprisan's clinical pharmacokinetics and pharmacodynamics.[3]
Table 2: Preclinical In Vivo Efficacy of Vilaprisan
| Animal Model | Endpoint | Vilaprisan Dose | Result |
| Rat | Termination of Pregnancy | 0.5 mg/kg/day (p.o. & s.c.) | Complete termination |
| Rabbit | Endometrial Transformation | Not specified | 5-fold higher potency than Ulipristal Acetate |
| Mouse (Human Fibroid Xenograft) | Tumor Weight Gain Reduction | 3 mg/kg/day | 95% reduction (p < 0.005) |
Data compiled from preclinical pharmacological studies.[6][7]
Experimental Protocols
Human Steroid Receptor Binding Assays
Objective: To determine the binding affinity of Vilaprisan to various human steroid receptors.
Methodology:
-
Receptor Preparation: Cytosolic fractions containing the respective human steroid receptors (Progesterone, Glucocorticoid, Androgen, Estrogen) were prepared from baculovirus-infected HI5 insect cells.
-
Competition Experiments: A constant concentration of a specific radioligand for each receptor was incubated with increasing concentrations of Vilaprisan.
-
Incubation: The mixture was incubated for 2 hours at 4°C to reach equilibrium.
-
Separation: Bound and unbound radioligand were separated using a charcoal-dextran suspension.
-
Quantification: The radioactivity of the bound fraction was measured by liquid scintillation counting.
-
Data Analysis: The concentration of Vilaprisan that inhibits 50% of the specific binding of the radioligand (IC50) was calculated.
Protocol summarized from preclinical discovery and characterization studies.[8]
In Vitro Transactivation Assays
Objective: To assess the functional agonistic and antagonistic activity of Vilaprisan at various steroid receptors.
Methodology:
-
Cell Culture: Appropriate mammalian cell lines were cotransfected with a plasmid encoding the specific steroid receptor and a reporter plasmid containing a hormone-responsive element linked to a luciferase reporter gene.
-
Agonist Mode: Transfected cells were incubated with increasing concentrations of Vilaprisan to determine if it could activate the receptor and induce luciferase expression.
-
Antagonist Mode: Cells were incubated with a known agonist for the specific receptor in the presence of increasing concentrations of Vilaprisan to determine its ability to inhibit agonist-induced luciferase expression.
-
Luciferase Assay: After incubation, cells were lysed, and luciferase activity was measured using a luminometer.
-
Data Analysis: IC50 values were calculated for antagonistic activity.
Protocol based on standard methodologies described in pharmacological profiling studies.[3][8]
Human Uterine Fibroid Xenograft Model
Objective: To evaluate the in vivo efficacy of Vilaprisan on the growth of human uterine fibroid tissue.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) were used.
-
Tissue Implantation: Fresh, sterile human uterine fibroid tissue obtained from hysterectomies was cut into small fragments and implanted subcutaneously into the mice.
-
Hormonal Stimulation: To support the growth of the progesterone-dependent fibroid tissue, the mice were treated with estradiol and progesterone.
-
Vilaprisan Treatment: Once the xenografts were established, mice were randomized into vehicle control and Vilaprisan treatment groups. Vilaprisan was administered orally at various doses (e.g., 3 mg/kg/day).
-
Endpoint Analysis: After the treatment period, the mice were euthanized, and the xenograft tumors were excised and weighed. Tumor growth inhibition was calculated by comparing the mean tumor weight of the treated groups to the vehicle control group.
Protocol summarized from a study detailing the preclinical pharmacological profile of Vilaprisan.[6]
Mandatory Visualizations
Caption: Progesterone signaling pathway in uterine fibroids and the antagonistic action of Vilaprisan.
Caption: Experimental workflow for the human uterine fibroid xenograft model.
Conclusion
Vilaprisan is a highly potent and selective progesterone receptor modulator with strong antagonistic properties. Preclinical studies have demonstrated its efficacy in reducing the growth of human uterine fibroid tissue, and clinical trials have shown its potential to control heavy menstrual bleeding associated with this condition. Its high selectivity for the progesterone receptor over other steroid receptors suggests a favorable side effect profile. However, the clinical development of Vilaprisan was halted due to findings in long-term preclinical toxicology studies.[5][9] Despite the cessation of its development, the pharmacological profile of Vilaprisan provides a valuable case study in the development of SPRMs for gynecological diseases.
References
- 1. Progesterone Signaling and Uterine Fibroid Pathogenesis; Molecular Mechanisms and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of progesterone signaling in the pathogenesis of uterine leiomyoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilaprisan, a New Selective Progesterone Receptor Modulator in Uterine Fibroid Pharmacotherapy-Will it Really be a Breakthrough? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BAY 1002670: a novel, highly potent and selective progesterone receptor modulator for gynaecological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
The Structure-Activity Relationship of Benzodioxole Steroids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of a benzodioxole moiety with a steroidal framework presents a compelling strategy in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzodioxole-containing compounds and classical steroids, offering a foundational understanding for the rational design of hybrid benzodioxole steroid molecules. While direct literature on benzodioxole steroids is nascent, this paper synthesizes existing data on the individual pharmacophores to predict potential biological activities and mechanisms of action. This guide summarizes quantitative data on the biological activities of relevant compounds, details key experimental protocols, and visualizes pertinent signaling pathways to facilitate further research and development in this promising area.
Introduction
Steroids represent a cornerstone of modern pharmacology, with a vast range of applications stemming from their interaction with nuclear receptors that regulate critical physiological processes. Modifications to the core steroidal structure have historically led to significant improvements in potency, selectivity, and pharmacokinetic profiles. The benzodioxole ring system, a common motif in natural products and synthetic drugs, is known to impart a variety of pharmacological effects, including anticancer, antioxidant, and anti-inflammatory properties. The strategic combination of these two privileged scaffolds into a single molecular entity—a benzodioxole steroid—holds the potential to unlock novel therapeutic activities and mechanisms of action. This document serves as a comprehensive resource for researchers aiming to explore this chemical space.
Structure-Activity Relationships
Benzodioxole Derivatives
The benzodioxole moiety is a key structural feature in numerous biologically active compounds. The structure-activity relationships of benzodioxole derivatives have been explored in various therapeutic areas.
-
Anticancer Activity: Carboxamide-containing benzodioxole compounds have demonstrated notable anticancer activity. For instance, certain derivatives have been shown to reduce α-fetoprotein secretions in Hep3B liver cancer cells and induce cell cycle arrest at the G2-M phase[1]. The nature and position of substituents on the benzodioxole and associated rings significantly influence cytotoxicity.
-
COX Inhibition: Benzodioxole derivatives have been synthesized and evaluated as cyclooxygenase (COX) inhibitors. Compounds with an aryl acetate or aryl acetic acid group attached to the benzodioxole core have shown moderate activity against COX-1 and COX-2 enzymes[2]. The presence and position of halogen atoms on the aryl ring can modulate the inhibitory potency and selectivity. For example, one study found that an ortho-halogenated benzodioxole acetate showed potent activity against both COX-1 and COX-2[2].
Steroids
The structure-activity relationships of steroids are well-established and highly dependent on the specific nuclear receptor they target. Key structural modifications that influence activity include:
-
Aromatic A-Ring: For estrogen receptor (ER) agonists, a phenolic A-ring is crucial for high-affinity binding[3].
-
Substitutions on the Steroid Core: Introduction of functional groups at various positions can dramatically alter biological activity. For example, fluorination at the 9α-position of glucocorticoids enhances both glucocorticoid and mineralocorticoid activity[3].
-
17α- and 17β-Substituents: Modifications at the 17-position of the D-ring are critical for the activity of androgens and progestins. For instance, a 17α-ethinyl group increases oral bioavailability of estrogens and progestins[3].
-
Side Chain Modifications: The nature of the side chain at C17 influences the type and duration of action. Esterification of hydroxyl groups can lead to depot preparations with prolonged release[3].
Quantitative Data on Biological Activity
The following tables summarize the quantitative biological activity of representative benzodioxole derivatives and steroids from the literature. This data provides a basis for comparing the potency and selectivity of different structural motifs.
Table 1: Anticancer and Antioxidant Activity of Benzodioxole Derivatives
| Compound | Cell Line | Assay | Activity (IC₅₀) | Reference |
| 2a | Hep3B | Cytotoxicity | Potent (data in text) | [1] |
| 2b | Hep3B | Cytotoxicity | Active (data in text) | [1] |
| 7a | - | Antioxidant | 39.85 µM | [1] |
| 7b | - | Antioxidant | 79.95 µM | [1] |
Table 2: COX Inhibitory Activity of Benzodioxole Derivatives
| Compound | Target | Activity (IC₅₀) | Reference |
| 3b | COX-1 | 1.12 µM | [2] |
| 3b | COX-2 | 1.3 µM | [2] |
| 4d | COX-1 | - | [2] |
| 4d | COX-2 | More selective than Ketoprofen | [2] |
| 4f | COX-1 | 0.725 µM | [2] |
Signaling Pathways
Benzodioxole steroids are anticipated to exert their effects primarily through the modulation of nuclear receptor signaling pathways. Upon binding to their cognate intracellular receptors, these hybrid molecules can initiate a cascade of events leading to changes in gene expression.
Nuclear Receptor Signaling Pathway
Steroid hormones and their synthetic analogs typically function by binding to nuclear receptors, which are ligand-activated transcription factors. This binding event triggers a conformational change in the receptor, leading to its translocation to the nucleus, dimerization, and binding to specific DNA sequences known as hormone response elements (HREs). This complex then recruits co-activator or co-repressor proteins to modulate the transcription of target genes.
Caption: Generalized Nuclear Receptor Signaling Pathway.
Estrogen Receptor Signaling and Crosstalk
The estrogen receptor can activate both genomic and non-genomic signaling pathways. The non-genomic pathway involves the activation of intracellular signaling cascades, such as the MAPK and PI3K pathways, which can also influence gene expression.
Caption: Overview of Estrogen Receptor Signaling Pathways.
Experimental Protocols
Cytotoxicity Assay (MTS Assay)
This protocol is adapted from studies evaluating the cytotoxic effects of novel compounds[2].
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is based on commercially available COX inhibitor screening kits[2].
-
Reagent Preparation: Prepare all reagents, including the COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate, according to the kit instructions.
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing either COX-1 or COX-2 enzyme in reaction buffer. Include a vehicle control and a known COX inhibitor (e.g., Ketoprofen) as a positive control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Detection: Stop the reaction and measure the product formation by adding the colorimetric substrate and measuring the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Experimental Workflow for SAR Studies
The systematic exploration of the structure-activity relationship of novel benzodioxole steroids requires a logical experimental workflow.
Caption: A typical workflow for structure-activity relationship studies.
Conclusion and Future Directions
The synthesis of hybrid molecules combining the benzodioxole moiety with a steroid nucleus represents a promising, yet underexplored, avenue for the discovery of novel therapeutic agents. This guide has provided a foundational overview of the SAR of the individual components, quantitative biological data, relevant signaling pathways, and key experimental protocols. Based on the available data, it is hypothesized that benzodioxole steroids could exhibit potent and selective activities, particularly in the realms of oncology and inflammation, by interacting with nuclear receptors.
Future research should focus on the systematic synthesis and biological evaluation of a library of benzodioxole steroids with diverse substitution patterns on both the benzodioxole and steroid cores. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these novel compounds. The data and methodologies presented herein provide a solid starting point for researchers to embark on the rational design and development of the next generation of steroid-based therapeutics.
References
- 1. synthesis-and-biological-evaluation-of-benzodioxole-derivatives-as-potential-anticancer-and-antioxidant-agents - Ask this paper | Bohrium [bohrium.com]
- 2. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Whitepaper: A Technical Guide to Target Identification for Novel Steroid Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The identification of molecular targets is a critical and foundational step in the development of novel steroid-based therapeutics. Steroid hormones exert their physiological effects through complex signaling networks, traditionally categorized into genomic and non-genomic pathways. Understanding these mechanisms is paramount for elucidating the mode of action of new chemical entities and predicting their therapeutic and off-target effects. This guide provides an in-depth overview of the primary methodologies employed for the deconvolution of steroid targets, including affinity-based chemical proteomics, expression-based profiling, and computational approaches. Detailed experimental protocols, structured data summaries, and visual workflows are presented to equip researchers with the necessary knowledge to design and execute effective target identification strategies.
Introduction to Steroid Hormone Signaling
Steroid hormones are a class of lipids derived from cholesterol that act as potent signaling molecules, regulating a vast array of physiological processes including metabolism, inflammation, immune response, and cellular differentiation.[1] Their therapeutic potential is vast, but unlocking it requires a precise understanding of their molecular targets. The effects of steroids are primarily mediated through two distinct types of signaling pathways: the classical genomic pathway and the rapid non-genomic pathway.[2][3][4]
-
Genomic Pathway: This classical mechanism involves the steroid diffusing across the cell membrane and binding to intracellular nuclear receptors (NRs).[3][5] This ligand-receptor complex then translocates to the nucleus, where it functions as a transcription factor, binding to specific DNA sequences known as hormone response elements (HREs) to modulate the expression of target genes.[3][4] This process typically occurs over hours to days.
-
Non-Genomic Pathway: Steroids can also elicit rapid biological responses within seconds to minutes.[2] These effects are initiated at the cell membrane or within the cytoplasm and involve the activation of various signal transduction cascades, such as those involving G protein-coupled receptors (GPCRs) and mitogen-activated protein kinases (MAPKs).[2][3] These pathways often operate independently of gene transcription.[4]
Identifying the specific proteins with which a novel steroid compound interacts is fundamental to drug discovery. It allows for mechanism-of-action studies, lead optimization, and the prediction of potential side effects.[6][7]
Key Signaling Pathways in Steroid Action
A comprehensive target identification strategy must consider both major signaling paradigms.
The Classical Genomic Signaling Pathway
The genomic pathway is the best-understood mechanism of steroid action. It directly links the steroid to the regulation of gene expression. The process involves the steroid hormone binding to its cognate receptor in the cytoplasm, which then dimerizes and translocates into the nucleus to act as a transcription factor.[5]
Rapid Non-Genomic Signaling Pathways
Non-genomic signaling provides an alternative and much faster route for steroid action. These pathways are often initiated by steroid interactions with membrane-associated receptors, leading to the activation of intracellular kinase cascades. This can involve classical steroid receptors localized to the plasma membrane or distinct G protein-coupled receptors.[2]
Methodologies for Target Identification
A multi-pronged approach combining direct biochemical methods with broader systems-level analyses and computational prediction is most effective for identifying novel steroid targets.
Affinity-Based Methods (Chemical Proteomics)
Chemical proteomics uses a modified version of the small molecule (the steroid) as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.[7]
Key Techniques:
-
Affinity Chromatography: The novel steroid is chemically modified with a tag (e.g., biotin) and immobilized on a solid support (e.g., beads).[8] When a cell lysate is passed over this support, target proteins bind to the steroid and are retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified, typically by mass spectrometry.
-
Photoaffinity Labeling (PAL): This technique involves a steroid probe containing a photo-reactive group.[8] Upon exposure to UV light, the probe forms a covalent bond with its binding partners in close proximity.[8] This creates a stable link, allowing for more stringent purification conditions to reduce non-specific binders.
-
Probe Synthesis: Synthesize an analog of the novel steroid compound containing a linker arm and a terminal biotin moiety. Ensure the modification does not abolish biological activity.
-
Immobilization: Incubate streptavidin-coated magnetic beads with the biotinylated steroid probe for 1 hour at room temperature to allow for immobilization. Wash the beads three times with phosphate-buffered saline (PBS) to remove unbound probe.
-
Lysate Preparation: Culture target cells to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
Binding/Pulldown: Incubate 1-2 mg of the cell lysate with the steroid-immobilized beads for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate a separate aliquot of lysate with beads immobilized with biotin only.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be achieved by competitive elution with an excess of the free (un-tagged) steroid, or by denaturation using a buffer containing SDS and a reducing agent (e.g., Laemmli buffer).
-
Sample Preparation for Mass Spectrometry:
-
Run the eluate on a short 1D SDS-PAGE gel to separate proteins from interfering substances.
-
Excise the entire protein lane and perform in-gel digestion with trypsin overnight at 37°C.
-
Extract the resulting peptides from the gel slices.
-
-
LC-MS/MS Analysis: Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: Search the resulting MS/MS spectra against a protein sequence database (e.g., UniProt) to identify the proteins.[9] Quantify the relative abundance of proteins in the steroid-probe pulldown versus the control pulldown to identify specific binders.
| Parameter | Description | Typical Value/Threshold |
| Enrichment Factor | Ratio of protein abundance in the steroid pulldown vs. control. | > 3-fold |
| p-value | Statistical significance of the enrichment. | < 0.05 |
| Peptide Count | Number of unique peptides identified for a given protein. | > 2 |
| Sequence Coverage | Percentage of the protein sequence covered by identified peptides. | > 10% |
Expression-Based Methods
These methods identify potential targets indirectly by measuring changes in gene or protein expression in response to treatment with the novel steroid. The assumption is that the steroid's primary targets will initiate signaling cascades that alter the cellular transcriptome and proteome.
-
Genomics (Transcriptomics): Techniques like RNA-sequencing (RNA-Seq) or DNA microarrays are used to obtain a global snapshot of changes in mRNA expression levels after steroid treatment. Genes that are significantly up- or down-regulated are considered potential downstream effectors of the steroid's target.
-
Proteomics: Mass spectrometry-based quantitative proteomics can measure changes in the abundance of thousands of proteins simultaneously.[10] This provides a more direct view of the cellular response than transcriptomics, as mRNA levels do not always correlate perfectly with protein levels.
| Method | Analyte | Information Gained | Typical Fold-Change Cutoff |
| RNA-Sequencing | mRNA | Changes in gene transcription | > 1.5-2.0 |
| Quantitative MS | Proteins | Changes in protein abundance | > 1.5 |
| Phosphoproteomics | Phosphorylated Proteins | Changes in kinase signaling pathways[10] | > 2.0 |
Computational (In Silico) Methods
Computational approaches leverage existing biological and chemical data to predict potential steroid-protein interactions, helping to prioritize candidates for experimental validation.[11][12] These methods are broadly classified into ligand-based and structure-based approaches.[13]
-
Ligand-Based Methods: These approaches rely on the principle that molecules with similar structures often have similar biological activities.[12] If the novel steroid is structurally similar to known hormones or drugs, their targets can be hypothesized as potential candidates.
-
Structure-Based Methods (Reverse Docking): If the 3D structure of the novel steroid is known or can be modeled, it can be computationally "docked" into the binding sites of a large number of protein structures from databases like the PDB.[12][14] Proteins that show favorable binding energies are considered potential targets.
Conclusion and Future Outlook
The identification of steroid hormone targets is a complex endeavor that benefits from an integrated, multi-platform strategy. Direct methods like affinity chromatography provide strong evidence of physical interaction, while expression profiling offers a broader view of the downstream functional consequences. Computational methods serve as powerful predictive tools to narrow the field of potential candidates for costly and time-consuming experimental validation.
Future advancements in mass spectrometry sensitivity, chemical probe design, and machine learning algorithms will continue to refine and accelerate the process of target deconvolution.[15][16] By combining these diverse methodologies, researchers can build a robust and comprehensive understanding of a novel steroid's mechanism of action, paving the way for the development of safer and more effective therapeutics.
References
- 1. Corticosteroid - Wikipedia [en.wikipedia.org]
- 2. Rapid actions of steroid receptors in cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Steroid hormone signaling: multifaceted support of testicular function [frontiersin.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Chemical proteomics strategies for elucidation of cellular steroid hormone targets [publikationen.uni-tuebingen.de]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Computational approaches in target identification and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances and method development for drug target identification. | Semantic Scholar [semanticscholar.org]
- 16. youtube.com [youtube.com]
A Technical Guide to the Preliminary Toxicity Screening of a Synthetic Steroid
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential preliminary toxicity screening assays and methodologies required for the safety assessment of a novel synthetic steroid. Adherence to a structured, tiered approach, beginning with in vitro assays and progressing to targeted in vivo studies, is critical for efficient and ethical drug development.[1] The primary goals of this preclinical safety evaluation are to identify a safe initial dose for human trials, characterize potential target organs for toxicity, and establish key parameters for clinical monitoring.[2]
The Tiered Approach to Toxicity Testing
Regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend a tiered strategy for toxicity assessment.[1] This approach begins with a battery of in vitro tests to identify potential hazards early in the development process, thereby reducing the reliance on animal testing.[1][3] Positive or equivocal findings in these initial screens then warrant further investigation through more complex in vitro models or focused in vivo studies.[2]
Logical Workflow for Preliminary Toxicity Screening
The following diagram illustrates a typical workflow for the preliminary safety assessment of a new chemical entity, such as a synthetic steroid.
In Vitro Toxicity Screening
In vitro (in the glass) studies are performed outside of a living organism, typically using isolated cells or tissues.[3] They are essential for early, high-throughput screening to identify potential liabilities.[4]
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining a compound's direct toxic effect on cells and establishing a therapeutic window.[1][5] These tests measure cell viability or death through various biological markers.
Table 1: Sample Cytotoxicity Data for a Hypothetical Steroid (Compound X)
| Cell Line | Assay Type | Endpoint | Result (IC₅₀) |
|---|---|---|---|
| HepG2 (Human Liver) | MTT | Mitochondrial Activity | 45 µM |
| AC16 (Human Cardiomyocyte) | LDH | Membrane Integrity | 78 µM |
| HEK293 (Human Kidney) | ATP | ATP Production | 62 µM |
The MTT assay is a colorimetric test that measures the mitochondrial activity of viable cells.[5] Living cells convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified.[5]
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthetic steroid in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls and untreated controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[5]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO or isopropanol) to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression.
Genotoxicity Assays
Genotoxicity testing is a regulatory requirement designed to detect compounds that can cause genetic damage, such as gene mutations or chromosomal aberrations.[2][6] A standard in vitro battery typically includes a bacterial gene mutation assay and a mammalian cell assay for chromosomal damage.[7][8]
Table 2: Sample Genotoxicity Profile for Compound X
| Assay | Test System | Metabolic Activation (S9) | Result |
|---|---|---|---|
| Ames Test | S. typhimurium (TA98, TA100) | With & Without | Negative |
| In Vitro Micronucleus | Human Lymphocytes | With & Without | Negative |
| Mouse Lymphoma Assay | L5178Y cells | With & Without | Equivocal |
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, making them unable to grow without external histidine.[7][9] The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[9]
-
Strain Preparation: Grow cultures of the required Salmonella strains (e.g., TA98, TA100) overnight.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate that simulates mammalian metabolism.[9]
-
Exposure: In a test tube, combine the bacterial culture, the synthetic steroid at various concentrations, and either the S9 mix or a buffer.
-
Plating: After a brief pre-incubation, add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (histidine-deficient).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[9]
In Vivo Preliminary Toxicity Screening
In vivo studies are performed in living organisms and are essential for understanding the systemic effects of a compound.[3] For preliminary screening, acute toxicity studies are prioritized.
Acute Systemic Toxicity
Acute toxicity studies evaluate the adverse effects that occur within a short time after the administration of a single dose of a substance.[10][11] These studies help determine the No-Observed-Adverse-Effect-Level (NOAEL) and inform dose selection for longer-term studies.[12] The OECD provides several guidelines for these tests, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[10][11]
This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity category based on the Globally Harmonised System (GHS).[10]
-
Animal Selection: Use a single sex (typically female, as they are often more sensitive) of a standard rodent species (e.g., Wistar rats), approximately 8-12 weeks old.
-
Dose Selection: Select a starting dose from one of the fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is chosen based on any existing data that suggests the likely toxicity of the compound.[13]
-
Procedure:
-
Step 1: Dose a group of 3 animals with the starting dose.
-
Observation: Observe the animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.) intensively for the first 24 hours and then daily for a total of 14 days.[14] Record body weight changes.
-
Decision Logic:
-
If 2 or 3 animals die, the test is stopped, and the substance is classified in that toxicity category. A higher dose level is then tested to refine the classification.
-
If 0 or 1 animal dies, proceed to the next higher dose level with another group of 3 animals.
-
-
-
Pathology: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
-
Classification: The substance is classified based on the dose level at which mortality is observed, corresponding to GHS categories.
Table 3: Sample Acute Oral Toxicity Data (OECD 423)
| Dose Level (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs | GHS Classification |
|---|---|---|---|---|
| 300 | 3 | 0/3 | Mild lethargy on Day 1, resolved | - |
| 2000 | 3 | 2/3 | Severe lethargy, piloerection | Category 4 |
Steroid Signaling and Potential for Toxicity
Synthetic steroids exert their effects primarily by interacting with intracellular steroid hormone receptors. Understanding this mechanism is key to predicting potential toxicities.
Genomic Signaling Pathway
The classical, or genomic, pathway involves the steroid diffusing across the cell membrane and binding to a specific receptor in the cytoplasm or nucleus.[15] This complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences called Hormone Response Elements (HREs), modulating the transcription of target genes.[15][16] This process is relatively slow, taking 30-60 minutes or longer to manifest effects.[17] This pathway is central to both the therapeutic and many of the chronic toxic effects of steroids.
Steroids can also induce rapid, non-genomic effects by interacting with membrane-bound receptors, which can activate various kinase signaling cascades like MAPKs.[15][17] These rapid actions can contribute to acute cellular changes and toxicity.
Target Organ Toxicity Evaluation
Based on the class of compound, certain organ systems are at higher risk of toxicity. For synthetic steroids, the liver and cardiovascular system are of primary concern.
Hepatotoxicity
The liver is central to drug metabolism and is a frequent target of drug-induced injury (DILI).[4] Anabolic steroids, for instance, are known to cause cholestatic liver injury.[18]
-
Assessment: In vitro models using human liver cells (e.g., HepG2, primary hepatocytes) are used for initial screening.[4] Key biomarkers measured in vivo studies include Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and bilirubin.[19] A liver biopsy may be used to define the pattern of injury.[19]
Table 4: Sample Liver Function Test Results in Rats (14-Day Study)
| Parameter | Control Group (Vehicle) | Compound X (50 mg/kg) | Compound X (200 mg/kg) |
|---|---|---|---|
| ALT (U/L) | 35 ± 5 | 42 ± 7 | 155 ± 20* |
| AST (U/L) | 58 ± 8 | 65 ± 10 | 280 ± 35* |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.3 ± 0.08 | 1.1 ± 0.2* |
Statistically significant increase (p < 0.05) compared to control.
Cardiotoxicity
Long-term use of some anabolic steroids is associated with adverse cardiovascular effects, including reduced left ventricular (LV) function and accelerated coronary atherosclerosis.[20][21][22]
-
Assessment: In vitro screening can be performed using human-induced pluripotent stem cell-derived cardiomyocytes (iPS-CMs).[4] In vivo assessments in preclinical models may involve echocardiography to measure parameters like LV Ejection Fraction (LVEF) and histological analysis of heart tissue.[20][21]
Table 5: Sample Cardiovascular Parameters in Non-human Primates (28-Day Study)
| Parameter | Control Group (Vehicle) | Compound X (20 mg/kg) |
|---|---|---|
| LV Ejection Fraction (%) | 61 ± 5 | 53 ± 6* |
| LV Mass Index (g/m²) | 85 ± 9 | 98 ± 11* |
| Coronary Plaque Volume (mm³) | 0.5 ± 0.2 | 1.8 ± 0.5* |
Statistically significant change (p < 0.05) compared to control.
References
- 1. histologix.com [histologix.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 13. bemsreports.org [bemsreports.org]
- 14. youtube.com [youtube.com]
- 15. frontiersin.org [frontiersin.org]
- 16. Hormone signaling - My Cancer Genome [mycancergenome.org]
- 17. Rapid actions of steroid receptors in cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Assessment of drug-induced hepatotoxicity in clinical practice: A challenge for gastroenterologists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cardiotoxicity of Illicit Anabolic Steroid Use - American College of Cardiology [acc.org]
- 21. ahajournals.org [ahajournals.org]
- 22. researchgate.net [researchgate.net]
Physicochemical properties of (8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of the physicochemical properties and mechanism of action of Vilaprisan ((8S,11R,13S,14S,17S)-11-(4-methylsulfonylphenyl)-17-hydroxy-13-methyl-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one), a potent, selective progesterone receptor modulator (SPRM) that was under investigation for the treatment of uterine fibroids and endometriosis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Vilaprisan (also known as BAY-1002670) is a synthetic, steroidal SPRM designed to exert a potent antagonistic effect on the progesterone receptor (PR).[1] Progesterone is a key hormone implicated in the pathogenesis and growth of uterine leiomyomas (fibroids).[2] Vilaprisan's therapeutic potential lies in its ability to inhibit the proliferative and anti-apoptotic effects of progesterone on fibroid tissue.[3] Although its clinical development was halted due to findings in long-term preclinical studies, the extensive research conducted provides valuable insights into its properties and mechanism of action.[3][4]
Physicochemical Properties
Vilaprisan is a highly lipophilic, high molecular weight compound.[1] Its key physicochemical identifiers and properties are summarized in the tables below. While extensive experimental data on all physicochemical parameters are not publicly available, known values and identifiers are presented.
Compound Identification
| Identifier | Value |
| Common Name | Vilaprisan |
| Development Code | BAY-1002670 |
| IUPAC Name | (8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-(4-methylsulfonylphenyl)-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
| CAS Number | 1262108-14-4 |
| Molecular Formula | C₂₇H₂₉F₅O₄S |
| Molecular Weight | 544.6 g/mol [1] |
Solubility and Permeability
| Property | Value | Method |
| Aqueous Solubility | < 0.1 mg/100 mL (in acidic and neutral conditions)[1] | Not specified |
| DMSO Solubility | 7.86 mg/mL (14.43 mM) | Not specified |
| Permeability | High | Caco-2 Cell Assay[1] |
| BCS Classification | Class II (Predicted)[1] | Based on solubility and permeability |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for reproducibility and data interpretation. The following sections describe standard experimental protocols relevant to the characterization of compounds like Vilaprisan.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the concentration of Vilaprisan in a saturated aqueous solution at a specific temperature.
Methodology:
-
Preparation: An excess amount of solid Vilaprisan is added to a vial containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The resulting suspension is agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, followed by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm PVDF) to separate the solid material from the supernatant.
-
Quantification: The concentration of Vilaprisan in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is prepared using standards of known concentrations to ensure accurate quantification.
Determination of Intestinal Permeability (Caco-2 Assay)
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
Objective: To measure the rate of transport of Vilaprisan across a monolayer of differentiated Caco-2 cells.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Transport Experiment (Apical to Basolateral):
-
The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with a transport buffer.
-
Vilaprisan (at a known concentration, e.g., 10 µM) is added to the apical compartment.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral compartment, and the volume is replaced with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical): To assess active efflux, the experiment is repeated by adding Vilaprisan to the basolateral compartment and sampling from the apical side.
-
Quantification: The concentration of Vilaprisan in the collected samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor compartment.
Mechanism of Action
Vilaprisan is a selective progesterone receptor modulator. In uterine fibroids, which overexpress progesterone receptors (PR-A and PR-B) compared to normal myometrium, progesterone acts as a potent mitogen.[5] The binding of progesterone to its receptor initiates a signaling cascade that promotes cell proliferation and inhibits apoptosis, leading to fibroid growth.
Vilaprisan competitively binds to the progesterone receptor, acting as an antagonist. This blockade prevents the downstream signaling initiated by progesterone. The primary consequences of PR antagonism by Vilaprisan in leiomyoma cells are:
-
Inhibition of Cell Proliferation: Vilaprisan has been shown to reduce the expression of proliferation markers such as Ki-67 and Proliferating Cell Nuclear Antigen (PCNA).[6]
-
Induction of Apoptosis: By blocking the progesterone signal, Vilaprisan downregulates the expression of the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death in fibroid cells.[7]
-
Extracellular Matrix (ECM) Modulation: Progesterone contributes to the excessive deposition of ECM, a hallmark of fibroids. SPRMs are known to modulate this process, contributing to a reduction in fibroid volume.[8]
The simplified signaling pathway is illustrated below.
Conclusion
Vilaprisan is a well-characterized selective progesterone receptor modulator with physicochemical properties—namely poor aqueous solubility and high permeability—that classify it as a BCS Class II compound. Its potent antagonism of the progesterone receptor leads to the inhibition of proliferation and induction of apoptosis in uterine leiomyoma cells, providing a strong rationale for its investigation as a treatment for uterine fibroids. While its development has been discontinued, the data gathered on Vilaprisan contribute significantly to the understanding of SPRMs and their potential in gynecological therapies. This technical guide provides a foundational summary of its properties for scientists and researchers in the pharmaceutical field.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Leiomyoma: Understanding Pathobiology and Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilaprisan, a New Selective Progesterone Receptor Modulator in Uterine Fibroid Pharmacotherapy-Will it Really be a Breakthrough? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of vilaprisan in Japanese women with fibroids: The Phase 3 ASTEROID 8 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. mdpi.com [mdpi.com]
- 7. Differential regulatory effect of progesterone on the proliferation and apoptosis of uterine leiomyoma tissue explants and primary leiomyoma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utupub.fi [utupub.fi]
Methodological & Application
Application Notes and Protocols for the Analysis of Cyclopenta[a]phenanthrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical determination of cyclopenta[a]phenanthrene derivatives. These methods are crucial for researchers in environmental science, toxicology, and drug development who need to identify and quantify these compounds in various matrices. The protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Cyclopenta[a]phenanthrene Derivatives
Cyclopenta[a]phenanthrenes are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by a four-ring system, which forms the core structure of steroids. While some derivatives are naturally occurring as part of the steroidal backbone, others are formed during the incomplete combustion of organic materials. Due to the structural similarity of some derivatives to carcinogenic PAHs, sensitive and specific analytical methods are required for their detection and quantification.
Biological Significance: Certain cyclopenta[a]phenanthrene derivatives, particularly steroids, are well-known signaling molecules. Non-steroidal derivatives, as part of the larger PAH family, can exert biological effects through pathways such as the aryl hydrocarbon receptor (AhR) signaling pathway. Activation of the AhR is a key step in the metabolism and, in some cases, the toxicity of PAHs.
Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation
Many PAHs, including phenanthrene derivatives, are known to activate the AhR signaling pathway. This pathway is a key cellular defense mechanism against xenobiotics, but its prolonged activation can lead to toxic effects. The binding of a cyclopenta[a]phenanthrene derivative to the AhR in the cytoplasm initiates a cascade of events leading to the transcription of genes encoding for metabolic enzymes like Cytochrome P450 1A1 (CYP1A1). However, it is noteworthy that some studies have shown that certain phenanthrene derivatives can exert biological effects independently of AhR activation.
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of PAHs, including cyclopenta[a]phenanthrene derivatives. Reversed-phase chromatography with UV or fluorescence detection is commonly employed.
Application Note: HPLC with fluorescence detection offers high sensitivity and selectivity for many fluorescent PAHs. For non-fluorescent derivatives, a Diode Array Detector (DAD) can be used for UV-Vis spectral confirmation. The choice of column, typically a C18, is critical for achieving good resolution of isomeric compounds.
This protocol is adapted from methodologies for PAH analysis in environmental samples.
1. Sample Preparation (QuEChERS Extraction)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube for the cleanup step.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
To the acetonitrile extract, add d-SPE cleanup powder (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. HPLC-FLD/DAD Analysis
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: Start with 40% B, linear gradient to 100% B in 25 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
DAD Detection: 254 nm.
-
FLD Detection: Programmed wavelength switching for optimal excitation and emission for target compounds (e.g., Ex: 260 nm, Em: 352 nm for early eluting PAHs; Ex: 260 nm, Em: 420 nm for later eluting PAHs).
4. Quantification
-
Prepare a series of calibration standards of the target cyclopenta[a]phenanthrene derivatives in acetonitrile.
-
Construct a calibration curve by plotting peak area against concentration.
-
Quantify the analytes in the samples using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds, including many cyclopenta[a]phenanthrene derivatives. It offers excellent chromatographic resolution and mass spectral information for confident compound identification.
Application Note: GC-MS is particularly useful for complex matrices where its high peak capacity can resolve a large number of compounds. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target analytes.
This protocol is based on general procedures for PAH analysis in biological tissues.
1. Sample Preparation
-
Homogenize a sample of fish tissue (e.g., 5 g).
-
Mix the homogenized tissue with anhydrous sodium sulfate to form a dry powder.
-
Perform extraction using an Accelerated Solvent Extractor (ASE) with a solvent mixture like hexane:dichloromethane (1:1, v/v).
-
Concentrate the extract using a rotary evaporator.
2. Lipid Removal and Cleanup
-
For fatty samples, a lipid removal step is crucial. This can be achieved by freezing the extract to precipitate lipids, followed by centrifugation or filtration.
-
Perform column chromatography cleanup using a silica gel column. Elute the fraction containing PAHs with a non-polar solvent like hexane, followed by a slightly more polar solvent mixture like hexane:dichloromethane (9:1, v/v).
3. GC-MS Analysis
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 310 °C at 10 °C/min.
-
Hold at 310 °C for 10 minutes.
-
-
MSD Parameters:
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for target analytes.
-
4. Quantification
-
Use an internal standard method for quantification (e.g., deuterated PAHs).
-
Prepare calibration standards containing the target analytes and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of new or unknown cyclopenta[a]phenanthrene derivatives. Both ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are used to determine the complete chemical structure.
Application Note: NMR is not typically used for quantitative analysis in complex mixtures due to its lower sensitivity compared to chromatographic methods. Its primary role is in the characterization of synthesized compounds or isolated unknowns.
1. Sample Preparation
-
Dissolve a sufficient amount (typically 1-10 mg) of the purified cyclopenta[a]phenanthrene derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition
-
Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to identify the number and types of protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms. DEPT experiments (DEPT-90, DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H correlations) within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C correlations).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C correlations), which is crucial for assembling the molecular skeleton.
-
3. Data Analysis and Structure Elucidation
-
Process the acquired spectra (Fourier transformation, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ) in both ¹H and ¹³C spectra to infer the electronic environment of the nuclei.
-
Use the correlation data from the 2D spectra to piece together the molecular fragments and determine the final structure.
Quantitative Data Summary
The following tables summarize typical performance data for the HPLC and GC-MS methods described. These values can vary depending on the specific instrument, matrix, and target analyte.
Table 1: HPLC-FLD Method Performance for PAH Analysis in Soil
| Analyte | Retention Time (min) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | RSD (%) |
| Phenanthrene | 12.5 | 0.01 | 0.03 | 95.2 | 1.5 |
| Anthracene | 12.8 | 0.01 | 0.03 | 94.8 | 1.6 |
| Fluoranthene | 15.1 | 0.005 | 0.02 | 98.1 | 0.9 |
| Pyrene | 15.6 | 0.005 | 0.02 | 99.2 | 0.6 |
| Benzo[a]anthracene | 18.2 | 0.02 | 0.07 | 92.5 | 1.8 |
| Chrysene | 18.4 | 0.02 | 0.07 | 93.1 | 1.7 |
| Data adapted from representative PAH analysis methods. |
Table 2: GC-MS Method Performance for PAH Analysis in Environmental Samples
| Analyte | Retention Time (min) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) |
| Naphthalene | 8.2 | 0.02 | 0.06 | 75 | 5 |
| Acenaphthene | 10.1 | 0.01 | 0.03 | 82 | 4 |
| Fluorene | 11.2 | 0.01 | 0.03 | 85 | 4 |
| Phenanthrene | 13.5 | 0.01 | 0.04 | 91 | 3 |
| Pyrene | 16.8 | 0.02 | 0.06 | 95 | 3 |
| Data derived from typical performance characteristics of GC-MS methods for PAHs. |
Application Notes and Protocols for Cell-Based Assays to Determine Steroid-Like Compound Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid hormones are crucial signaling molecules that regulate a vast array of physiological processes, making their receptors significant targets for drug discovery. Compounds with steroid-like activity can act as agonists or antagonists of these receptors, offering therapeutic potential for a wide range of diseases, including cancers, inflammatory disorders, and metabolic syndromes. Cell-based assays are indispensable tools for identifying and characterizing the activity of these compounds, providing a physiologically relevant context to assess their impact on cellular signaling pathways.
These application notes provide detailed protocols for robust and reproducible cell-based assays to screen for and characterize compounds with steroid-like activity. The primary focus is on reporter gene assays, which are a common and effective method for quantifying the activation or inhibition of steroid hormone receptors. Additionally, protocols for the H295R steroidogenesis assay and a cell viability assay are included to provide a more comprehensive assessment of a compound's effects.
Steroid Hormone Receptor Signaling Pathway
Steroid hormones, being lipophilic, can diffuse across the cell membrane to bind to their cognate receptors, which are typically located in the cytoplasm or the nucleus.[1][2] Upon ligand binding, the receptor undergoes a conformational change, often dissociating from heat shock proteins, and translocates to the nucleus.[2] In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating gene transcription.[2]
Reporter Gene Assay for Steroid Receptor Activity
Reporter gene assays are a widely used method to screen for compounds that modulate the activity of steroid hormone receptors.[3][4] These assays utilize a host cell line engineered to express a specific steroid receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing HREs.[5][6] When a compound activates the receptor, the receptor-ligand complex binds to the HREs and drives the expression of the reporter gene, producing a measurable signal that is proportional to the receptor's activity.
Experimental Workflow
The general workflow for a reporter gene assay involves cell seeding, compound treatment, incubation, and signal detection.
Detailed Protocol: Luciferase-Based Reporter Assay
This protocol provides a general procedure for a luciferase-based reporter gene assay to screen for agonists and antagonists of a specific steroid hormone receptor.
Materials:
-
Reporter cell line (e.g., U2OS or HEK293T) stably expressing the steroid hormone receptor of interest and a luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Charcoal-stripped FBS (to remove endogenous steroids).
-
Test compounds and reference agonist/antagonist.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the reporter cells in medium containing charcoal-stripped FBS for at least 48 hours prior to the assay to deplete endogenous hormones.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and reference compounds in the appropriate solvent (e.g., DMSO). The final solvent concentration in the assay should be ≤0.5%.
-
For Agonist Screening: Add the diluted compounds directly to the cells. Include a vehicle control (solvent only) and a reference agonist control.
-
For Antagonist Screening: Add the test compounds to the cells, followed by the addition of the reference agonist at a concentration that gives approximately 80% of the maximal response (EC80). Include a vehicle control, a reference agonist control, and a reference antagonist control.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Signal Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Analysis
The raw data (Relative Light Units, RLU) is used to determine the activity of the test compounds.
For Agonist Activity:
-
The activity is typically expressed as a percentage of the response of the reference agonist.
-
% Activity = [(RLU_compound - RLU_vehicle) / (RLU_agonist - RLU_vehicle)] * 100
-
Plot the % Activity against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
For Antagonist Activity:
-
The activity is expressed as a percentage of inhibition of the reference agonist's response.
-
% Inhibition = [1 - (RLU_compound - RLU_vehicle) / (RLU_agonist - RLU_vehicle)] * 100
-
Plot the % Inhibition against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the agonist response is inhibited).
Quantitative Data Summary
The following tables summarize the activity of known steroid hormones and synthetic compounds in various steroid receptor reporter assays.
Table 1: Agonist Activity (EC50 values) in Steroid Receptor Reporter Assays
| Compound | Glucocorticoid Receptor (GR) | Estrogen Receptor α (ERα) | Androgen Receptor (AR) |
| Dexamethasone | 0.0018 µM[7] | >10 µM | >10 µM |
| 17β-Estradiol | >10 µM | 0.0001 µM | >10 µM |
| Dihydrotestosterone (DHT) | >10 µM | >10 µM | 0.00013 µM[3] |
| Progesterone | 0.039 µM (antagonist)[7] | >10 µM | >10 µM |
| Cortisol | 0.044 µM[7] | >10 µM | >10 µM |
Table 2: Antagonist Activity (IC50 values) in Steroid Receptor Reporter Assays
| Compound | Glucocorticoid Receptor (GR) | Estrogen Receptor α (ERα) | Androgen Receptor (AR) |
| Mifepristone (RU486) | 0.00016 µM[7] | >10 µM | >10 µM |
| Tamoxifen | >10 µM | 0.001 µM | >10 µM |
| Bicalutamide | >10 µM | >10 µM | 0.15 µM |
| Flutamide | >10 µM | >10 µM | 1.3 µM[4] |
| Cyproterone Acetate | >10 µM | >10 µM | 0.0071 µM[4] |
H295R Steroidogenesis Assay
The H295R cell line is a human adrenocortical carcinoma cell line that expresses all the key enzymes required for steroidogenesis.[8][9] This assay is used to identify compounds that can interfere with the production of steroid hormones, such as testosterone and estradiol.[9][10]
Detailed Protocol: H295R Steroidogenesis Assay
Materials:
-
H295R cells (ATCC CRL-2128).
-
DMEM/F12 medium supplemented with Cosmic Calf Serum and ITS+ supplement.
-
24-well cell culture plates.
-
Test compounds.
-
Forskolin (positive control for induction).
-
Prochloraz (positive control for inhibition).
-
Hormone detection kits (e.g., ELISA) or LC-MS/MS for hormone quantification.
Procedure:
-
Cell Seeding:
-
Seed H295R cells in 24-well plates at a density of 200,000-300,000 cells per well in 1 mL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Remove the medium and replace it with fresh medium containing the test compounds at various concentrations.
-
Include a solvent control, a forskolin control (e.g., 10 µM), and a prochloraz control (e.g., 10 µM).
-
Incubate for 48 hours.
-
-
Sample Collection:
-
After incubation, collect the cell culture medium from each well for hormone analysis.
-
Store the medium at -80°C until analysis.
-
-
Hormone Quantification:
-
Measure the concentrations of testosterone and estradiol in the collected medium using appropriate methods (ELISA or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the fold change in hormone production relative to the solvent control.
-
A significant increase or decrease in hormone levels indicates that the compound interferes with steroidogenesis.
-
Quantitative Data Summary
Table 3: Effects of Control Compounds on Hormone Production in H295R Cells
| Compound (Concentration) | Testosterone Production (Fold Change vs. Control) | Estradiol Production (Fold Change vs. Control) |
| Forskolin (10 µM) | ~5-10 fold increase | ~3-7 fold increase |
| Prochloraz (10 µM) | ~0.2-0.5 fold decrease | ~0.1-0.4 fold decrease |
Note: The exact fold changes can vary depending on the specific experimental conditions.
Cell Viability Assay
It is crucial to assess the cytotoxicity of test compounds to ensure that the observed effects in the primary assays are not due to cell death.[7] The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11][12]
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Cells used in the primary assay.
-
96-well clear cell culture plates.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat the cells with the test compounds as described in the primary assay protocol.
-
-
MTT Addition:
-
After the compound incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
% Viability = (Absorbance_compound / Absorbance_vehicle) * 100
-
Compounds that significantly reduce cell viability should be flagged as potentially cytotoxic.
-
Conclusion
The cell-based assays described in these application notes provide a comprehensive framework for the identification and characterization of compounds with steroid-like activity. By combining reporter gene assays to assess receptor-specific activity with the H295R steroidogenesis assay to evaluate effects on hormone production and a cell viability assay to rule out cytotoxicity, researchers can gain valuable insights into the pharmacological profile of their test compounds. These assays are amenable to high-throughput screening and can be readily adapted to different steroid hormone receptors, making them essential tools in the drug discovery and development process.
References
- 1. Endocrine system - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Test No. 456: H295R Steroidogenesis Assay - Overton [app.overton.io]
- 10. oecd.org [oecd.org]
- 11. google.com [google.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Animal Models for Efficacy Testing of Synthetic Steroids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Synthetic steroids are a broad class of compounds designed to mimic the action of natural steroid hormones, which play critical roles in a vast array of physiological processes. These synthetic analogs are developed to treat a wide range of conditions, including inflammatory diseases, hormonal deficiencies, and muscle-wasting disorders. Preclinical evaluation of the efficacy and safety of these novel compounds is a crucial step in the drug development pipeline.[1][2] Animal models provide an indispensable in vivo system to study the pharmacodynamics, therapeutic effects, and potential adverse reactions of synthetic steroids before they can be advanced to human clinical trials.[3][4]
This document provides detailed application notes and protocols for utilizing common animal models in the efficacy testing of synthetic steroids, with a focus on corticosteroids and anabolic-androgenic steroids.
Common Animal Models for Steroid Efficacy Testing
Rodents, particularly rats and mice, are the most extensively used animal models for preclinical steroid research. Their widespread use is attributed to several factors:
-
Physiological and Genetic Similarity: The endocrine and immune systems of rodents share significant similarities with those of humans, making them suitable for studying steroid effects.[3] Their genome is remarkably similar to the human genome.[3]
-
Cost-Effectiveness and Handling: Mice and rats are relatively small, have a short gestation period, and are easy to breed and house, which makes them cost-effective for large-scale studies.[4]
-
Established Disease Models: Numerous well-characterized rodent models of human diseases (e.g., inflammation, muscle atrophy, osteoporosis) are available to test the therapeutic efficacy of synthetic steroids.
-
Transgenic Technology: The availability of genetically modified mouse models allows for the investigation of specific genes and pathways involved in steroid action.[5]
Choice of Species and Strain: The selection of the appropriate animal model is critical and depends on the specific research question. For instance, Wistar or Sprague-Dawley rats are frequently used for studying the anabolic effects of steroids, while BALB/c or C57BL/6 mice are common choices for inflammatory models.[3][6] It is considered best practice to match the strain used for toxicity studies with the one that will be used for efficacy studies.[3]
Signaling Pathways of Steroid Hormones
Steroid hormones exert their effects through two primary mechanisms: genomic and non-genomic signaling pathways.
-
Genomic Pathway (Classical): Steroids, being lipophilic, diffuse across the cell membrane and bind to specific intracellular receptors, such as the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), androgen receptor (AR), or estrogen receptor (ER).[7][8] Upon ligand binding, the receptor-steroid complex translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs), thereby regulating the transcription of target genes.[8][9] This process typically occurs over minutes to hours.[9]
-
Non-Genomic Pathway (Rapid): Some steroid effects are initiated within seconds to minutes and do not require gene transcription.[9] These rapid actions are often mediated by membrane-associated steroid receptors that activate various intracellular signaling cascades, including protein kinases like PI3K, Akt, and MAPKs.[9][10][11]
Visualization of Key Signaling Pathways
References
- 1. biobostonconsulting.com [biobostonconsulting.com]
- 2. Medication - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. Genetically modified organism - Wikipedia [en.wikipedia.org]
- 6. The effects of anabolic steroids on rat tendon. An ultrastructural, biomechanical, and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hormone signaling - My Cancer Genome [mycancergenome.org]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Benzodioxole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of benzodioxole derivatives. Benzodioxole, a privileged scaffold in medicinal chemistry, is a structural motif found in numerous biologically active compounds. This guide outlines methodologies for identifying and characterizing benzodioxole derivatives with potential therapeutic applications, including anticancer, anti-inflammatory, and agricultural uses.
Applications of Benzodioxole Derivatives in High-Throughput Screening
Benzodioxole derivatives have been investigated for a wide range of biological activities. High-throughput screening allows for the rapid evaluation of large libraries of these compounds to identify lead molecules for various therapeutic targets.
Anticancer Activity
Certain benzodioxole derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and the modulation of the thioredoxin system.[1]
-
Tubulin Polymerization Inhibition: Some benzodioxole-containing compounds act as antimitotic agents by interfering with microtubule dynamics, a critical process in cell division.[2][3] These agents can bind to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
-
Thioredoxin Reductase (TrxR) Inhibition: The thioredoxin system plays a crucial role in maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to tumor growth and drug resistance.[1] Benzodioxole derivatives have been developed as inhibitors of thioredoxin reductase, leading to increased oxidative stress and subsequent cancer cell death.[1]
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Benzodioxole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
-
Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[4] Selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Several benzodioxole-pyrazole hybrids have shown significant and selective COX-2 inhibitory activity.[4]
Antidiabetic Activity
Diabetes is a metabolic disorder characterized by hyperglycemia. One therapeutic approach is to control post-prandial blood glucose levels by inhibiting carbohydrate-metabolizing enzymes.
-
α-Amylase Inhibition: α-Amylase is a key enzyme responsible for the breakdown of starch into simpler sugars. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing the increase in blood glucose levels after a meal. Certain benzodioxole derivatives have been identified as potent α-amylase inhibitors.[5]
Plant Growth Regulation
Auxins are a class of plant hormones that play a critical role in various aspects of plant growth and development. Synthetic auxin analogs are widely used in agriculture.
-
Auxin Receptor Agonism: Some benzodioxole derivatives have been shown to act as agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1), promoting root growth and other auxin-mediated responses.
Quantitative Data Summary
The following tables summarize the biological activities of selected benzodioxole derivatives from the literature.
Table 1: Anticancer Activity of Benzodioxole Derivatives
| Compound | Cancer Cell Line | Assay | IC50/EC50 (µM) | Reference |
| MAZ2 | Molm-13 (Leukemia) | MTT Assay | < 1 | [1] |
| MAZ2 | NB4 (Leukemia) | MTT Assay | < 1 | [1] |
| MAZ2 | HeLa (Cervical Cancer) | MTT Assay | < 1 | [1] |
| MAZ2 | 4T1 (Breast Cancer) | MTT Assay | < 1 | [1] |
| Compound 2a | Hep3B (Liver Cancer) | Not Specified | Potent | [6] |
| NSC 370277 | Not Specified | Tubulin Polymerization | Potent Inhibitor | [3] |
| NSC 381577 | Not Specified | Tubulin Polymerization | Potent Inhibitor | [3] |
Table 2: Anti-inflammatory Activity of Benzodioxole-Pyrazole Hybrids
| Compound | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 11 | COX-1 | >100 | - | [4] |
| COX-2 | 0.15 | >667 | [4] | |
| 5-LOX | 1.23 | - | [4] | |
| 17 | COX-1 | >100 | - | [4] |
| COX-2 | 0.21 | >476 | [4] | |
| 5-LOX | 1.56 | - | [4] | |
| 26 | COX-1 | 15.2 | - | [4] |
| COX-2 | 0.12 | 126.7 | [4] | |
| 5-LOX | 0.98 | - | [4] | |
| Celecoxib | COX-1 | 12.8 | - | [4] |
| COX-2 | 0.09 | 142.2 | [4] | |
| Diclofenac | COX-1 | 1.25 | - | [4] |
| COX-2 | 0.11 | 11.4 | [4] |
Table 3: Antidiabetic Activity of Benzodioxole Carboxamide Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| IIa | α-Amylase | 0.85 | [5] |
| IIc | α-Amylase | 0.68 | [5] |
Experimental Protocols
This section provides detailed protocols for high-throughput screening of benzodioxole derivatives for the aforementioned biological activities.
General High-Throughput Screening Workflow
A typical HTS workflow involves several stages, from assay development to hit validation.
Caption: A generalized workflow for high-throughput screening in drug discovery.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of benzodioxole derivatives on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
Benzodioxole derivative library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the benzodioxole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Tubulin Polymerization Inhibition Assay
This biochemical assay measures the ability of benzodioxole derivatives to inhibit the polymerization of tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Benzodioxole derivative library (dissolved in DMSO)
-
Positive control (e.g., colchicine) and negative control (DMSO)
-
384-well clear flat-bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP (final concentration 1 mM), and glycerol (final concentration 10%).
-
Compound Addition: Add the benzodioxole derivatives to the wells of a 384-well plate.
-
Initiation of Polymerization: Add the tubulin solution (final concentration 2-4 mg/mL) to the wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance at 340 nm versus time. The rate of tubulin polymerization is determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition for each compound relative to the DMSO control. Determine the IC50 value for active compounds.
Protocol 3: Thioredoxin Reductase (TrxR) Inhibition Assay
This assay measures the inhibition of TrxR activity by benzodioxole derivatives.
Materials:
-
Recombinant human thioredoxin reductase (TrxR1)
-
TrxR assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 2 mM EDTA)
-
NADPH solution
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Benzodioxole derivative library (dissolved in DMSO)
-
Positive control (e.g., auranofin)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing TrxR assay buffer and NADPH.
-
Compound and Enzyme Incubation: Add the benzodioxole derivatives and TrxR1 to the wells of a 96-well plate. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add DTNB solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-20 minutes in a microplate reader.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each compound compared to the DMSO control. Calculate the IC50 values for the active compounds.
Protocol 4: COX-2 Inhibition Assay (Fluorometric)
This assay screens for inhibitors of cyclooxygenase-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Benzodioxole derivative library (dissolved in DMSO)
-
Selective COX-2 inhibitor as a positive control (e.g., celecoxib)
-
96-well black flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the fluorometric probe in COX assay buffer.
-
Compound Addition: Add the benzodioxole derivatives to the wells of the 96-well plate.
-
Enzyme Addition: Add the COX-2 enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the arachidonic acid and fluorometric probe mixture to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-20 minutes at 37°C.
-
Data Analysis: Determine the reaction rate from the linear phase of the fluorescence versus time plot. Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.
Protocol 5: α-Amylase Inhibition Assay
This colorimetric assay identifies inhibitors of α-amylase.
Materials:
-
α-Amylase solution
-
Starch solution (substrate)
-
Dinitrosalicylic acid (DNS) reagent
-
Benzodioxole derivative library (dissolved in DMSO)
-
Acarbose (positive control)
-
96-well clear flat-bottom plates
-
Microplate reader
-
Water bath
Procedure:
-
Pre-incubation: Add the benzodioxole derivatives and α-amylase solution to the wells of a 96-well plate. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Add the starch solution to each well to start the reaction. Incubate for 20 minutes at 37°C.
-
Reaction Termination: Add DNS reagent to each well to stop the reaction.
-
Color Development: Heat the plate in a boiling water bath for 5-10 minutes.
-
Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of α-amylase inhibition for each compound. Determine the IC50 values for active compounds.
Protocol 6: Auxin Activity Reporter Gene Assay
This cell-based assay screens for compounds with auxin-like activity using a reporter gene system.
Materials:
-
Plant cell line (e.g., Arabidopsis thaliana protoplasts or a stable cell line) containing an auxin-responsive promoter (e.g., DR5) fused to a reporter gene (e.g., luciferase or GUS).
-
Cell culture medium
-
Benzodioxole derivative library (dissolved in DMSO)
-
Auxin standard (e.g., indole-3-acetic acid, IAA) as a positive control
-
96-well white or clear flat-bottom plates
-
Luminometer or spectrophotometer
-
Luciferase or GUS assay reagent
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate.
-
Compound Treatment: Add the benzodioxole derivatives at various concentrations to the wells. Include a standard curve of IAA.
-
Incubation: Incubate the plate for 6-24 hours.
-
Reporter Gene Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase, or a chromogenic substrate for GUS).
-
Signal Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the reporter gene activity to a control (e.g., a constitutively expressed reporter). Determine the EC50 value (the concentration that produces 50% of the maximal response) for active compounds.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the screening of benzodioxole derivatives.
Generic HTS Experimental Workflow
Caption: A simplified experimental workflow for a typical HTS assay.
Auxin Signaling Pathway
Caption: Simplified auxin signaling pathway leading to gene expression.
COX-2 Inflammatory Pathway
Caption: The COX-2 pathway in inflammation and its inhibition.
Thioredoxin Reductase System and Inhibition
Caption: The thioredoxin reductase system and its inhibition by benzodioxole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholino derivatives of benzyl-benzodioxole, a study of structural requirements for drug interactions at the colchicine/podophyllotoxin binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. staff.najah.edu [staff.najah.edu]
- 6. synthesis-and-biological-evaluation-of-benzodioxole-derivatives-as-potential-anticancer-and-antioxidant-agents - Ask this paper | Bohrium [bohrium.com]
Protocol for the In Vitro Dissolution and Administration of Novel Steroids: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the dissolution and administration of novel steroids for in vitro studies. These protocols are designed to ensure accurate and reproducible results in the evaluation of new steroid compounds.
Introduction to In Vitro Steroid Testing
Steroid hormones are crucial signaling molecules that regulate a wide array of physiological processes. The development of novel steroid-based therapeutics requires rigorous in vitro evaluation to determine their efficacy, mechanism of action, and potential toxicity. A critical and often overlooked aspect of this process is the proper dissolution and administration of these lipophilic compounds in aqueous cell culture environments. Improper handling can lead to inaccurate concentration assessments and misleading results. This guide provides detailed protocols for dissolving novel steroids, assessing their solubility, and administering them to in vitro cell cultures, along with methods for evaluating their cytotoxic effects.
Solubility Testing of Novel Steroids
Before conducting biological assays, it is imperative to determine the solubility of a novel steroid in the chosen solvent and its stability upon dilution in cell culture media. This ensures that the steroid remains in solution at the desired concentrations during the experiment.
Table 1: Recommended Solvents for Initial Solubility Testing
| Solvent | Order of Preference | Notes |
| Cell Culture Media | 1 | Ideal if soluble, as it avoids solvent-induced artifacts. |
| Dimethyl Sulfoxide (DMSO) | 2 | A common and effective solvent for lipophilic compounds.[1] |
| Ethanol | 3 | An alternative to DMSO, but can have more pronounced effects on cells. |
Protocol 2.1: Step-wise Solubility Determination [2]
-
Initial High-Concentration Test:
-
Weigh approximately 10 mg of the novel steroid into a sterile glass tube.
-
Add 0.5 mL of the preferred solvent (starting with cell culture media) to achieve a concentration of 20 mg/mL.
-
Employ a sequence of mechanical procedures to aid dissolution:
-
Vortex for 1-2 minutes.
-
Place in a sonicator bath for 15-30 minutes.
-
Gently warm the solution to 37°C.
-
-
Visually inspect for complete dissolution (a clear solution with no visible particulates).
-
-
Serial Dilution for Insoluble Compounds:
-
If the steroid does not dissolve at 20 mg/mL, increase the solvent volume to decrease the concentration by a factor of 10 (to 2 mg/mL).
-
Repeat the mechanical dissolution procedures.
-
Continue this process of serial dilution until the steroid is fully dissolved. The highest concentration at which the steroid is fully soluble is the maximum stock concentration.
-
-
Three-Step Protocol for Highly Hydrophobic Steroids: [3]
-
For steroids that are particularly difficult to dissolve, a three-step method can be employed:
-
Prepare a 10 mM stock solution in pure DMSO. If necessary, briefly vortex and warm to 37°C.
-
Perform a 10-fold dilution using fetal bovine serum (FBS) pre-warmed to approximately 50°C.
-
Conduct a final dilution in pre-warmed cell culture media (containing 1% FBS) to reach the desired final concentration.
-
-
Preparation and Administration of Steroid Solutions
Once the solubility has been determined, stock and working solutions can be prepared for administration to cell cultures.
Protocol 3.1: Preparation of Steroid Stock and Working Solutions
-
Stock Solution Preparation:
-
Based on the solubility test, prepare a concentrated stock solution of the novel steroid in the appropriate solvent (e.g., 10 mM in DMSO).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working solutions by diluting the stock solution in pre-warmed, serum-containing cell culture medium to the desired final concentrations.
-
It is crucial to maintain the final solvent concentration in the culture medium at a low, non-toxic level (typically ≤ 0.1% for DMSO).[1]
-
-
Vehicle Control:
-
A vehicle control is essential in all experiments. This control consists of cell culture medium containing the same final concentration of the solvent used to dissolve the steroid (e.g., 0.1% DMSO). This allows for the differentiation of the steroid's effects from any effects of the solvent itself.[1]
-
Table 2: Example Dilution Series for a 10 mM Stock Solution
| Final Concentration | Volume of 10 mM Stock (µL) | Final Volume in Medium (mL) | Final DMSO Concentration |
| 10 µM | 1 | 1 | 0.01% |
| 1 µM | 0.1 | 1 | 0.001% |
| 100 nM | 0.01 | 1 | 0.0001% |
| 10 nM | 0.001 | 1 | 0.00001% |
Experimental Workflow for In Vitro Steroid Evaluation
A structured workflow is critical for the systematic evaluation of a novel steroid's biological activity and potential toxicity.
Figure 1: A typical experimental workflow for the in vitro evaluation of novel steroid compounds.
Protocol for Determining Steroid Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4][5][6] It measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[6]
Protocol 5.1: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a serial dilution of the novel steroid in culture medium.
-
Remove the old medium from the wells and add 100 µL of the steroid-containing medium or vehicle control medium.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well.
-
Gently shake the plate for 10-15 minutes to fully dissolve the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the steroid concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Table 3: Typical Reagents and Materials for MTT Assay
| Reagent/Material | Purpose |
| 96-well cell culture plates | For cell seeding and treatment |
| Cell line of interest | Biological system for testing |
| Complete culture medium | For cell growth and maintenance |
| Novel steroid stock solution | Test compound |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Viability indicator |
| Phosphate-Buffered Saline (PBS) | For dissolving MTT |
| Dimethyl Sulfoxide (DMSO) or Acidified Isopropanol | To dissolve formazan crystals |
| Microplate reader | To measure absorbance |
Understanding Steroid Signaling Pathways
Most steroid hormones exert their effects by binding to intracellular receptors, which then act as ligand-activated transcription factors to regulate gene expression.[7][8][9]
Figure 2: A simplified diagram of the classical steroid hormone signaling pathway.
This classical pathway involves the steroid diffusing across the cell membrane and binding to its cognate receptor in the cytoplasm or nucleus.[9] This binding often causes the dissociation of heat shock proteins, leading to a conformational change in the receptor, dimerization, and translocation into the nucleus.[8] The steroid-receptor complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription and leading to a cellular response.[7]
Conclusion
The successful in vitro evaluation of novel steroids is contingent upon meticulous attention to their dissolution and administration. By following these detailed protocols for solubility testing, solution preparation, and cytotoxicity assessment, researchers can ensure the generation of reliable and reproducible data. A thorough understanding of the experimental workflow and the underlying signaling pathways will further enhance the design and interpretation of these crucial preclinical studies.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Spectroscopic Identification of Complex Steroid Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton.[1] They are crucial in a vast range of physiological processes, functioning as hormones (e.g., testosterone, estradiol), and are foundational components of many pharmaceutical drugs.[1] The identification and structural elucidation of complex steroid molecules and their metabolites are critical in drug development, clinical diagnostics, and metabolomics. However, this task is challenging due to their structural similarity, the existence of numerous isomers, and often low concentrations in complex biological matrices.[2][3]
Spectroscopic techniques are indispensable tools for the unambiguous identification and quantification of steroids.[4] Techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Spectroscopy (Infrared and Raman) provide complementary information regarding molecular weight, atomic connectivity, and functional groups. This document provides detailed application notes and protocols for the use of these key spectroscopic methods in steroid analysis.
Key Spectroscopic Techniques: An Overview
A multi-faceted approach combining different spectroscopic techniques is often necessary for the complete and accurate characterization of complex steroids.
-
Mass Spectrometry (MS): MS is a powerful analytical technique for the quantitation of small molecules.[5] When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it allows for the separation and measurement of numerous compounds quickly and accurately.[5] LC coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for steroid analysis due to its high sensitivity, specificity, and ability to measure multiple steroids simultaneously with minimal sample preparation.[2][6][7] GC-MS is also widely used but often requires chemical derivatization of the steroids to increase their volatility.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the complete structure elucidation of organic molecules, including steroids.[4][8] By analyzing the interaction of atomic nuclei within a magnetic field, NMR can reveal detailed information about the carbon-hydrogen framework, the connectivity between atoms, and the stereochemistry of the molecule. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information on the different types of protons and carbons, while two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) reveal which atoms are connected to each other.[9][10]
-
Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules.[11] These techniques are highly effective for identifying the specific functional groups present in a steroid molecule (e.g., hydroxyls, ketones, alkenes), as different bonds vibrate at characteristic frequencies.[4][12] IR and Raman spectroscopy are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa.[12] This allows for a more complete picture of the molecule's functional makeup.
Experimental Workflows and Protocols
A successful spectroscopic analysis begins with meticulous sample preparation to isolate the steroids of interest from the sample matrix and prepare them for analysis.
Caption: General workflow for spectroscopic identification of steroids.
Protocol 1: Steroid Profiling in Human Serum using LC-MS/MS
This protocol describes a common method for the simultaneous quantification of multiple steroids in a serum sample, adapted from published methodologies.[13][14]
Methodology:
-
Sample Preparation:
-
To 100 µL of serum sample in a microcentrifuge tube, add 10 µL of an internal standard solution (containing deuterated versions of the target steroids). Vortex briefly.
-
Add 200 µL of methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column. Employ a gradient elution program with mobile phases typically consisting of water with a small amount of formic acid or ammonium acetate and methanol or acetonitrile. The total run time is typically 5-10 minutes.[14][15]
-
Tandem Mass Spectrometry: Operate the mass spectrometer in positive atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) mode.[13][16] Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each steroid and its corresponding internal standard.
-
Caption: Workflow for preparing serum samples for LC-MS/MS analysis.
Protocol 2: Structural Characterization by NMR Spectroscopy
This protocol outlines the general steps for preparing a purified steroid sample for structural analysis by NMR.
Methodology:
-
Sample Preparation:
-
Ensure the steroid sample is pure (>95%), as impurities will complicate the spectra.
-
Dissolve 5-10 mg of the purified steroid in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ for less soluble compounds) in a standard 5 mm NMR tube.[17]
-
Ensure the sample is fully dissolved to achieve high-resolution spectra.
-
-
NMR Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the number and types of hydrogen environments.
-
¹³C NMR & DEPT: Acquire a carbon-13 spectrum to identify the number of carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY: Acquire a ¹H-¹H COSY spectrum to identify protons that are coupled (typically on adjacent carbons). This helps to piece together fragments of the molecule.[9]
-
2D HSQC/HMQC: Acquire a ¹H-¹³C HSQC or HMQC spectrum to identify which protons are directly attached to which carbons.[10][18]
-
2D HMBC: Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation spectrum to identify longer-range couplings (2-3 bonds) between protons and carbons. This is crucial for connecting the fragments identified by COSY.
-
Protocol 3: Functional Group Identification by FT-IR Spectroscopy
This protocol details the preparation of a solid steroid sample for analysis by Fourier-transform infrared (FT-IR) spectroscopy.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the dry, purified steroid sample into a fine powder using an agate mortar and pestle.[19]
-
Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder.
-
Gently mix the steroid and KBr until the mixture is homogeneous.
-
Place the mixture into a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[19]
-
-
FT-IR Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the mid-IR range (4000-400 cm⁻¹).
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the steroid molecule.
-
Data Presentation and Interpretation
Quantitative Data Summary
LC-MS/MS methods provide excellent quantitative performance for steroid analysis. The table below summarizes typical performance characteristics for selected steroids.
| Steroid Hormone | Precursor Ion (m/z) | Product Ion (m/z) | Method Limit of Quantification (mLOQ) (ng/mL) | Absolute Recovery (%) |
| Cortisol | 363.2 | 121.1 | 0.50 - 1.50 | 50 - 90 |
| Cortisone | 361.2 | 163.1 | 0.10 - 1.00 | 65 - 90 |
| Testosterone | 289.2 | 97.1 | 0.03 - 0.10 | 40 - 85 |
| Progesterone | 315.2 | 97.1 | 0.05 - 0.20 | 33 - 88 |
| 17α-OH-progesterone | 331.2 | 97.0 | < 1.00 | 45 - 90 |
| Androstenedione | 287.2 | 97.1 | 0.05 - 0.50 | 50 - 85 |
| Data are representative and compiled from typical values reported in the literature.[15] |
Integrated Spectroscopic Strategy
The most confident structural identification is achieved by integrating data from multiple spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.
References
- 1. bop.unibe.ch [bop.unibe.ch]
- 2. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroid hormone analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ec.bioscientifica.com [ec.bioscientifica.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone | Springer Nature Experiments [experiments.springernature.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Complex Cyclopenta[a]phenanthrenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of complex cyclopenta[a]phenanthrenes.
Troubleshooting Guides
This section addresses specific issues that may arise during key synthetic steps.
Problem: Low Yield in Friedel-Crafts Acylation for Annulation
Q1: My Friedel-Crafts acylation to build the phenanthrene backbone is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Friedel-Crafts acylations are a frequent issue. Here are some common causes and troubleshooting steps:
-
Reagent Purity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored bottle of the Lewis acid.
-
Catalyst Stoichiometry: For acylation, the Lewis acid complexes with the acylating agent and the product ketone. Therefore, more than one equivalent of the catalyst is often required. You may need to empirically optimize the amount of Lewis acid.
-
Reaction Temperature: While some Friedel-Crafts reactions proceed at room temperature, others require heating to overcome the activation energy. Conversely, excessive heat can lead to decomposition and side reactions. If you are running the reaction at room temperature, try gentle heating. If you are already heating, consider if the temperature is too high.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Nitrobenzene or carbon disulfide are traditional solvents, but due to their toxicity, safer alternatives like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used. The solubility of the starting materials and intermediates in the chosen solvent is crucial.
-
Substrate Deactivation: If your aromatic substrate has electron-withdrawing groups, it will be deactivated towards electrophilic aromatic substitution, leading to poor yields. In such cases, a more reactive derivative of the substrate or a stronger Lewis acid may be necessary.
Problem: Poor Regioselectivity in the Haworth Synthesis
Q2: I am using the Haworth synthesis to prepare a phenanthrene precursor, but I am getting a mixture of regioisomers during the initial acylation of naphthalene. How can I improve the regioselectivity?
A2: The regioselectivity of the Friedel-Crafts acylation of naphthalene with succinic anhydride is highly dependent on the reaction conditions.
-
Temperature and Solvent: Acylation at lower temperatures (around 0-25 °C) in a solvent like nitrobenzene tends to favor attack at the 1-position (alpha-acylation). In contrast, carrying out the reaction at higher temperatures (above 60°C) in the same solvent, or using a different solvent system, can favor the formation of the 2-substituted product (beta-acylation)[1]. For many phenanthrene syntheses, the beta-substituted product is the desired one.
-
Separation of Isomers: It is common to obtain a mixture of 1- and 2-acylnaphthalenes. These can often be separated by fractional crystallization from a suitable solvent, such as acetic acid.
Problem: Inefficient Cyclization Step
Q3: The intramolecular cyclization to form the final ring of the phenanthrene system is not working well. What can I do?
A3: This is a critical step and can be challenging.
-
Cyclizing Agent: The choice of the cyclizing agent is vital. Concentrated sulfuric acid is commonly used, but for substrates sensitive to strong acids, polyphosphoric acid (PPA) can be a milder and more effective alternative.
-
Anhydrous Conditions: Any moisture in the reaction can quench the acid catalyst and hinder the cyclization. Ensure your substrate and solvent are anhydrous and that the reaction is protected from atmospheric moisture.
-
Activation of the Ring: The aromatic ring undergoing cyclization must be sufficiently activated. If the ring is deactivated by electron-withdrawing groups, the cyclization will be difficult. It may be necessary to modify the synthetic route to avoid having deactivating groups present at this stage.
Problem: Low Yield in the Final Aromatization Step
Q4: My dehydrogenation/aromatization step to form the final phenanthrene ring system is giving a low yield. What are the potential issues?
A4: The final aromatization step is crucial and can be prone to low yields.
-
Dehydrogenation Agent: Selenium or palladium on carbon (Pd/C) are commonly used for this step. Selenium requires high temperatures and is toxic, so it must be handled with care in a well-ventilated fume hood. Pd/C is a safer alternative but may require optimization of the reaction time and temperature.
-
Reaction Time and Temperature: These reactions often require prolonged heating at high temperatures. Insufficient heating time or temperature will result in incomplete reaction. However, excessive heat can lead to decomposition of the product.
-
Purity of the Precursor: Impurities in the starting material for this step can interfere with the catalyst and lead to side reactions. Ensure the cyclized intermediate is as pure as possible before attempting the aromatization.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the cyclopenta[a]phenanthrene ring system?
A1: The primary strategies include:
-
Annulation of a pre-formed phenanthrene core: This involves adding the cyclopentane ring to an existing phenanthrene or dihydrophenanthrene derivative.
-
Building the phenanthrene ring onto a cyclopentane-containing starting material: For example, using an indanone derivative and constructing the other rings.
-
Diels-Alder cycloaddition reactions: This can be a powerful method for forming the six-membered rings of the phenanthrene system.
-
Multi-step classical syntheses: Named reactions like the Haworth synthesis and the Bardhan-Sengupta synthesis are well-established methods for creating the phenanthrene core, which can then be further modified to include the cyclopentane ring.
Q2: I am performing a Wolff-Kishner reduction on an oxo-cyclopenta[a]phenanthrene, but the reaction is sluggish and the yield is low. What could be the problem?
A2: The Wolff-Kishner reduction, which uses hydrazine hydrate and a strong base, can be challenging.
-
Anhydrous Conditions: The presence of water can interfere with the reaction. Although hydrazine hydrate is used, ensuring other reagents and the solvent are dry is important.
-
High Temperatures: This reaction typically requires high temperatures (often >180 °C) to proceed to completion. Using a high-boiling solvent like diethylene glycol is common.
-
Base Strength and Solubility: A strong base like potassium hydroxide or potassium tert-butoxide is needed. The solubility of the base in the reaction medium is crucial.
-
Alternative Reagents: If you are struggling with the hazardous nature of hydrazine, consider alternative reduction methods. For example, a two-step procedure involving conversion of the ketone to a tosylhydrazone followed by reduction with a milder reducing agent like sodium borohydride can be effective. A reported alternative to the Wolff-Kishner reaction for the reduction of oxo-CPP is the use of Al(BH₄)₃ generated in situ from AlCl₃ and NaBH₄, which has been shown to give good yields[2].
Q3: My purified cyclopenta[a]phenanthrene derivative appears to be a mixture of isomers that are difficult to separate by column chromatography. What can I do?
A3: The separation of regioisomers or stereoisomers of complex polycyclic aromatic hydrocarbons can be very challenging due to their similar polarities.
-
Chromatography Optimization: Experiment with different solvent systems, including non-polar solvents like pentane or hexane and slightly more polar solvents like dichloromethane or toluene. Using a high-performance liquid chromatography (HPLC) system with a specialized column (e.g., a PYE or chiral column) may be necessary.
-
Crystallization: Attempt fractional crystallization from a variety of solvents. This can sometimes be more effective than chromatography for separating isomers.
-
Derivatization: If the isomers have a suitable functional group, you could derivatize them to create compounds with a greater difference in physical properties, making separation easier. After separation, the original functional group can be regenerated.
Q4: Are there any particular safety concerns I should be aware of when working with cyclopenta[a]phenanthrenes and their precursors?
A4: Yes, there are several significant safety considerations:
-
Carcinogenicity: Many polycyclic aromatic hydrocarbons, including some cyclopenta[a]phenanthrene derivatives, are known or suspected carcinogens. Always handle these compounds with appropriate personal protective equipment (gloves, lab coat, safety glasses) and work in a well-ventilated fume hood.
-
Hazardous Reagents: Many of the synthetic procedures involve hazardous reagents. For example:
-
Selenium: Used in dehydrogenation reactions, it is highly toxic.
-
Hydrazine: Used in the Wolff-Kishner reduction, it is toxic and potentially explosive.
-
Strong Acids and Lewis Acids: These are corrosive and react violently with water.
-
Pyrophoric Reagents: Some organometallic reagents that could be used in these syntheses are pyrophoric and will ignite on contact with air. Always consult the Safety Data Sheet (SDS) for all reagents and follow appropriate safety protocols.
-
Data Presentation
Table 1: Comparison of Yields for Key Steps in the Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene
| Step | Reagents/Conditions | Starting Material | Product | Yield (%) | Reference |
| Oxidation | NaIO₄/RuCl₃ in DCM:THF | Pyrene | Pyrene-4,5-dione | ~50 | [3] |
| Ring Contraction | Pyrolysis at 245-260°C with PbO₂ | Pyrene-4,5-dione | 4-Oxo-4H-cyclopenta[def]phenanthrene | 2-8 | [3] |
| Ring Contraction (Improved) | Boiling in 1 M NaOH (aq) for 3 days | Pyrene-4,5-dione | 4-Oxo-4H-cyclopenta[def]phenanthrene | 30 | [3] |
| Reduction (Wolff-Kishner) | Hydrazine | 4-Oxo-4H-cyclopenta[def]phenanthrene | 4H-Cyclopenta[def]phenanthrene | 60 | [2] |
| Reduction (Alternative) | In situ generated Al(BH₄)₃ in anhydrous THF | 4-Oxo-4H-cyclopenta[def]phenanthrene | 4H-Cyclopenta[def]phenanthrene | 65 | [2] |
| Reduction (Alternative with wet reagents) | In situ generated Al(BH₄)₃ in non-anhydrous THF | 4-Oxo-4H-cyclopenta[def]phenanthrene | 4H-Cyclopenta[def]phenanthrene | 10-30 | [2] |
Experimental Protocols
Protocol 1: Haworth Synthesis of Phenanthrene
This protocol is a general guideline and may require optimization for specific substituted derivatives.
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in nitrobenzene, add naphthalene.
-
Slowly add succinic anhydride to the mixture, maintaining the temperature below 25 °C.
-
After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture onto ice and add concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and remove the nitrobenzene by steam distillation.
-
Isolate the crude product, which will be a mixture of 1- and 2-naphthoylpropionic acids.
-
Separate the isomers by fractional crystallization from acetic acid.
Step 2: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc powder with a solution of mercuric chloride.
-
Add the amalgamated zinc to a flask containing concentrated hydrochloric acid, water, and toluene.
-
Add the purified 2-naphthoylpropionic acid to the mixture.
-
Heat the mixture under reflux for several hours until the reduction is complete (monitor by TLC).
-
Separate the toluene layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to yield 4-(2-naphthyl)butanoic acid.
Step 3: Intramolecular Cyclization
-
Add the 4-(2-naphthyl)butanoic acid to an excess of concentrated sulfuric acid.
-
Heat the mixture gently on a steam bath for a short period.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration, wash with water, and dry. The product is 1-keto-1,2,3,4-tetrahydrophenanthrene.
Step 4: Second Clemmensen Reduction
-
Reduce the 1-keto-1,2,3,4-tetrahydrophenanthrene using the same Clemmensen reduction procedure as in Step 2.
-
The product is 1,2,3,4-tetrahydrophenanthrene.
Step 5: Aromatization
-
Mix the 1,2,3,4-tetrahydrophenanthrene with a catalytic amount of palladium on carbon (10% Pd/C).
-
Heat the mixture to a high temperature (typically >200 °C) under an inert atmosphere.
-
Continue heating until the evolution of hydrogen gas ceases.
-
Cool the mixture and dissolve it in a suitable solvent like toluene.
-
Filter to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the resulting phenanthrene by recrystallization or chromatography.
Visualizations
Caption: General synthetic workflows for cyclopenta[a]phenanthrenes.
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.
Caption: Relationship between different synthetic strategies for cyclopenta[a]phenanthrenes.
References
Technical Support Center: Optimizing Multi-Step Steroid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields during multi-step steroid synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during steroid synthesis and offers potential solutions.
Issue 1: Low Yield in a Specific Reaction Step
Question: My reaction is giving a low yield of the desired product. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in a single synthetic step can be attributed to several factors. A systematic approach to troubleshooting is crucial.
1. Purity of Reagents and Solvents:
-
Problem: Impurities in starting materials, reagents, or solvents can interfere with the reaction, leading to side products or incomplete conversion. Moisture and air can also be detrimental to many reactions.
-
Solution:
-
Ensure all starting materials are of high purity, confirmed by techniques like NMR or melting point analysis.
-
Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions.
-
Degas solvents when necessary to remove dissolved oxygen.
-
Consider the source and age of your reagents, as degradation can occur over time.
-
2. Reaction Conditions:
-
Problem: Non-optimal reaction temperature, time, or concentration can significantly impact yield.
-
Solution:
-
Temperature: Some reactions are highly sensitive to temperature fluctuations. Ensure uniform and accurate heating or cooling. Consider running the reaction at a lower temperature for a longer duration to minimize side product formation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete reactions and prolonged reaction times leading to product degradation will lower the yield.
-
Concentration: The concentration of reactants can influence reaction rates and the formation of byproducts. Experiment with different concentrations to find the optimal balance.
-
3. Inefficient Mixing:
-
Problem: In heterogeneous reactions or with viscous solutions, inefficient stirring can lead to localized concentration gradients and incomplete reactions.
-
Solution:
-
Use an appropriate stirring method (magnetic stirrer, overhead stirrer) and ensure vigorous mixing throughout the reaction.
-
4. Side Reactions and Byproduct Formation:
-
Problem: The formation of undesired byproducts is a common cause of low yields.
-
Solution:
-
Identify the byproducts using analytical techniques like GC-MS or LC-MS/MS.[1][2]
-
Once the byproducts are identified, you can often deduce the side reactions occurring.
-
Modify the reaction conditions to suppress these side reactions. This could involve changing the solvent, temperature, or catalyst, or using protecting groups for sensitive functionalities. For example, in allylic oxidations of Δ5 steroids, the C3 hydroxyl group often needs to be protected (e.g., as a benzoate ester) to prevent its oxidation to a ketone.
-
Issue 2: Difficulty in Purifying the Target Steroid
Question: I am having trouble separating my desired steroid from impurities and byproducts. What purification strategies can I employ?
Answer:
Effective purification is critical for obtaining a high-purity product and accurately assessing yield. Steroid purification can be challenging due to the presence of structural isomers and byproducts with similar polarities.
1. Crystallization:
-
Utility: A powerful technique for purifying solid steroids.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the steroid is soluble.
-
Slowly cool the solution to allow for the formation of crystals of the pure compound.
-
Impurities that are more soluble will remain in the mother liquor.
-
Collect the crystals by filtration.
-
Tip: If a single solvent is not effective, a two-solvent system (one in which the steroid is soluble and one in which it is insoluble) can be used.
-
2. Column Chromatography:
-
Utility: A versatile method for separating compounds based on their polarity.
-
Stationary Phases:
-
Normal Phase (e.g., Silica Gel): Separates compounds based on polarity, with less polar compounds eluting first.
-
Reverse Phase (e.g., C18-bonded silica): Separates compounds based on hydrophobicity, with more polar compounds eluting first. This is particularly useful for separating steroid epimers.[3]
-
-
Mobile Phase Selection: The choice of solvent system (mobile phase) is crucial. A good starting point for normal phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). For reverse phase, mixtures of water and acetonitrile or methanol are common.[3]
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Utility: Offers higher resolution than standard column chromatography and is excellent for separating challenging mixtures, such as epimers.
-
Typical Conditions: Reverse-phase columns (e.g., C18) with isocratic or gradient elution using acetonitrile/water or methanol/water mixtures are frequently used. The addition of an ion-pair reagent like trifluoroacetic acid can sometimes improve separation.[3]
4. Selective Precipitation:
-
Example: 3β-hydroxy sterols like cholesterol can be selectively precipitated from a mixture using digitonin.
Issue 3: Unwanted Reactions at Other Functional Groups
Question: During a reaction targeting a specific functional group, I am observing modifications at other sites on the steroid backbone. How can I prevent this?
Answer:
The use of protecting groups is a fundamental strategy in multi-step synthesis to temporarily mask reactive functional groups and prevent unwanted side reactions.
1. Protecting Hydroxyl Groups:
-
Common Protecting Groups:
-
Silyl ethers (e.g., TBS, TBDPS): Robust and widely used. Introduced using the corresponding silyl chloride and a base (e.g., imidazole). Removed with a fluoride source (e.g., TBAF).
-
Esters (e.g., Acetate, Benzoate): Economical and effective. Acetates are introduced with acetic anhydride and a base like pyridine, and removed by basic hydrolysis (e.g., K2CO3 in methanol). Benzoates are more stable and can be useful when milder deprotection is needed for other groups.
-
-
Example: To selectively oxidize a secondary alcohol in the presence of a primary alcohol, the primary alcohol can be selectively protected as a silyl ether due to less steric hindrance.
2. Protecting Carbonyl Groups (Ketones and Aldehydes):
-
Common Protecting Groups:
-
Acetals and Ketals: Formed by reacting the carbonyl with a diol (e.g., ethylene glycol) under acidic conditions. They are stable to basic and nucleophilic reagents and are removed by acidic hydrolysis.
-
Enol Ethers: Can be formed to protect ketones from certain nucleophilic attacks.
-
Enolisation: In some cases, a ketone can be protected by converting it to its enolate form with a strong base under anhydrous and oxygen-free conditions, for example, during metal hydride reductions.
-
3. Orthogonal Protecting Group Strategy:
-
Concept: In complex syntheses with multiple functional groups, it is advantageous to use different types of protecting groups that can be removed under distinct conditions without affecting each other. For example, a silyl ether (removed by fluoride) and an acetate ester (removed by base) can be used in the same molecule to allow for selective deprotection and reaction at either hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: How can I improve the stereoselectivity of a reduction reaction?
A1: The stereochemical outcome of a reduction (e.g., converting a ketone to a hydroxyl group) is often influenced by the steric environment around the carbonyl group and the choice of reducing agent.
-
Steric Hindrance: Bulky reducing agents (e.g., L-selectride) will preferentially attack from the less hindered face of the steroid, leading to a specific stereoisomer. Less bulky reagents (e.g., sodium borohydride) may give a mixture of isomers.
-
Chelation Control: If there is a nearby hydroxyl group, it may coordinate with the reducing agent, directing the hydride delivery from a specific face.
-
Enzyme-catalyzed Reductions: Biocatalysis using specific enzymes can offer very high stereoselectivity.
Q2: What is a good general method for monitoring the progress of my steroid synthesis reactions?
A2: Thin Layer Chromatography (TLC) is a quick, easy, and inexpensive method for routine reaction monitoring. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. For more quantitative and detailed analysis, especially to check for the formation of isomeric byproducts, GC-MS and LC-MS are the preferred methods.[1][2]
Q3: My overall yield for a multi-step synthesis is very low. Where should I focus my optimization efforts?
A3: In a multi-step synthesis, the overall yield is the product of the yields of each individual step.
-
Identify the Lowest Yielding Step(s): Analyze the yield of each step to identify the bottlenecks in your synthetic route. Focus your optimization efforts on these low-yielding transformations first.
-
Purification Losses: Significant material loss can occur during purification. Optimize your purification protocols to maximize recovery. This might involve switching from column chromatography to crystallization if possible, or optimizing the solvent system in your chromatography to achieve better separation with less band broadening.
-
Route Design: Sometimes, rearranging the order of reactions or choosing a different synthetic route altogether can lead to a significant improvement in the overall yield. For example, it might be better to introduce a sensitive functional group later in the synthesis to avoid protecting group manipulations.
Q4: How can biocatalysis improve my steroid synthesis?
A4: Biocatalysis, the use of enzymes to perform chemical transformations, offers several advantages in steroid synthesis:
-
High Selectivity: Enzymes often exhibit excellent regio- and stereoselectivity, allowing for the modification of a specific position on the steroid nucleus without affecting other similar functional groups. This can reduce the need for protecting groups.[4][5]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near room temperature and neutral pH, which can prevent the degradation of sensitive molecules.
-
Improved Efficiency: In some cases, protein engineering can be used to improve the catalytic efficiency and substrate specificity of an enzyme for a particular steroid transformation, leading to higher yields.[6] A notable example is the use of cytochrome P450 monooxygenases for selective hydroxylations.[4][5][6]
Data Summary Tables
Table 1: Common Protecting Groups for Hydroxyl and Carbonyl Groups in Steroid Synthesis
| Functional Group | Protecting Group | Reagents for Protection | Reagents for Deprotection | Typical Yield (%) | Notes |
| Hydroxyl | Acetyl (Ac) | Acetic anhydride, pyridine | K2CO3, MeOH | >90 | Base-labile. |
| Benzoyl (Bz) | Benzoyl chloride, pyridine | NaOH, MeOH | >90 | More stable to hydrolysis than acetyl. | |
| Trimethylsilyl (TMS) | TMSCl, imidazole | Acetic acid or K2CO3 | >95 | Labile, often used for in-situ protection. | |
| tert-Butyldimethylsilyl (TBS) | TBDMSCl, imidazole | TBAF, THF | >95 | Robust, widely used. | |
| Carbonyl (Ketone) | Ethylene Ketal | Ethylene glycol, p-TsOH | Aqueous acid (e.g., HCl) | >90 | Stable to bases and nucleophiles. |
Table 2: Comparison of Analytical Techniques for Steroid Synthesis
| Technique | Information Provided | Sample Preparation | Advantages | Limitations |
| TLC | Reaction progress, qualitative product/byproduct formation | Minimal (spotting of diluted reaction mixture) | Fast, inexpensive, simple | Low resolution, not quantitative |
| GC-MS | Quantitative analysis, identification of volatile byproducts, purity assessment | Derivatization often required (e.g., silylation) | High resolution, sensitive, provides structural information | Requires volatile and thermally stable compounds |
| LC-MS/MS | Quantitative analysis of a wide range of steroids and their metabolites, separation of isomers | Protein precipitation, liquid-liquid or solid-phase extraction[7][8] | High sensitivity and specificity, applicable to non-volatile and thermally labile compounds, excellent for isomer separation[9] | More complex instrumentation, potential for matrix effects |
Experimental Protocols
Protocol 1: General Procedure for Acetyl Protection of a Steroidal Hydroxyl Group
-
Dissolve the steroid (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by crystallization or column chromatography.
Protocol 2: General Procedure for LC-MS/MS Analysis of Steroid Products
-
Sample Preparation (from a reaction mixture):
-
Take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 or PFP column is commonly used for steroid analysis.[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic steroids. A representative gradient could be: 0-2 min, 60% B; 2-14 min, ramp to 100% B; 14-15 min, hold at 100% B; 15-16 min, return to 60% B; 16-20 min, re-equilibration.[7]
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-45 °C.[7]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the steroid. Positive mode is common.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-product ion transitions for the target steroid and any known byproducts.
-
Data Analysis: Quantify the product by integrating the peak area and comparing it to a calibration curve of an authentic standard.
-
Visualizations
Caption: A general workflow for a single step in multi-step steroid synthesis, including the crucial troubleshooting loop for yield optimization.
Caption: Logical flow of a protecting group strategy to enable selective reaction at a carbonyl group in the presence of a hydroxyl group.
References
- 1. mdpi.com [mdpi.com]
- 2. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved 2α-Hydroxylation Efficiency of Steroids by CYP154C2 Using Structure-Guided Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Solubility Challenges of Novel Steroid Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility issues encountered with novel steroid compounds. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative solubility data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My novel steroid compound is poorly soluble in aqueous buffers. What are the initial steps I should take to improve its solubility for in vitro assays?
A1: Start by preparing a concentrated stock solution in a water-miscible organic solvent like DMSO, ethanol, or methanol.[1] When diluting the stock solution into your aqueous buffer, do so with vigorous mixing to avoid localized high concentrations that can lead to precipitation. It is also crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5%) to not affect the biological system. If precipitation still occurs, consider using a lower final concentration of your compound or exploring the solubilization techniques outlined in this guide.
Q2: What are the most common strategies for significantly enhancing the aqueous solubility of a steroid for formulation development?
A2: Several effective strategies can be employed, broadly categorized as physical and chemical modifications. Physical modification techniques include particle size reduction (micronization and nanosizing) and the formation of solid dispersions.[2] Chemical modification approaches involve the use of cosolvents, pH adjustment (if the steroid has ionizable groups), and complexation with agents like cyclodextrins.[3] Lipid-based formulations are another powerful approach for highly lipophilic steroids.
Q3: How do I choose the most appropriate solubilization technique for my specific steroid compound?
A3: The choice of technique depends on several factors, including the physicochemical properties of your steroid (e.g., lipophilicity, melting point, presence of ionizable groups), the desired final dosage form (e.g., oral, injectable), and the required drug concentration. A decision-making workflow is provided below to guide your selection process.
Q4: What are cyclodextrins and how do they improve steroid solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules, like steroids, within their cavity, forming an inclusion complex. This complex has a more hydrophilic exterior, which significantly increases the apparent aqueous solubility of the steroid.
Q5: What is a solid dispersion and how does it work?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix, usually a polymer.[4][5] This can be achieved by methods like solvent evaporation or melt extrusion.[5][6] The increased solubility is attributed to several factors, including the reduction of drug particle size to a molecular level, the conversion of the drug to an amorphous state, and the improved wettability of the drug particles by the hydrophilic carrier.[4]
Troubleshooting Guide
Issue: My steroid precipitates out of the cell culture medium upon addition from a DMSO stock.
-
Possible Cause: The final concentration of the steroid exceeds its solubility limit in the medium, or the DMSO concentration is too high, causing the steroid to crash out upon dilution.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Test a lower final concentration of your steroid in the assay.
-
Optimize Stock Dilution: Instead of adding the stock directly, try a serial dilution in the medium with vigorous vortexing at each step.
-
Use a Different Solvent: If possible, try preparing the stock solution in ethanol, which can sometimes be more compatible with aqueous dilutions.
-
Incorporate a Solubilizer: Consider pre-complexing the steroid with a solubilizing agent like a cyclodextrin (see protocol below) before adding it to the medium.
-
Warm the Medium: Gently warming the medium to 37°C before and during the addition of the steroid stock can sometimes help maintain solubility.
-
Issue: I am observing low and inconsistent results in my in vitro assays, which I suspect is due to poor steroid solubility.
-
Possible Cause: The steroid may be precipitating over time in the assay plate, leading to a decrease in the effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of precipitation.
-
Solubility Confirmation: Perform a simple experiment to determine the approximate solubility of your steroid in the assay medium under the same conditions (temperature, incubation time).
-
Employ a Solubilization Technique: Utilize one of the solubilization methods described in this guide (e.g., cyclodextrin complexation, use of cosolvents) to ensure the steroid remains in solution throughout the assay.
-
Include a Positive Control: Use a known soluble steroid as a positive control to confirm that the assay itself is performing correctly.
-
Issue: My nanosuspension is showing particle aggregation and sedimentation over time.
-
Possible Cause: Inadequate stabilization of the nanoparticles. The high surface energy of the nanoparticles makes them prone to aggregation to reduce their surface area.[2][7]
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: The concentration of the stabilizer is critical. Too little will not provide sufficient coverage of the nanoparticle surface, while too much can lead to other issues. Experiment with a range of stabilizer concentrations.[8]
-
Try a Different Stabilizer: The choice of stabilizer depends on the properties of the steroid. A combination of steric and electrostatic stabilizers often provides the best results.[8]
-
Increase Homogenization Pressure/Cycles: If using high-pressure homogenization, increasing the pressure and the number of homogenization cycles can lead to smaller and more stable nanoparticles.[9]
-
Control Temperature: For some methods like melt emulsification, precise temperature control is crucial for forming stable nanoparticles.
-
Data Presentation: Steroid Solubility
The following tables summarize the solubility of common steroids in various solvents. This data can serve as a starting point for selecting appropriate solvent systems for your novel steroid compounds.
| Steroid | Solvent | Solubility (mg/mL) | Temperature (°C) |
| Dexamethasone | Water | Insoluble | Room Temperature |
| Ethanol | 25 | Room Temperature | |
| Methanol | 25 | Room Temperature | |
| DMSO | 25 - 606 | 25 | |
| Chloroform | Slightly Soluble | Room Temperature | |
| Testosterone | Water | ~0.0234 | 25 |
| Ethanol | ~200 | Room Temperature | |
| Chloroform | ~500 | Room Temperature | |
| Diethyl Ether | ~10 | Room Temperature | |
| Vegetable Oils | Soluble | Room Temperature | |
| Prednisolone | Water | 0.22 - 0.24 | Not Specified |
| N,N-dimethylformamide | ~55 (at 328.2 K) | 55 | |
| Hydrocortisone | Water | ~0.28 (at 25°C) | 25 |
| N,N-dimethylformamide | ~56 (at 328.2 K) | 55 |
Note: Solubility values can vary depending on the specific experimental conditions. The data presented here is for informational purposes.
Experimental Protocols
Protocol 1: Preparation of a Steroid Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of a steroid in an organic solvent.
-
Weighing: Accurately weigh the desired amount of the steroid powder using an analytical balance.
-
Solvent Addition: Transfer the powder to a sterile glass vial. Add the appropriate volume of the chosen organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.
-
Dissolution: Vortex the vial vigorously until the steroid is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but be cautious of potential degradation.
-
Sterilization (Optional): If the stock solution is for cell culture use, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with the organic solvent.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Solid Dispersion Preparation by Solvent Evaporation
This method involves dissolving the steroid and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to form a solid dispersion.
-
Selection of Carrier and Solvent: Choose a hydrophilic carrier (e.g., PVP K30, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol, dichloromethane) in which both the steroid and the carrier are soluble.[5][10]
-
Dissolution: Dissolve the steroid and the carrier in the chosen solvent at a specific drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w). Ensure complete dissolution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The evaporation should be done under reduced pressure and at a controlled temperature to prevent phase separation.
-
Drying: Dry the resulting solid film or mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.[11][12]
Protocol 3: Nanosuspension Preparation by High-Pressure Homogenization
This top-down method involves the reduction of drug particle size to the nanometer range using high shear forces.
-
Preparation of Pre-suspension: Disperse the micronized steroid powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80, HPMC).[8][13] The concentration of the drug and stabilizer needs to be optimized.[8]
-
High-Shear Homogenization: Subject the pre-suspension to high-shear homogenization for a short period to ensure a uniform dispersion.
-
High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer at a specific pressure (e.g., 500-1500 bar) for a defined number of cycles (e.g., 10-20 cycles).[13][14] The particle size should be monitored during the process.
-
Particle Size Analysis: Determine the mean particle size and particle size distribution of the nanosuspension using a particle size analyzer (e.g., dynamic light scattering).
-
Zeta Potential Measurement: Measure the zeta potential of the nanosuspension to assess its physical stability. A zeta potential of at least ±30 mV is generally desired for electrostatic stabilization.[9]
Protocol 4: Cyclodextrin Inclusion Complexation by Kneading Method
This method involves the formation of an inclusion complex by kneading the steroid and cyclodextrin with a small amount of solvent.
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).
-
Mixing: Mix the steroid and cyclodextrin in a specific molar ratio (e.g., 1:1) in a mortar.[15][16]
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., ethanol:water 1:1) to the mixture to form a thick paste. Knead the paste for a specified period (e.g., 30-60 minutes).[15][16]
-
Drying: Dry the kneaded mass in an oven at a controlled temperature until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Confirm the formation of the inclusion complex using techniques like DSC, XRD, and Fourier-Transform Infrared (FTIR) spectroscopy.
Protocol 5: Phase Solubility Studies for Cyclodextrin Complexation
This study is essential to determine the stoichiometry and stability constant of the steroid-cyclodextrin complex.[17]
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin at different concentrations.
-
Addition of Steroid: Add an excess amount of the steroid to each cyclodextrin solution in separate vials.
-
Equilibration: Shake the vials at a constant temperature for a sufficient time (e.g., 48-72 hours) to reach equilibrium.
-
Sampling and Analysis: After equilibration, filter the solutions to remove the undissolved steroid. Analyze the concentration of the dissolved steroid in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Phase Solubility Diagram: Plot the concentration of the dissolved steroid against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram provides information about the stoichiometry of the complex, and the stability constant can be calculated from the slope of the linear portion of the curve.[18]
Visualizations
Caption: A workflow for selecting and implementing a suitable solubilization strategy.
Caption: A troubleshooting guide for steroid precipitation in aqueous solutions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharm-int.com [pharm-int.com]
- 5. japsonline.com [japsonline.com]
- 6. youtube.com [youtube.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Extended-Release ZL-004 Nanosuspensions for In Vivo Pharmacokinetic Study to Enhance Low Solubility and Compliance [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Scientia Ricerca Open Access | Scientific Publications | International Journals [scientiaricerca.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kneading Method: Significance and symbolism [wisdomlib.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dosage for In Vivo Steroid Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosage for in vivo steroid studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue: Lack of a clear dose-response relationship.
Question: We are not observing a dose-dependent effect with our steroid treatment. What are the potential causes and how can we troubleshoot this?
Answer:
A flat or non-existent dose-response curve can be frustrating. Here are several factors to investigate:
-
Inappropriate Dose Range: The selected doses may be entirely on the plateau or below the threshold of the dose-response curve.
-
Solution: Conduct a pilot study with a wider range of doses, including very low and very high concentrations, to identify the dynamic range of the response.
-
-
Compound Solubility and Stability: The steroid may not be fully dissolved in the vehicle or could be degrading after administration.
-
Solution: Ensure the steroid is completely solubilized. Consider using a different vehicle if solubility is an issue. Prepare fresh formulations for each experiment to avoid degradation.
-
-
Route of Administration: The chosen route may not provide adequate bioavailability.
-
Assay Sensitivity: The endpoint being measured may not be sensitive enough to detect subtle changes at different doses.
-
Solution: Utilize more sensitive assays or multiple endpoints to assess the steroid's effect. For example, in addition to measuring tumor volume, analyze relevant biomarkers in tissue or blood.
-
-
Biological Variability: High inter-animal variability can mask a dose-dependent effect.[4][5]
-
Solution: Increase the number of animals per group to enhance statistical power. Ensure that all animals are of the same age, sex, and genetic background.
-
Issue: High variability in experimental results.
Question: We are observing significant variability between animals within the same treatment group. How can we reduce this?
Answer:
High variability can obscure real treatment effects. Consider the following strategies to improve consistency:
-
Standardize Animal Handling and Procedures: Ensure all procedures, including animal handling, injection or gavage technique, and sample collection, are performed consistently by all personnel.
-
Control Environmental Factors: Maintain a consistent environment for all animals, including light-dark cycles, temperature, and diet, as these can influence steroid metabolism and response.
-
Homogenize Animal Cohorts: Use animals that are closely matched in age, weight, and, if applicable, disease stage.
-
Refine Dosing Technique: Inaccurate dosing is a major source of variability. For oral gavage, ensure the correct volume is delivered to the stomach without causing stress or injury.[6][7][8][9][10] For injections, use a consistent location and depth.[1][2][3][11][12]
-
Appropriate Vehicle Selection: The vehicle used to dissolve the steroid can influence its absorption and stability.[13]
-
Solution: Choose a vehicle that is well-tolerated by the animals and ensures the stability of the steroid. Common vehicles include saline, corn oil, and solutions containing DMSO and Tween 80. Always include a vehicle-only control group.
-
Issue: Unexpected animal mortality.
Question: We are experiencing unexpected deaths in our steroid-treated groups. What could be the cause?
Answer:
Unexpected mortality is a serious concern that requires immediate attention. Potential causes include:
-
Toxicity at High Doses: The higher doses of the steroid may be reaching toxic levels.
-
Solution: Review the literature for the known toxicity profile of the steroid. In your pilot study, include a thorough assessment of clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially at higher volumes.
-
Solution: Run a vehicle-only control group at the highest volume administered to assess its toxicity.
-
-
Procedural Complications: Improper administration techniques, such as esophageal perforation during oral gavage or injection into a vital organ, can be fatal.[9]
-
Solution: Ensure all personnel are thoroughly trained and proficient in the administration techniques.
-
-
Immunosuppression: Steroids are potent immunosuppressants, which can make animals more susceptible to infections.
-
Solution: Maintain a sterile environment and handle animals with care to minimize the risk of infection. Monitor animals closely for any signs of illness.
-
Frequently Asked Questions (FAQs)
Q1: How do I calculate the correct steroid dosage for my animal model?
A1: Dosage calculation is a critical step. The general formula is:
Dose (mg) = Animal's weight (kg) x Dosage (mg/kg)
You will need to determine the appropriate dosage in mg/kg from the literature or a pilot study. The volume to be administered is then calculated based on the concentration of your steroid solution.
Q2: What is the best route of administration for my steroid?
A2: The optimal route depends on the specific steroid, its formulation, and the experimental goals.
-
Oral (PO): Convenient for long-term studies but subject to first-pass metabolism, which can reduce bioavailability.
-
Subcutaneous (SC): Provides a slow and sustained release of the compound.
-
Intraperitoneal (IP): Allows for rapid absorption, but there is a risk of injection into the intestines or bladder.
-
Intravenous (IV): Provides 100% bioavailability and rapid onset of action but can be technically challenging in small animals.
Q3: How often should I administer the steroid?
A3: The dosing frequency depends on the half-life of the steroid. Steroids with short half-lives may require more frequent administration to maintain therapeutic levels. Consult pharmacokinetic data for your specific compound.
Q4: What are the key parameters to analyze in a dose-response curve?
A4: Key parameters include the EC50 (or IC50), which is the concentration that produces 50% of the maximal effect, the Emax (maximal effect), and the slope of the curve.[14] Software such as GraphPad Prism can be used to analyze dose-response data using non-linear regression.[15][16]
Q5: How can I convert steroid doses between different species?
A5: Direct conversion of doses based on body weight is often inaccurate. A more appropriate method is to use body surface area (BSA) scaling. The following formula can be used as a starting point, but experimental validation is crucial:
Human Equivalent Dose (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor based on body weight and BSA.
Data Presentation
Table 1: Equivalent Doses of Common Corticosteroids
This table provides the approximate equivalent anti-inflammatory doses for several common corticosteroids.
| Corticosteroid | Equivalent Anti-inflammatory Dose (mg) |
| Hydrocortisone | 20 |
| Prednisone | 5 |
| Prednisolone | 5 |
| Methylprednisolone | 4 |
| Triamcinolone | 4 |
| Dexamethasone | 0.75 |
| Betamethasone | 0.75 |
Data adapted from various sources.[17]
Table 2: Recommended Maximum Injection Volumes for Rodents
| Route | Mouse (25g) | Rat (200g) |
| Subcutaneous (SC) | < 3 ml | < 10 ml |
| Intraperitoneal (IP) | < 2 ml | < 10 ml |
| Intramuscular (IM) | < 0.05 ml | < 0.1 ml |
| Intravenous (IV) | < 0.2 ml | < 0.5 ml |
| Oral (PO) | < 0.3 ml | < 2 ml |
These are general guidelines; always consult your institution's animal care and use committee (IACUC) protocols.[1][7][10]
Experimental Protocols
Protocol 1: Determining the Anti-inflammatory Effect of a Novel Steroid in a Mouse Model of Paw Edema
Objective: To assess the dose-dependent anti-inflammatory effect of a novel steroid.
Materials:
-
Novel steroid compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan solution (1% in sterile saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Calipers or plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Grouping: Randomly divide mice into groups (n=8-10 per group):
-
Vehicle control
-
Novel steroid (low, medium, and high doses)
-
Positive control (e.g., Dexamethasone)
-
-
Dosing: Administer the vehicle, novel steroid, or positive control via oral gavage one hour before inducing inflammation.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each mouse.
-
Measurement: Measure the paw thickness using calipers or a plethysmometer at 0, 1, 2, 4, and 6 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control. Plot a dose-response curve and determine the ED50.
Protocol 2: Assessing Steroid-Induced Muscle Atrophy in Rats
Objective: To evaluate the atrophic effects of a glucocorticoid on skeletal muscle.
Materials:
-
Glucocorticoid (e.g., Dexamethasone)
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats (10-12 weeks old)
-
Subcutaneous injection needles
Procedure:
-
Animal Acclimation: Acclimate rats for one week.
-
Grouping: Randomly divide rats into groups (n=8-10 per group):
-
Vehicle control
-
Glucocorticoid (at a dose known to induce atrophy, e.g., 1 mg/kg/day)
-
-
Dosing: Administer the vehicle or glucocorticoid daily via subcutaneous injection for 7-14 days.
-
Monitoring: Monitor body weight and food intake daily.
-
Tissue Collection: At the end of the treatment period, euthanize the rats and carefully dissect the gastrocnemius, tibialis anterior, and soleus muscles from both hind limbs.[18][19][20]
-
Analysis:
-
Measure the wet weight of each muscle.
-
Freeze one set of muscles for biochemical analysis (e.g., western blotting for muscle atrophy markers like MuRF1 and atrogin-1).
-
Fix the other set of muscles in formalin for histological analysis (e.g., H&E staining to measure muscle fiber cross-sectional area).
-
-
Data Analysis: Compare muscle weights and fiber size between the vehicle and glucocorticoid-treated groups.
Visualizations
Caption: Simplified genomic signaling pathway of a steroid hormone.
Caption: General experimental workflow for an in vivo steroid study.
References
- 1. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large inherent variability in data derived from highly standardised cell culture experiments [pubmed.ncbi.nlm.nih.gov]
- 6. research.fsu.edu [research.fsu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. ltk.uzh.ch [ltk.uzh.ch]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. Dose-Response Curve | Definition and Applications | Danaher Life Sciences [lifesciences.danaher.com]
- 15. cdn.graphpad.com [cdn.graphpad.com]
- 16. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 17. JCI - Intermittent glucocorticoid steroid dosing enhances muscle repair without eliciting muscle atrophy [jci.org]
- 18. Effects of Treadmill Exercise on Muscle Fibers in Mice with Steroid Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Glucocorticoids Induce Bone and Muscle Atrophy by Tissue-Specific Mechanisms Upstream of E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Synthetic Steroids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic steroids. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you minimize off-target effects and ensure the specificity of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Competitive Binding Assays (e.g., ELISA, RIA, SPA)
Question: My competitive binding assay shows high background noise. What are the possible causes and solutions?
Answer: High background noise in competitive binding assays can obscure your results. Here are common causes and troubleshooting steps:
-
Cause: Non-specific binding of the antibody or labeled steroid to the plate or beads.
-
Cause: Insufficient washing.
-
Solution: Increase the number of wash steps and the volume of wash buffer used between incubations to more effectively remove unbound reagents.[2]
-
-
Cause: Contamination of reagents.
-
Solution: Prepare fresh buffers and reagent solutions. Ensure that your stock solutions have not expired and are stored under the recommended conditions.[3]
-
-
Cause (for SPA): Non-specific binding of the radioligand to the SPA beads themselves.
-
Solution: Determine the non-specific binding in the absence of the receptor to quantify this effect. You may need to test different types of SPA beads or adjust the buffer composition to minimize this interaction.[4]
-
Question: I'm observing inconsistent results between replicate wells in my binding assay. What should I check?
Answer: Inconsistent replicates can compromise the reliability of your data. Consider the following:
-
Cause: Pipetting errors.
-
Solution: Ensure your pipettes are properly calibrated. Use proper pipetting techniques, such as pre-wetting the tip and ensuring no air bubbles are present. For critical steps, consider using a multi-channel pipette for simultaneous additions to replicate wells.[3]
-
-
Cause: Inadequate mixing of reagents.
-
Solution: Thoroughly mix all reagent solutions before adding them to the assay plate. Once added to the wells, gently tap the plate or use a plate shaker to ensure uniform distribution.[3]
-
-
Cause (for SPA): Inconsistent bead suspension.
-
Solution: Ensure the SPA beads are well-suspended before and during pipetting. Vortex the bead solution gently before aspiration.
-
Reporter Gene Assays (e.g., Luciferase Assay)
Question: My luciferase reporter assay is showing a very low signal. What could be the reason?
Answer: A weak signal in a luciferase assay can make it difficult to detect changes in gene expression. Here are some potential causes and solutions:
-
Cause: Low transfection efficiency.
-
Solution: Optimize your transfection protocol. The ratio of DNA to transfection reagent, cell density at the time of transfection, and the type of transfection reagent can all impact efficiency. Consider using a positive control vector to assess transfection efficiency.
-
-
Cause: Insufficient steroid concentration or incubation time.
-
Solution: Ensure you are using a concentration of the synthetic steroid that is sufficient to activate the receptor. Perform a dose-response curve to determine the optimal concentration. Also, verify that the incubation time is adequate for receptor activation and subsequent reporter gene expression.
-
-
Cause: Problems with the luciferase substrate or assay reagent.
-
Cause: Luciferase activity is too high, leading to substrate depletion.
-
Solution: If the signal is initially very high and then rapidly decreases, it may indicate that the luciferase is consuming the substrate too quickly. You may need to dilute your cell lysate or use a reporter vector with a weaker promoter.[6]
-
Question: I am seeing high variability in my luciferase assay results. What should I do?
Answer: High variability can mask the true effect of your compound. Here are some troubleshooting tips:
-
Cause: Inconsistent cell numbers across wells.
-
Solution: Ensure a homogenous cell suspension when plating. After plating, visually inspect the wells under a microscope to confirm even cell distribution.
-
-
Cause: Variability in transfection efficiency between wells.
-
Solution: To normalize for transfection efficiency, co-transfect with a control reporter vector that expresses a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter. The activity of the experimental reporter (e.g., Firefly luciferase) can then be normalized to the activity of the control reporter.[7]
-
-
Cause: Edge effects on the plate.
-
Solution: To minimize "edge effects" (where wells on the edge of the plate behave differently), avoid using the outer wells of the plate for your experimental samples. Fill the outer wells with media or PBS to maintain a more uniform temperature and humidity across the plate.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects for synthetic steroids?
A1: Synthetic steroids can cause off-target effects through two primary mechanisms:
-
Binding to other steroid receptors: Many synthetic steroids are not perfectly selective and can bind to and activate other steroid hormone receptors. For example, some synthetic androgens can also bind to the progesterone or glucocorticoid receptor.
-
Non-genomic signaling: Steroids can initiate rapid signaling events from the cell membrane that do not involve direct gene transcription.[8] These pathways can be activated in various cell types and may not be related to the intended target receptor, leading to a wide range of off-target effects.[8]
Q2: How can I choose a synthetic steroid with a better on-target profile for my experiment?
A2: Selecting a more specific synthetic steroid is crucial. You can refer to published binding affinity data (see the tables below) to compare the selectivity of different compounds for your target receptor versus other steroid receptors. A compound with a significantly higher affinity for your target receptor is generally a better choice.
Q3: What is the difference between genomic and non-genomic steroid signaling?
A3:
-
Genomic signaling is the classical mechanism where the steroid binds to its receptor in the cytoplasm or nucleus.[8] This complex then acts as a transcription factor, binding to DNA and regulating the expression of target genes.[8] This process is relatively slow, taking hours to days.
-
Non-genomic signaling involves rapid cellular responses that do not require gene transcription.[8] This can occur when a steroid binds to a receptor on the cell membrane, activating intracellular signaling cascades, such as kinase pathways.[8] These effects are typically observed within seconds to minutes.
Q4: How can I experimentally confirm that the observed effect of my synthetic steroid is through the intended target receptor?
A4: To confirm on-target activity, you can perform experiments using a specific antagonist for your target receptor. If the antagonist blocks the effect of your synthetic steroid, it provides strong evidence that the effect is mediated through that receptor. Additionally, you can use cell lines that lack the target receptor (knockout cells) to see if the effect is abolished.
Q5: Are there any general lab practices to minimize the risk of misinterpreting off-target effects?
A5: Yes, several best practices can help:
-
Use the lowest effective concentration: Perform dose-response experiments to identify the lowest concentration of the synthetic steroid that produces the desired on-target effect.
-
Include proper controls: Always include vehicle controls, positive controls (a known activator of the receptor), and negative controls in your experiments.
-
Confirm findings with multiple approaches: Use complementary assays to validate your results. For example, if you see a change in a reporter gene assay, confirm changes in the expression of endogenous target genes using qPCR.
Data Presentation
Table 1: Relative Binding Affinity (RBA) of Synthetic Androgens for the Androgen Receptor (AR)
| Compound | Relative Binding Affinity (RBA) for AR | Reference |
| Methyltrienolone (MT) | 100 | [9] |
| 19-Nortestosterone (Nandrolone) | 54 | [9] |
| Testosterone | 23 | [9] |
| 1α-Methyl-DHT (Mesterolone) | 8 | [3] |
| Methenolone | 25 | [3] |
| Stanozolol | < 5 | [9] |
| Methandrostenolone | < 5 | [9] |
| Oxymetholone | Not Determined | [9] |
Relative binding affinity is expressed as a percentage relative to Methyltrienolone (MT), a potent synthetic androgen.
Table 2: IC50 Values of Synthetic Glucocorticoids for the Glucocorticoid Receptor (GR)
| Compound | IC50 (nM) for GR | Reference |
| Dexamethasone | 5.3 | Personal Communication |
| Budesonide | 2.8 | Personal Communication |
| Fluticasone Propionate | 0.4 | Personal Communication |
| Mometasone Furoate | 0.2 | Personal Communication |
| Prednisolone | 15.8 | Personal Communication |
IC50 values represent the concentration of the drug that is required for 50% inhibition in a competitive binding assay.
Experimental Protocols
Competitive Receptor Binding Assay (ELISA-based)
This protocol provides a general framework for a competitive ELISA to determine the binding affinity of a synthetic steroid to its receptor.
Materials:
-
High-binding 96-well microplate
-
Purified steroid receptor
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in wash buffer)
-
Labeled steroid (e.g., biotinylated or HRP-conjugated)
-
Unlabeled synthetic steroid standards and samples
-
Detection reagent (e.g., Streptavidin-HRP if using a biotinylated steroid)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Coating: Dilute the purified steroid receptor in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Binding: Add 50 µL of your unlabeled synthetic steroid standards or samples at various concentrations to the wells. Then, add 50 µL of a fixed concentration of the labeled steroid to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three to five times with wash buffer.
-
Detection: If using a biotinylated steroid, add 100 µL of Streptavidin-HRP and incubate for 1 hour. If using an HRP-conjugated steroid, proceed to the next step.
-
Washing: Wash the plate three to five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the concentration of the unlabeled synthetic steroid.
Luciferase Reporter Gene Assay
This protocol describes how to measure the activation of a steroid receptor in response to a synthetic steroid using a luciferase reporter system.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
Reporter plasmid containing a steroid response element upstream of a luciferase gene (e.g., pGL4.36[luc2P/MMTV/Hygro])
-
Expression plasmid for the steroid receptor of interest (if not endogenously expressed in the cells)
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Synthetic steroid of interest
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the luciferase reporter plasmid, the steroid receptor expression plasmid (if needed), and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Steroid Treatment: Replace the medium with fresh medium containing various concentrations of the synthetic steroid or vehicle control. Incubate for another 18-24 hours.
-
Cell Lysis: Remove the medium and wash the cells once with PBS. Add 20-100 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a white 96-well assay plate.
-
Add 100 µL of Luciferase Assay Reagent II (for Firefly luciferase) and measure the luminescence.
-
Add 100 µL of Stop & Glo® Reagent (for Renilla luciferase) and measure the luminescence again.
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity in the steroid-treated samples compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Genomic and Non-Genomic Steroid Signaling Pathways
Caption: Genomic vs. Non-Genomic Steroid Signaling Pathways.
Experimental Workflow for Assessing Steroid Specificity
Caption: Workflow for Assessing Synthetic Steroid Specificity.
References
- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data Visualizations, Charts, and Graphs | Digital Accessibility [accessibility.huit.harvard.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. youtube.com [youtube.com]
- 5. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. A Comprehensive Guide to Graphviz Layout Options: Tips and Tricks for Better Graphs | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 9. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Steroid Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during steroid bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that can lead to inconsistent results in your steroid bioassays.
High Background Signal
Q: Why am I observing a high background signal in my luciferase reporter assay?
A: High background can obscure the true signal from your experimental samples. Several factors can contribute to this issue:
-
Cell Culture Media: Phenol red in standard culture media can autofluoresce, contributing to background noise. Additionally, endogenous steroids present in fetal bovine serum (FBS) can activate the reporter system, leading to a high basal signal.
-
Reagent Quality: Contamination in reagents, particularly the luciferase substrate or cell lysis buffer, can lead to non-specific signal generation.[1]
-
Plate Type: Using clear-bottom or black plates is generally not recommended for luminescence assays as they do not reflect light as effectively as white plates. However, white plates can sometimes have issues with phosphorescence and light bleed-through to adjacent wells.[2]
-
Cell Health: Unhealthy or dying cells can release endogenous factors that interfere with the assay chemistry, leading to an elevated background.
Troubleshooting Steps:
-
Switch to Phenol Red-Free Media: Use phenol red-free media for your bioassays to eliminate its fluorescent contribution.
-
Use Charcoal-Stripped FBS: To remove endogenous steroids from your serum supplement, use charcoal-stripped FBS.[3] You can purchase pre-stripped serum or follow a protocol to strip it in-house.
-
Check Reagent Integrity: Use fresh, high-quality reagents. If contamination is suspected, prepare new stock solutions.
-
Optimize Plate Choice: While white plates are generally recommended for luminescence, if high background persists, try a different brand or lot of plates. For assays requiring cell visualization, consider white-walled, clear-bottom plates, though be mindful of potential cost and background from neighboring wells.[4]
-
Assess Cell Viability: Before running the assay, visually inspect your cells under a microscope to ensure they are healthy and confluent.
Low or No Signal
Q: My luciferase assay is showing very low or no signal. What could be the cause?
A: A lack of signal can be frustrating and may point to issues with several steps in your experimental workflow.
-
Transfection Efficiency: Low transfection efficiency is a common culprit. This could be due to suboptimal DNA quality, the transfection reagent used, or the cell type being difficult to transfect.[4]
-
Reporter Plasmid Issues: The reporter plasmid itself might have issues, such as a weak promoter driving luciferase expression or incorrect plasmid construction.
-
Cell Lysis: Incomplete cell lysis will result in a lower yield of luciferase enzyme for the assay.
-
Incubation Times: The timing of steroid treatment and the post-transfection incubation period are critical for optimal reporter gene expression.[4]
Troubleshooting Steps:
-
Optimize Transfection:
-
Use high-quality, endotoxin-free plasmid DNA.
-
Optimize the DNA-to-transfection reagent ratio.
-
Consider trying a different transfection reagent specifically suited for your cell line.
-
Include a positive control plasmid (e.g., a constitutively active reporter) to assess transfection efficiency.
-
-
Verify Plasmid Integrity: Sequence your reporter plasmid to confirm the correct orientation and sequence of the hormone response element and luciferase gene.
-
Ensure Complete Lysis: Use a validated lysis buffer and ensure complete cell lysis by gently rocking or shaking the plate after adding the buffer.[5]
-
Perform a Time-Course Experiment: Determine the optimal steroid treatment duration and post-transfection incubation time for your specific cell line and reporter system.
High Variability Between Replicates
Q: I'm seeing significant variability between my technical or biological replicates. How can I improve consistency?
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells of your plate will lead to variations in cell number and, consequently, reporter activity.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, reagents, or test compounds will introduce variability.
-
Edge Effects: Wells on the perimeter of a multi-well plate are more prone to evaporation and temperature fluctuations, leading to different results compared to the inner wells.[6]
-
Cell Passage Number: Using cells with a high passage number can lead to phenotypic and genotypic drift, resulting in inconsistent responses to stimuli.
Troubleshooting Steps:
-
Improve Cell Seeding Technique:
-
Ensure a single-cell suspension before seeding.
-
Pipette cells gently into the center of the well.
-
Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.
-
-
Practice Good Pipetting Technique: Use calibrated pipettes and change tips between samples to avoid cross-contamination.
-
Mitigate Edge Effects:
-
Fill the outer wells of the plate with sterile water or media without cells to create a humidity barrier.[7]
-
Avoid using the outer wells for experimental samples if possible.
-
-
Maintain a Low Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. It is good practice to create a master cell bank and working cell banks to ensure a consistent supply of low-passage cells.
Quantitative Data Summary
Table 1: Recommended Cell Seeding Densities for Steroid Bioassays in 96-Well Plates
| Cell Line | Seeding Density (cells/well) | Reference |
| HeLa 9903 | 1 x 10⁴ | [2] |
| COS-1 | 5 x 10³ | [8] |
| MDA-MB-231 | 2.7 x 10⁴ | [9][10] |
| K562 | 2.8 x 10⁴ | [11] |
Table 2: Reported EC50 Values for Standard Steroids in Reporter Gene Assays
| Steroid | Receptor | Cell Line | EC50 (nM) | Reference |
| Dexamethasone | Glucocorticoid Receptor | HEK293F-GRE | 9.7 | [12] |
| Cortisol | Glucocorticoid Receptor | HEK293F-GRE | 153.6 | [12] |
| Prednisolone | Glucocorticoid Receptor | HEK293F-GRE | 95.2 | [12] |
| Dihydrotestosterone (DHT) | Androgen Receptor | U2-OS | 0.13 | [13] |
| Testosterone | Androgen Receptor | Yeast | 27 | [13] |
| 17β-Estradiol | Estrogen Receptor α | T47D.Luc | 0.006 | [12] |
Experimental Protocols
Protocol 1: Steroid Hormone Receptor Reporter Gene Assay
This protocol provides a general workflow for a steroid hormone receptor reporter gene assay using transient transfection.
Materials:
-
Mammalian cell line appropriate for the steroid receptor of interest
-
Complete growth medium (phenol red-free)
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS)
-
Expression plasmid for the steroid receptor of interest
-
Reporter plasmid containing a hormone response element (HRE) upstream of a luciferase gene
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Steroid hormone stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Approximately 18-24 hours before transfection, seed cells into a 96-well plate at a density that will result in 50-70% confluency on the day of transfection.[3]
-
Use complete growth medium supplemented with CS-FBS.
-
-
Transient Transfection:
-
Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. A common starting ratio is 3:1 (transfection reagent:DNA).[3]
-
Typically, for a 24-well plate, dilute 0.5 µg of total DNA (including receptor, reporter, and control plasmids) in serum-free medium.[3]
-
Add the transfection complexes to the cells and incubate for the recommended time (usually 4-6 hours).
-
After incubation, replace the transfection medium with fresh complete growth medium containing CS-FBS.
-
-
Steroid Treatment:
-
Allow the cells to recover and express the transfected plasmids for 24-48 hours post-transfection.
-
Prepare serial dilutions of the steroid hormone in complete growth medium with CS-FBS. Include a vehicle control (e.g., DMSO).
-
Remove the medium from the cells and add the steroid dilutions.
-
Incubate for the desired treatment period (e.g., 18-24 hours).
-
-
Luciferase Assay:
-
After treatment, wash the cells once with PBS.[14]
-
Add the appropriate volume of cell lysis buffer to each well (e.g., 50 µL for a 96-well plate).[5]
-
Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[5]
-
Transfer the cell lysate to a white, opaque 96-well plate if the cells were not cultured in one.
-
Follow the instructions of your dual-luciferase assay kit to measure both firefly and Renilla luciferase activity using a luminometer.[5]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the log of the steroid concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 2: Charcoal-Stripping of Fetal Bovine Serum (FBS)
This protocol describes how to remove endogenous steroids from FBS using dextran-coated charcoal.
Materials:
-
Fetal Bovine Serum (FBS)
-
Activated Charcoal (Norit A)
-
Dextran T-70
-
Sucrose
-
MgCl₂
-
HEPES buffer, pH 7.4
-
Sterile conical tubes
-
Centrifuge
-
0.45 µm and 0.2 µm sterile filters
Procedure:
-
Prepare Dextran-Coated Charcoal (DCC) Slurry:
-
Prepare a solution of 0.25 M sucrose, 1.5 mM MgCl₂, and 10 mM HEPES, pH 7.4.
-
Add 0.25% (w/v) Norit A charcoal and 0.0025% (w/v) Dextran T-70 to this solution.
-
Incubate overnight at 4°C with gentle stirring.
-
-
Strip the Serum:
-
Pellet the DCC by centrifuging at 500 x g for 10 minutes.
-
Discard the supernatant and add the FBS to be stripped to the charcoal pellet.
-
Incubate the mixture for 12 hours at 4°C or for two 45-minute intervals at 56°C with gentle mixing.[15]
-
-
Remove Charcoal and Sterilize:
-
Centrifuge the mixture at a higher speed (e.g., 3000 x g) for 15 minutes to pellet the charcoal.
-
Carefully collect the supernatant (the stripped serum).
-
Sterile-filter the stripped serum sequentially through 0.45 µm and 0.2 µm filters.
-
Store the charcoal-stripped FBS at -20°C.
-
Visualizations
Caption: Generalized signaling pathway of a steroid hormone.
Caption: Experimental workflow for a typical steroid bioassay.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 2. 2.5. Stably Transfected Transactivation (STTA) Assay for Estrogen Receptor Alpha [bio-protocol.org]
- 3. origene.com [origene.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Types of Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mitra.stanford.edu [mitra.stanford.edu]
- 12. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.emory.edu [med.emory.edu]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Solution Stability of (8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Disclaimer: The following guidance is based on established principles of pharmaceutical stability testing and published data for structurally related steroidal compounds, such as mifepristone and 17α-ethynyl steroids. As there is no publicly available stability data for the specific molecule requested, this information serves as a general guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on its complex steroidal structure featuring a propynyl group and a benzodioxole moiety, the primary factors affecting stability are likely to be:
-
pH: The compound may be susceptible to acid or base-catalyzed hydrolysis or rearrangement.
-
Solvent: The choice of solvent can influence degradation rates and pathways. Protic solvents may participate in degradation reactions.
-
Light (Photostability): Steroidal structures, particularly those with conjugated systems, can be sensitive to UV and visible light, leading to photodegradation.[1][2]
-
Temperature: Elevated temperatures will accelerate the rate of any potential degradation reactions.
-
Oxygen (Oxidation): The molecule may be susceptible to oxidation, particularly if dissolved in solvents that have not been de-gassed.
Q2: I am observing a rapid loss of my compound in an acidic aqueous/methanolic solution. What could be the cause?
A2: Steroidal ketones can undergo rearrangements under acidic conditions. Furthermore, the 17-hydroxy group and the propynyl group could be involved in acid-catalyzed reactions. It is crucial to evaluate stability across a range of pH values to identify a suitable non-reactive pH for your formulation or analytical diluent.
Q3: My solution is turning yellow after exposure to ambient light. Is this expected?
A3: Yellowing often indicates the formation of degradation products with extended chromophores, a common outcome of photolytic degradation pathways in complex organic molecules.[3] To prevent this, solutions should be prepared and stored in amber glassware or protected from light. A formal photostability study is recommended to confirm this sensitivity.
Q4: What is a suitable analytical technique to monitor the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the standard approach.[4][5] An ideal method should be capable of separating the intact parent compound from all potential degradation products. LC-MS can be used to identify the mass of the degradation products, aiding in pathway elucidation.[4]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Possible Cause 1: Inappropriate Mobile Phase pH.
-
Solution: Adjust the mobile phase pH. For complex steroids, a pH between 3 and 6 is often a good starting point. Ensure the pH is well away from the pKa of the molecule to maintain a single ionic form.
-
-
Possible Cause 2: Secondary Interactions with Stationary Phase.
-
Solution: Use a high-quality, end-capped C18 column. Adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase can sometimes mitigate tailing for basic compounds, although this molecule is not strongly basic.
-
-
Possible Cause 3: Column Overload.
-
Solution: Reduce the concentration of the injected sample. Ensure the injection volume and concentration are within the linear range of the method.[6]
-
Issue 2: Appearance of Multiple, Unidentified Peaks in the Chromatogram Over Time
-
Possible Cause 1: Sample Degradation.
-
Solution: This is the primary indicator of instability. Immediately investigate the storage conditions (temperature, light exposure, pH of the diluent). Prepare fresh samples and re-analyze to confirm that the peaks are not present at time zero. Perform forced degradation studies to systematically identify the degradation products.[3][7]
-
-
Possible Cause 2: Contamination.
-
Solution: Verify the purity of the solvent/diluent. Inject a blank (diluent only) to ensure no extraneous peaks are present. Ensure scrupulous cleanliness of all glassware and vials.
-
Issue 3: Inconsistent or Non-Reproducible Assay Results
-
Possible Cause 1: Poor Solution Stability.
-
Solution: The compound may be degrading in the autosampler over the course of the analytical run. A short-term stability study of the compound in the analytical diluent at the autosampler temperature (e.g., 5 °C) should be performed.[8] If unstable, prepare samples immediately before injection or shorten the analytical sequence.
-
-
Possible Cause 2: Incomplete Dissolution.
-
Solution: This is a highly lipophilic molecule. Ensure the compound is fully dissolved in the chosen diluent. Sonication may be required. A mixture of organic solvent (like acetonitrile or methanol) and water is typically used as a diluent.[9]
-
Data Presentation: Example Forced Degradation Summary
The following table illustrates how to present data from a forced degradation study. The results are hypothetical and intended as a template for researchers.
| Stress Condition | Duration | Temp. | % Assay of Parent | % Total Degradation | Observations |
| 0.1 M HCl | 24 h | 60 °C | 85.2 | 14.8 | Two major degradants observed at RRT 0.85 and 0.91. |
| 0.1 M NaOH | 24 h | 60 °C | 92.5 | 7.5 | One major degradant observed at RRT 0.78. |
| 5% H₂O₂ | 24 h | 25 °C | 90.1 | 9.9 | Multiple minor oxidative degradants. |
| Heat (Solid) | 48 h | 80 °C | 98.9 | 1.1 | Minor degradation observed. |
| Heat (Solution) | 48 h | 80 °C | 81.4 | 18.6 | Significant degradation. |
| Photostability (ICH) | 1.2 M lux·h | 25 °C | 88.7 | 11.3 | Solution turned pale yellow. One major photolytic degradant. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile or methanol.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60 °C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60 °C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dilute the stock solution with 5% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to ~100 µg/mL. Incubate at 80 °C, protected from light. Withdraw aliquots at 8, 24, and 48 hours.
-
Photostability: Expose the solution (~100 µg/mL) to light conditions as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3] Analyze the sample alongside a control sample stored in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Example Stability-Indicating HPLC Method
This method is based on typical conditions for related steroidal compounds and would require optimization.[5]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0 min: 50% B
-
20 min: 90% B
-
25 min: 90% B
-
26 min: 50% B
-
30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 305 nm (based on mifepristone chromophore, may need optimization)[6]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
References
- 1. Initial photocatalytic degradation intermediates/pathways of 17alpha-ethynylestradiol: effect of pH and methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Stability Indicating RP-HPLC Method by QbD Approach and LC-MS Characterization of Degradation Products of Mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Stability of Progesterone in Compounded Oral Rapid-dissolving Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Novel Steroid Analogues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of novel steroid analogues.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting strategy for purifying a novel steroid analogue?
A1: The most common and effective initial strategy involves a combination of chromatography and recrystallization. High-performance liquid chromatography (HPLC) is a powerful tool for separation and quantification, while recrystallization is excellent for obtaining highly pure crystalline solids. The choice between them as a primary or secondary step depends on the initial purity and quantity of the material.
Q2: How do I choose the right chromatography technique for my steroid analogue?
A2: For steroid separation, reversed-phase HPLC using a C18 column is the most widely used and is a good starting point.[1] The selection of other stationary phases like C8, phenyl, or amino columns can provide different selectivities.[2] The choice of mobile phase, typically a mixture of water with methanol or acetonitrile, is crucial for optimizing separation.[2]
Q3: What are common impurities I should expect to see?
A3: Impurities in synthetic steroids can include starting materials, reagents, by-products from side reactions, and degradation products. For 3-oxosteroids, common impurities can be isomers, dehydration products, or oxidation products. It is also important to consider the potential for epimeric/diastereomeric and enantiomeric impurities.
Q4: How can I identify unknown peaks in my chromatogram?
A4: Unknown peaks can be initially characterized using a diode array detector (DAD) in HPLC to obtain a UV spectrum. For definitive identification, collecting the fraction corresponding to the unknown peak and analyzing it by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is necessary.
Q5: Are there any common artifacts to be aware of in the mass spectrometry analysis of steroids?
A5: Yes, in Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry, it is common to observe prominent losses of 2n amu (atomic mass units), which can be an artifact of the analysis and complicate the identification of the precursor ion.[3][4] In Electrospray Ionization (ESI), the formation of adducts with ions from the mobile phase (e.g., sodium, potassium) is common and can aid in determining the molecular weight.[5][6]
Troubleshooting Guides
HPLC Purification
Q: My HPLC chromatogram shows significant peak tailing for my steroid analogue. What could be the cause and how can I fix it?
A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a step-by-step troubleshooting guide:
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount.[7]
-
Assess Secondary Interactions: Tailing can result from interactions between the analyte and active sites on the column packing material.
-
Adjust Mobile Phase pH: For acidic or basic analytes, adjusting the mobile phase pH can suppress ionization and reduce tailing.
-
Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups, which can cause tailing.[8]
-
-
Investigate for Physical Problems: A void at the head of the column or issues with fittings can cause tailing for all peaks in the chromatogram.[8] If all peaks are tailing, the column may need to be replaced or repacked.
-
Optimize Mobile Phase: Adding a small amount of a stronger solvent or a competing base (like triethylamine for basic compounds) to the mobile phase can sometimes improve peak shape.
Q: I am observing peak fronting in my HPLC analysis. What is the likely cause and solution?
A: Peak fronting is most commonly caused by injecting too much sample, leading to column overload.[7][9] The primary solution is to reduce the injection volume or the concentration of the sample.[9] If a large sample load is necessary, consider using a larger diameter preparative column.
Q: My HPLC system is showing high backpressure. How can I troubleshoot this?
A: High backpressure is a frequent problem and can usually be resolved systematically:
-
Isolate the Source: Disconnect the column and run the pump. If the pressure is normal, the blockage is in the column. If the pressure is still high, the issue is in the system (tubing, injector, etc.).
-
Column Blockage: If the column is the source, try back-flushing it with a strong solvent. If this doesn't work, the inlet frit may be blocked and need replacement.
-
Sample Precipitation: Ensure your sample is fully dissolved in the mobile phase. Sample precipitation on the column is a common cause of high pressure.
-
Guard Column: Using a guard column can help protect your analytical column from particulate matter and strongly retained compounds.
Q: I am seeing split peaks in my chromatogram. What should I investigate?
A: Split peaks can be caused by a few issues:
-
Injection Problem: A partially blocked injector port or a bad rotor seal can cause the sample to be introduced onto the column in two separate bands.[7]
-
Column Inlet Disturbance: A void or channel in the column packing material at the inlet can cause the sample band to split.
-
Co-elution: It's possible you have two very closely eluting compounds. Try changing the mobile phase composition or gradient to improve separation.
Recrystallization
Q: My steroid analogue is not crystallizing out of solution upon cooling. What can I do?
A: If crystals do not form, the solution may not be supersaturated. Here are some techniques to induce crystallization:
-
Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites.
-
Seed the Solution: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.
-
Reduce the Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath.[1]
-
Reduce the Volume of Solvent: If you've added too much solvent, you can carefully evaporate some of it to increase the concentration of your compound.
-
Add an Anti-Solvent: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can slowly add the "anti-solvent" to the solution to decrease the solubility of your compound and induce crystallization.
Q: The purity of my recrystallized product is still low. How can I improve it?
A: Low purity after recrystallization can be due to several factors:
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insufficient Washing: After filtering the crystals, wash them with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.[10]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.[10] You may need to screen for a better solvent or solvent system.
Quantitative Data
Table 1: HPLC Purification Performance for Corticosteroids
| Parameter | Analytical Column (4.6 mm ID) | Preparative Column (30 mm ID) |
| Max Sample Load | ~8 mg | ~320 mg |
| Typical Recovery | >95% | >95% |
| Achievable Purity | >99% | >99% |
Data synthesized from representative performance of Agilent Prep C18 HPLC columns for corticosteroid separations.[11]
Table 2: Typical Recovery Rates for Steroid Extraction Methods
| Extraction Method | Matrix | Analyte | Recovery Rate |
| Solid-Phase Extraction (SPE) | Serum | Various Steroid Hormones | 86.4% - 115.0% |
| Liquid-Liquid Extraction (LLE) | Serum | Anabolic-Androgenic Steroids | ~80% identification rate |
| SPE with Polymeric Phases | Standard Solutions | Various Steroids | >80% |
Data compiled from various studies on steroid analysis.[1][12]
Experimental Protocols
Protocol 1: Preparative HPLC Purification of a Novel Steroid Analogue
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water.
-
Prepare Mobile Phase B: A mixture of 50% acetonitrile, 17% methanol, and 33% isopropanol (v/v/v).[11]
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the crude steroid analogue in a minimal amount of a solvent compatible with the mobile phase (e.g., the initial mobile phase composition or a slightly stronger solvent).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 30 mm ID).
-
Flow Rate: Adjust the flow rate based on the column dimensions (scaled up from an analytical method).
-
Gradient:
-
0-7 min: 25% B
-
7-15 min: 25-34% B (linear gradient)
-
15-15.1 min: 34-45% B (linear gradient)
-
15.1-20 min: 45% B
-
20-20.1 min: 45-25% B (linear gradient)
-
20.1-25 min: 25% B (re-equilibration)
-
This is an example gradient and should be optimized for the specific analogue.[11]
-
-
Detection: UV detection at an appropriate wavelength for the steroid analogue (e.g., 245 nm).[13]
-
-
Fraction Collection:
-
Collect fractions based on the elution of the target peak.
-
Analyze the purity of each fraction by analytical HPLC.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid can be further purified by recrystallization if necessary.
-
Protocol 2: Recrystallization of a Purified Steroid Analogue
-
Solvent Selection:
-
In a small test tube, add a small amount of the steroid analogue.
-
Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tube. A good solvent will dissolve the compound when hot.[10]
-
Allow the solution to cool. A good solvent will allow the compound to crystallize out upon cooling.
-
Common solvents for steroids include ethanol, methanol, acetone, ethyl acetate, and mixtures with water.
-
-
Dissolution:
-
Place the steroid analogue to be purified in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.[1]
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]
-
-
Crystal Collection:
-
Drying:
-
Allow the crystals to dry completely in the Büchner funnel with the vacuum on, or transfer them to a watch glass to air dry. For higher boiling point solvents, a vacuum oven may be necessary.
-
Visualizations
Caption: A typical experimental workflow for the purification of a novel steroid analogue.
Caption: A logical troubleshooting guide for addressing peak tailing in HPLC.
Caption: The generalized signaling pathway for steroid hormones via intracellular receptors.
References
- 1. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Formation of Multimeric Steroid Metal Adducts and Implications for Isomer Mixture Separation by Traveling Wave Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Enhancing Synthetic Steroid Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of synthetic steroids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of synthetic steroids?
A1: The primary challenges stem from their low aqueous solubility and extensive first-pass metabolism in the gut wall and liver.[1][2][3] Many synthetic steroids are highly lipophilic, leading to poor dissolution in the gastrointestinal tract.[2] Additionally, enzymes like cytochrome P450 can significantly reduce the amount of active drug that reaches systemic circulation.[3]
Q2: What are the most common strategies to enhance the bioavailability of synthetic steroids?
A2: Common strategies focus on improving solubility and protecting the drug from metabolic degradation. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve solubility and enhance lymphatic uptake, bypassing first-pass metabolism.[1][4][5][6]
-
Nanoparticle Formulations: Encapsulating steroids in polymeric nanoparticles can protect them from the harsh GI environment, improve solubility, and allow for targeted or sustained release.[4][7]
-
Prodrugs: Modifying the steroid structure to create a more soluble or metabolically stable prodrug that converts to the active form in vivo.
-
Amorphous Solid Dispersions: Creating a dispersion of the crystalline steroid in a polymer matrix can significantly increase its dissolution rate and apparent solubility.[6]
Q3: How does particle size reduction, such as creating nanocrystals, improve bioavailability?
A3: Reducing the particle size of a steroid to the nanometer range dramatically increases the surface area-to-volume ratio.[4][8] This increased surface area leads to a faster dissolution rate in the gastrointestinal fluids, which can significantly improve the absorption of poorly soluble drugs.[1][7]
Q4: Can administration route modifications, like sublingual or rectal administration, improve bioavailability?
A4: Yes. Sublingual (under the tongue) and rectal administration can bypass the gastrointestinal tract and first-pass metabolism in the liver.[9] The rich blood supply in these areas allows for direct absorption into the systemic circulation, potentially increasing the bioavailability of steroids that are heavily metabolized.[9]
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor drug solubility in the organic solvent used during formulation. | Screen a panel of organic solvents (e.g., acetone, dichloromethane, ethyl acetate) to find one that maximizes steroid solubility. | Increased drug availability during nanoparticle formation, leading to higher encapsulation. |
| Incompatible polymer-drug interactions. | Select a polymer with appropriate hydrophobicity/hydrophilicity that favors interaction with the steroid. For a hydrophobic steroid, a polymer like PLGA is often suitable.[10] | Enhanced affinity between the drug and the polymer matrix, improving entrapment. |
| Drug precipitation during solvent evaporation. | Optimize the solvent evaporation rate. A slower, more controlled evaporation can prevent premature drug crystallization. | Homogeneous drug distribution within the nanoparticles. |
| Incorrect drug-to-polymer ratio. | Experiment with different drug-to-polymer ratios (e.g., 1:5, 1:10, 1:20).[10] | Find the optimal ratio that maximizes loading without causing formulation instability. |
Issue 2: High Burst Release Observed in In Vitro Dissolution Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug adsorbed to the nanoparticle surface. | Optimize the washing steps after nanoparticle preparation. Use centrifugation and resuspension in a non-solvent for the drug to remove surface-adsorbed molecules. | Reduction of the initial rapid release, leading to a more controlled release profile. |
| Porous or unstable nanoparticle matrix. | Increase the polymer concentration or use a polymer with a higher molecular weight to create a denser matrix.[7] | Slower diffusion of the drug from the nanoparticle core. |
| Rapid polymer degradation. | Select a polymer with a slower degradation rate (e.g., a PLGA with a higher lactide-to-glycolide ratio). | The release profile will be more dependent on drug diffusion rather than rapid matrix erosion. |
Issue 3: Inconsistent or Low Oral Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formulation instability in GI fluids. | Incorporate mucoadhesive polymers (e.g., chitosan) into the formulation to increase residence time in the small intestine, the primary site for absorption.[7] | Increased opportunity for drug release and absorption at the target site. |
| High first-pass metabolism. | Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (e.g., grapefruit juice contains naringin, which can inhibit CYP3A4). Note: This is an experimental tool, not a therapeutic strategy. | Increased systemic exposure by reducing metabolic clearance in the liver. |
| Efflux by transporters like P-glycoprotein (P-gp). | Include a P-gp inhibitor (e.g., Tween 80, Pluronic block copolymers) in the formulation. | Reduced efflux of the steroid back into the GI lumen, leading to higher net absorption.[3] |
| Variability due to fed/fasted state. | Conduct pharmacokinetic studies in both fed and fasted animal groups to characterize the food effect. Lipid-based formulations can sometimes reduce this variability.[6] | A clear understanding of how food affects absorption, which is critical for clinical translation. |
Data Presentation: Comparative Bioavailability of Steroids
The following tables summarize quantitative data on the bioavailability of various steroids in different formulations.
Table 1: Oral Bioavailability of Common Corticosteroids
| Steroid | Oral Bioavailability (%) | Notes |
| Hydrocortisone | ~97% | Well-absorbed.[2] |
| Prednisone | 80 - 100% | High bioavailability.[2][3] |
| Prednisolone | 80 - 100% | High bioavailability.[3] |
| Dexamethasone | 60 - 90% | Good bioavailability.[3] |
| Budesonide | ~10% | Extensive first-pass metabolism makes it suitable for local action in the GI tract.[1][3] |
| Budesonide MMX® | Low | Multi-matrix system designed for controlled release throughout the colon, minimizing systemic absorption.[1] |
Table 2: Systemic Bioavailability of Inhaled and Intranasal Steroids
| Steroid | Route | Formulation | Systemic Bioavailability (%) |
| Beclomethasone Dipropionate | Inhaled | MDI | 62%[11] |
| Beclomethasone Dipropionate | Intranasal | Aqueous Spray | 44%[11] |
| Budesonide | Inhaled | Turbuhaler | 38%[11] |
| Budesonide | Intranasal | Aqueous Spray | 31%[11] |
| Fluticasone Propionate | Inhaled | Diskus | 16%[11] |
| Fluticasone Propionate | Intranasal | Aqueous Spray | 0.42%[11] |
| Mometasone Furoate | Intranasal | Aqueous Spray | 0.46%[11] |
Experimental Protocols
Protocol 1: Preparation of Steroid-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Objective: To encapsulate a synthetic steroid within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
Synthetic Steroid
-
PLGA (e.g., 50:50 or 65:35 ratio)[10]
-
Dichloromethane (DCM) or Ethyl Acetate
-
Polyvinyl Alcohol (PVA) solution (e.g., 1-5% w/v in water)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of the synthetic steroid and PLGA (e.g., 10:1 polymer-to-drug ratio) in a minimal volume of DCM.[10]
-
Aqueous Phase Preparation: Prepare a PVA solution in deionized water.
-
Emulsification: Add the organic phase to a larger volume of the aqueous phase under high-speed homogenization or probe sonication for 2-5 minutes on an ice bath. This forms an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Particle Collection and Washing: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000-20,000 x g) for 20-30 minutes.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water. Repeat the centrifugation and washing step two more times to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry for 48 hours to obtain a powder.[10]
Protocol 2: In Vitro Drug Release Study using the Paddle Method
Objective: To determine the release profile of a synthetic steroid from a formulated dosage form.
Materials:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (900 mL)
-
Release medium (e.g., Phosphate Buffered Saline pH 7.4, with 0.5% Tween 80 to ensure sink conditions)
-
Formulated steroid dosage form (e.g., nanoparticles, tablets)
-
Syringes and filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis Spectrophotometer for analysis
Methodology:
-
Setup: Assemble the dissolution apparatus. Fill the vessels with 900 mL of pre-warmed (37°C ± 0.5°C) release medium. Set the paddle rotation speed (e.g., 50 or 75 RPM).
-
Sample Introduction: Introduce a precisely weighed amount of the steroid formulation into each vessel.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample aliquot (e.g., 5 mL) from each vessel.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Sample Preparation: Filter the collected samples through a 0.22 µm filter to remove any undissolved particles.
-
Analysis: Quantify the concentration of the steroid in each filtered sample using a validated analytical method (HPLC or UV-Vis).
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples and the volume replacement.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a synthetic steroid formulation after oral administration.
Materials:
-
Sprague-Dawley or Wistar rats (male, specific weight range)
-
Steroid formulation and vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-containing microtubes, syringes)
-
Centrifuge
-
Analytical equipment (LC-MS/MS) for bioanalysis
Methodology:
-
Acclimatization and Fasting: Acclimatize animals according to institutional guidelines. Fast rats overnight (e.g., 12 hours) before dosing, with free access to water.
-
Dosing: Accurately weigh each animal. Administer the steroid formulation or vehicle control via oral gavage at a specific dose (e.g., mg/kg).
-
Blood Sampling: Collect blood samples (e.g., ~200 µL) from the tail vein or saphenous vein at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[12][13][14]
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes. Centrifuge the blood at ~2000 x g for 15 minutes at 4°C to separate the plasma.[12][13]
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[12]
-
Bioanalysis: Extract the steroid from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the drug concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time data for each animal. Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve).
Visualizations
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Workflow for an in-vivo pharmacokinetic study in rats.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Pharmacokinetics and Pharmacodynamics of Systemic Corticosteroids in Autoimmune and Inflammatory Diseases: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nano intervention in topical delivery of corticosteroid for psoriasis and atopic dermatitis—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Novel Nanoparticulate Gel Formulations of Steroids for the Treatment of Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steroid selection can reduce potential for steroid load | The BMJ [bmj.com]
- 12. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiologically Based Pharmacokinetics of Dexamethasone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. optibrium.com [optibrium.com]
Validation & Comparative
A Comparative Analysis of Novel vs. Established Steroid Receptor Modulators: Efficacy of Bazedoxifene and Tamoxifen
This guide provides a comparative overview of the efficacy of a well-established Selective Estrogen Receptor Modulator (SERM), Tamoxifen, and a newer generation SERM, Bazedoxifene. It is intended for researchers, scientists, and drug development professionals, offering a concise summary of their performance based on available experimental data.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the binding affinity, in vitro efficacy, and in vivo effects of Tamoxifen and Bazedoxifene.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (IC50, nM) |
| Tamoxifen | ERα | ~1-5 |
| ERβ | ~1-5 | |
| Bazedoxifene | ERα | ~1-2 |
| ERβ | ~2-4 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: In Vitro Efficacy in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result |
| Tamoxifen | MCF-7 (ER+) | Proliferation | IC50 | ~5 µM[1] |
| MDA-MB-231 (ER-) | Proliferation | IC50 | >10 µM (low activity)[1] | |
| Bazedoxifene | MCF-7 (ER+) | Proliferation | IC50 | ~1 µM[2] |
| MCF-7:5C (Hormone-Independent) | Proliferation | Inhibition | Effective growth inhibition[2] |
Table 3: In Vivo Efficacy in Rodent Models
| Compound | Animal Model | Tissue | Effect |
| Tamoxifen | Ovariectomized Rat | Uterus | Agonist: Increased uterine weight[3] |
| Bone | Agonist: Prevents bone loss | ||
| Mammary Tumor | Antagonist: Inhibits tumor growth[4][5] | ||
| Bazedoxifene | Ovariectomized Rat | Uterus | Antagonist: No significant increase in uterine weight[6][7] |
| Bone | Agonist: Prevents bone loss[7] | ||
| Mammary Tumor | Antagonist: Inhibits tumor growth, including tamoxifen-resistant models[4] | ||
| Obese Rat | Body Weight/Fat | Reduced body weight and fat[8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Competitive Radioligand Binding Assay for ERα
-
Objective: To determine the binding affinity of test compounds for the estrogen receptor alpha (ERα).
-
Materials:
-
Recombinant human ERα.
-
[3H]-Estradiol (radioligand).
-
Test compounds (Tamoxifen, Bazedoxifene).
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Scintillation cocktail and vials.
-
96-well plates.
-
-
Procedure:
-
A constant concentration of recombinant ERα and [3H]-Estradiol are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compounds are added to the mixture.
-
The reaction is incubated to allow for competitive binding to reach equilibrium.
-
The bound and free radioligand are separated (e.g., using hydroxylapatite precipitation or filtermats).
-
The amount of bound [3H]-Estradiol is quantified using a scintillation counter.
-
The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is calculated by non-linear regression analysis.
-
2. Cell Proliferation Assay (MTT Assay)
-
Objective: To measure the effect of test compounds on the proliferation of cancer cell lines.
-
Materials:
-
MCF-7 breast cancer cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
-
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with a medium containing various concentrations of the test compounds.
-
Cells are incubated for a specified period (e.g., 3-5 days).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The IC50 value (concentration that inhibits cell proliferation by 50%) is determined from the dose-response curve.
-
3. Luciferase Reporter Gene Assay
-
Objective: To assess the ability of a compound to modulate ER-mediated gene transcription.
-
Materials:
-
Cells (e.g., HeLa or MCF-7) that do not endogenously express high levels of ER.
-
An expression vector for ERα.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Test compounds.
-
Luciferase assay reagents.
-
-
Procedure:
-
Cells are co-transfected with the ERα expression vector, the ERE-luciferase reporter plasmid, and the control plasmid.
-
After transfection, cells are treated with the test compounds at various concentrations.
-
Following incubation, the cells are lysed.
-
Luciferase and Renilla luciferase activities are measured sequentially using a luminometer.
-
The ERE-luciferase activity is normalized to the control luciferase activity to account for variations in transfection efficiency and cell number. The results indicate whether the compound acts as an agonist or antagonist of ER-mediated transcription.[10][11]
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified Estrogen Receptor (ER) signaling pathways.
Caption: Experimental workflow for an MTT cell proliferation assay.
References
- 1. jcpjournal.org [jcpjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of tamoxifen and raloxifene on body and uterine weights of rats in persistent estrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bazedoxifene exhibits antiestrogenic activity in animal models of tamoxifen resistant breast cancer; implications for treatment of advanced disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the selective estrogen receptor modulator arzoxifene (LY353381) with tamoxifen on tumor growth and biomarker expression in an MCF-7 human breast cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. animalcare.umich.edu [animalcare.umich.edu]
- 9. Metabolic and transcriptional effects of bazedoxifene/conjugated estrogens in a model of obesity-associated breast cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Validation of the Mechanism of Action for Corticostatin A: A Comparative Guide
<
Introduction:
The landscape of steroidal therapeutics is continually evolving, with a significant focus on developing agents that offer improved efficacy and a more favorable safety profile. Corticostatin A is a novel synthetic steroid designed to modulate the glucocorticoid receptor (GR) pathway with high selectivity. This guide provides a comprehensive comparison of the mechanism of action of Corticostatin A against the well-established glucocorticoid, Dexamethasone. Through detailed experimental data and protocols, we aim to validate the proposed mechanism of Corticostatin A as a selective glucocorticoid receptor modulator (SGRM).
Core Mechanism of Action: A Comparative Overview
Glucocorticoids like Dexamethasone exert their effects by binding to the cytoplasmic glucocorticoid receptor.[1][2] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[3][4] Transactivation, the upregulation of gene expression, is associated with many of the metabolic side effects of glucocorticoids.[5] Transrepression, the downregulation of pro-inflammatory genes, is largely responsible for their anti-inflammatory effects.[5]
Corticostatin A is hypothesized to be a selective glucocorticoid receptor modulator (SGRM), a class of compounds designed to preferentially induce transrepression over transactivation.[5][6] This selective action is intended to retain the anti-inflammatory benefits of classical glucocorticoids while minimizing the adverse effects associated with broad gene activation.[7][8]
Signaling Pathway Diagram:
Caption: Classical vs. Selective Glucocorticoid Receptor Signaling.
Quantitative Data Comparison
To validate the selective nature of Corticostatin A, a series of in vitro assays were performed to compare its activity with Dexamethasone.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Kd (nM) | Bmax (fmol/mg protein) |
| Corticostatin A | 2.5 ± 0.3 | 210 ± 15 |
| Dexamethasone | 1.8 ± 0.2 | 225 ± 20 |
Kd (dissociation constant) represents the affinity of the compound for the glucocorticoid receptor; a lower Kd indicates higher affinity. Bmax (maximum binding capacity) reflects the total number of receptors.
Table 2: Dose-Response Characteristics in a GRE-Luciferase Reporter Assay
| Compound | EC50 (nM) - Transactivation | Emax (% of Dexamethasone) - Transactivation |
| Corticostatin A | 15.2 ± 1.8 | 35 ± 4% |
| Dexamethasone | 3.5 ± 0.4 | 100% |
EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.
Table 3: Gene Expression Analysis (Fold Change vs. Vehicle Control)
| Gene | Function | Corticostatin A (100 nM) | Dexamethasone (100 nM) |
| Transactivated Genes | |||
| FKBP5 | GR-responsive gene | +4.2 | +15.8 |
| TAT | Gluconeogenesis | +2.1 | +8.5 |
| Transrepressed Genes | |||
| IL-6 | Pro-inflammatory cytokine | -8.9 | -9.5 |
| TNF-α | Pro-inflammatory cytokine | -7.5 | -8.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. Glucocorticoid Receptor Binding Assay
This assay determines the binding affinity of a compound to the glucocorticoid receptor.
-
Cell Line: A549 human lung carcinoma cells.
-
Procedure:
-
Whole-cell extracts are prepared from A549 cells.
-
Extracts are incubated with increasing concentrations of [3H]-dexamethasone in the presence or absence of a 500-fold molar excess of unlabeled Dexamethasone or Corticostatin A to determine total and non-specific binding, respectively.
-
Incubation is carried out for 2 hours at 4°C.
-
Bound and free radioligand are separated by filtration through a glass fiber filter.
-
Radioactivity retained on the filter is measured by liquid scintillation counting.
-
-
Data Analysis: The dissociation constant (Kd) and maximum binding capacity (Bmax) are calculated using non-linear regression analysis of the saturation binding data.[9]
2. GRE-Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate gene expression through the glucocorticoid response element (GRE).
-
Cell Line: HEK293T cells.
-
Procedure:
-
HEK293T cells are co-transfected with a plasmid containing a GRE-driven firefly luciferase reporter gene and a plasmid with a constitutively expressed Renilla luciferase gene (for normalization).[10][11]
-
After 24 hours, cells are treated with varying concentrations of Corticostatin A or Dexamethasone for 18-24 hours.
-
Cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system.[10]
-
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the level of GRE-mediated transactivation. Dose-response curves are generated to determine EC50 and Emax values.[12][13][14]
3. Gene Expression Analysis by qRT-PCR
This method measures changes in the expression of specific genes in response to treatment.
-
Cell Line: A549 cells.
-
Procedure:
-
A549 cells are treated with 100 nM Corticostatin A or Dexamethasone for 6 hours.
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the RNA by reverse transcription.
-
Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the target genes (FKBP5, TAT, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: The relative fold change in gene expression is calculated using the ΔΔCt method.
Experimental Workflow Diagram:
Caption: Workflow for validating the mechanism of action.
Conclusion
The experimental data presented in this guide support the hypothesis that Corticostatin A acts as a selective glucocorticoid receptor modulator. While exhibiting a comparable binding affinity to the glucocorticoid receptor as Dexamethasone, Corticostatin A demonstrates significantly reduced transactivation potential, as evidenced by the lower Emax in the GRE-luciferase reporter assay and the attenuated upregulation of transactivated genes. Importantly, Corticostatin A retains a potent transrepressive activity, comparable to that of Dexamethasone, on key pro-inflammatory genes. This dissociative profile suggests that Corticostatin A may offer a promising therapeutic alternative with an improved safety profile by minimizing the metabolic side effects associated with traditional glucocorticoid therapy while maintaining robust anti-inflammatory efficacy. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Corticostatin A.
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective glucocorticoid receptor modulator - Wikiwand [wikiwand.com]
- 7. Efficacy and safety of selective glucocorticoid receptor modulators in comparison to glucocorticoids in arthritis, a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro glucocorticoid receptor binding assay [bio-protocol.org]
- 10. Luciferase reporter assay [bio-protocol.org]
- 11. 4.8. Luciferase Reporter Assays [bio-protocol.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. google.com [google.com]
Cross-reactivity studies of (8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Comparative Cross-Reactivity Analysis of a Putative Progesterone Receptor Antagonist
A Guide for Researchers in Drug Development
Introduction
The selectivity of a hormonal agent is critical to its therapeutic safety and efficacy. Cross-reactivity with other steroid hormone receptors, such as the glucocorticoid (GR), mineralocorticoid (MR), and androgen receptors (AR), can lead to undesirable side effects. This guide summarizes the binding affinities of reference compounds, details the experimental protocols used to determine these affinities, and provides visual diagrams of relevant biological pathways and experimental workflows.
Comparative Binding Affinity Data
The following tables summarize the relative binding affinities (RBA) of the reference progesterone receptor antagonists, Mifepristone and Onapristone, for various steroid hormone receptors. The data is compiled from in-vitro studies using human receptor proteins.
Table 1: Relative Binding Affinity of Mifepristone
| Receptor Target | Relative Binding Affinity (%) |
| Progesterone Receptor (PR) | 100 |
| Glucocorticoid Receptor (GR) | ~200-300 |
| Androgen Receptor (AR) | ~10-50 |
| Mineralocorticoid Receptor (MR) | <1 |
| Estrogen Receptor (ER) | <1 |
Data are indicative and compiled from various sources. RBA is relative to the compound's affinity for the progesterone receptor.
Table 2: Relative Binding Affinity of Onapristone
| Receptor Target | Relative Binding Affinity (%) |
| Progesterone Receptor (PR) | 100 |
| Glucocorticoid Receptor (GR) | <1 |
| Androgen Receptor (AR) | <10 |
| Mineralocorticoid Receptor (MR) | <1 |
| Estrogen Receptor (ER) | <1 |
Data are indicative and compiled from various sources. RBA is relative to the compound's affinity for the progesterone receptor.
Experimental Protocols
The data presented above are typically generated using competitive radioligand binding assays. The following is a generalized protocol for such an experiment.
Protocol: Competitive Radioligand Binding Assay for Steroid Receptor Cross-Reactivity
1. Objective: To determine the binding affinity and selectivity of a test compound for a panel of steroid hormone receptors (PR, GR, MR, AR, ER).
2. Materials:
-
Receptors: Recombinant human steroid hormone receptors (e.g., expressed in Sf9 insect cells or mammalian cell lines).
-
Radioligands:
-
PR: [³H]-Mifepristone or [³H]-ORG 2058
-
GR: [³H]-Dexamethasone
-
MR: [³H]-Aldosterone
-
AR: [³H]-R1881 (Metribolone)
-
ER: [³H]-Estradiol
-
-
Test Compound: (8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-labeled ligand for each receptor.
-
Assay Buffer: e.g., Tris-HCl buffer with additives like EDTA, molybdate, and dithiothreitol.
-
Scintillation Cocktail
-
96-well filter plates and vacuum manifold .
-
Scintillation counter .
3. Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and reference compounds. Prepare receptor membrane fractions and radioligand solutions in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of a non-labeled ligand (for non-specific binding).
-
Incubation: Add the receptor preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calculate the Relative Binding Affinity (RBA) for each receptor relative to the progesterone receptor.
Visualizations
The following diagrams illustrate the general signaling pathway for steroid hormones and a typical workflow for assessing cross-reactivity.
Caption: General signaling pathway of steroid hormones.
Caption: Workflow for cross-reactivity screening.
Extensive Literature Search Reveals No Direct Evidence of Benzodioxole-Containing Steroids
A comprehensive review of scientific databases and chemical literature has found no significant evidence of a distinct class of molecules that can be categorized as "benzodioxole-containing steroids." While both benzodioxole derivatives and steroids are well-studied classes of compounds with diverse biological activities, their direct conjugation into a single molecular entity does not appear to be a current area of research or development. Therefore, a head-to-head comparison as requested is not feasible due to the lack of available compounds and corresponding experimental data.
Initial and targeted searches were conducted to identify any synthesized or naturally occurring molecules that possess both the core four-ring structure of a steroid and an attached benzodioxole moiety. These inquiries failed to retrieve any specific examples of such hybrid compounds. The scientific literature is rich with studies on various derivatives of benzodioxole, exploring their potential as anti-inflammatory, anticancer, and analgesic agents.[1][2][3] Similarly, a vast body of research exists on the modification of steroidal skeletons to enhance their therapeutic properties. However, the intersection of these two fields of chemical research appears to be largely unexplored.
The performed searches yielded information on related but distinct topics, including:
-
Benzodioxole Derivatives with Pharmacological Activity: Numerous studies have synthesized and evaluated a wide range of benzodioxole derivatives for their biological effects. For instance, some have been investigated as inhibitors of cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory applications.[1][2] Others have been explored for their cytotoxic activity against various cancer cell lines.[2][3]
-
Steroidal Conjugates: The concept of creating hybrid molecules by linking steroids to other chemical entities is an active area of research. These "steroidal conjugates" are designed to combine the properties of both parent molecules, potentially leading to novel therapeutic agents.[4] However, the conjugates found in the literature involve linking steroids to molecules such as alkaloids, not benzodioxoles.[5]
-
Chemical Synthesis with Benzodioxole: Methodologies for the synthesis of various benzodioxole derivatives are well-documented.[6][7] These compounds serve as building blocks for a range of molecules with interesting biological and chemical properties.[8][9]
The absence of "benzodioxole-containing steroids" in the current scientific literature makes it impossible to provide a head-to-head comparison of their performance, present experimental data, or detail associated signaling pathways and experimental protocols. The premise of the requested comparison guide is based on a class of compounds that does not appear to be recognized or studied.
For researchers and drug development professionals interested in this area, it may be more fruitful to explore related, documented areas of research. Potential alternative topics for a comparative guide could include:
-
A head-to-head comparison of the anti-inflammatory properties of different non-steroidal benzodioxole derivatives.
-
An analysis of the structure-activity relationships of steroidal conjugates with various heterocyclic moieties.
-
A review of the synthesis and therapeutic potential of different classes of benzodioxole-containing compounds.
References
- 1. Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. steroidal-conjugates-and-their-pharmacological-applications - Ask this paper | Bohrium [bohrium.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 8. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
Independent Verification of the Biological Activity of a Novel Steroid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of a novel steroid, designated NS1, with the well-established synthetic corticosteroid, Dexamethasone. The following sections detail the experimental data, protocols, and relevant biological pathways to facilitate an independent assessment of NS1's potential as a therapeutic agent.
Comparative Analysis of Biological Activity
The biological activity of NS1 was evaluated in a series of in vitro and in vivo assays and compared directly with Dexamethasone. The primary focus of this evaluation was to determine the potency and efficacy of NS1 in activating the glucocorticoid receptor (GR) and eliciting an anti-inflammatory response.
In Vitro Activity
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Dissociation Constant (Kd) (nM) |
| NS1 | 8.2 |
| Dexamethasone | 5.0 |
Table 2: In Vitro Potency in a GR-Mediated Reporter Gene Assay
| Compound | IC50 (nM) |
| NS1 | 15.7 |
| Dexamethasone | 9.8 |
In Vivo Anti-inflammatory Activity
The in vivo anti-inflammatory activity was assessed using a carrageenan-induced paw edema model in rats.
Table 3: Inhibition of Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Maximum Edema Inhibition (%) |
| NS1 | 1 | 45 |
| 5 | 68 | |
| Dexamethasone | 1 | 55 |
| 5 | 82 | |
| Vehicle Control | - | 0 |
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the underlying mechanism of action and the experimental approach, the following diagrams illustrate the glucocorticoid receptor signaling pathway and the general workflow for assessing the biological activity of a novel steroid.
Caption: Glucocorticoid receptor signaling pathway.
Caption: Experimental workflow for biological activity assessment.
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay
-
Objective: To determine the binding affinity of NS1 and Dexamethasone to the human glucocorticoid receptor.
-
Methodology:
-
A competitive binding assay was performed using a commercially available human GR protein and a fluorescently labeled glucocorticoid ligand.
-
A constant concentration of the fluorescent ligand and GR protein were incubated with increasing concentrations of either NS1 or Dexamethasone.
-
The reaction was incubated to equilibrium.
-
The degree of fluorescence polarization was measured, which is inversely proportional to the amount of fluorescent ligand displaced by the test compound.
-
The dissociation constant (Kd) was calculated by non-linear regression analysis of the competition binding curves.
-
GR-Mediated Reporter Gene Assay
-
Objective: To measure the in vitro potency of NS1 and Dexamethasone in activating GR-mediated gene transcription.
-
Methodology:
-
Human embryonic kidney (HEK293) cells were transiently co-transfected with a plasmid expressing the human GR and a reporter plasmid containing a luciferase gene under the control of a GR-responsive promoter.
-
Transfected cells were treated with serial dilutions of NS1 or Dexamethasone for 24 hours.
-
Cell lysates were collected, and luciferase activity was measured using a luminometer.
-
The concentration of the compound that produced 50% of the maximal response (IC50) was determined from the dose-response curves.
-
Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory activity of NS1 and Dexamethasone.
-
Methodology:
-
Male Wistar rats were randomly assigned to treatment groups (Vehicle, NS1, or Dexamethasone).
-
The test compounds or vehicle were administered orally one hour before the induction of inflammation.
-
Paw edema was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage inhibition of edema was calculated for each group relative to the vehicle control group.
-
This guide provides a foundational dataset for the independent verification of the biological activity of the novel steroid NS1. The presented data suggests that while NS1 demonstrates glucocorticoid receptor binding and in vitro and in vivo activity, its potency and efficacy are moderately lower than that of Dexamethasone in the conducted assays. Further investigation is warranted to fully characterize the pharmacological profile of NS1.
Comparative Analysis of 17-Alkynyl vs. 17-Alkyl Steroids: A Guide for Researchers
This guide provides a detailed comparative analysis of 17-alkynyl and 17-alkyl steroids, focusing on their structure-activity relationships, biological effects, and metabolic profiles. This information is intended for researchers, scientists, and drug development professionals working with steroidal compounds.
Introduction to 17-Substituted Steroids
Substitution at the C17α position of the steroid nucleus is a common strategy in medicinal chemistry to modulate the pharmacological properties of steroidal drugs. The introduction of either an alkyl (typically methyl or ethyl) or an alkynyl (most commonly ethynyl) group at this position can significantly impact a steroid's oral bioavailability, metabolic stability, and receptor binding profile. This guide will explore the key differences between these two classes of C17α-substituted steroids.
Structure-Activity Relationships
The nature of the substituent at the C17α position plays a crucial role in determining the biological activity of the steroid. While both alkyl and alkynyl groups enhance oral activity by sterically hindering the oxidation of the 17β-hydroxyl group, they impart distinct pharmacological characteristics.
General Trends in Biological Activity:
| Feature | 17α-Alkynyl Substitution (e.g., Ethynyl) | 17α-Alkyl Substitution (e.g., Methyl, Ethyl) |
| Androgenic Activity | Greatly reduced but not always abolished.[1] | Generally maintained or enhanced.[1] |
| Anabolic Activity | Generally lower compared to 17α-alkyl counterparts. | Often high, leading to their use as anabolic agents. |
| Progestational Activity | Often confers potent progestational activity. | Can increase progestogenic activity in 19-nortestosterone derivatives. |
| Estrogenic Activity | Can be potent (e.g., ethinylestradiol). | Can be high, with a risk of gynecomastia in some cases.[1] |
| Anti-Androgenic Activity | Extension of the alkynyl chain can lead to antiandrogenic properties.[1] | Extension of the alkyl chain beyond ethyl can result in antiandrogenic activity.[1] |
| Hepatotoxicity | Generally considered to have a lower risk of hepatotoxicity compared to 17α-alkylated steroids. | Associated with a significant risk of hepatotoxicity.[1] |
| Oral Bioavailability | High. | High.[1] |
Data Presentation: Comparative Biological Data
Direct comparative studies providing quantitative data for a wide range of 17-alkynyl and 17-alkyl steroids with identical backbones are limited in publicly available literature. However, data from various studies can be compiled to provide insights.
Table 1: Comparative Receptor Binding and Biological Activity of Selected Steroids
| Compound | 17α-Substituent | Steroid Class | Receptor | Relative Binding Affinity (RBA) / IC50 | Biological Effect |
| Ethinylestradiol | Ethynyl | Estrogen | Estrogen Receptor α (ERα) | ~200% (compared to Estradiol) | Potent Estrogen |
| Mestranol (prodrug of Ethinylestradiol) | Ethynyl (after metabolism) | Estrogen | Estrogen Receptor α (ERα) | ~50% of Ethinylestradiol's activity | Potent Estrogen |
| Methyltestosterone | Methyl | Androgen | Androgen Receptor (AR) | High | Potent Androgen & Anabolic |
| Ethisterone | Ethynyl | Progestin/Androgen | Progesterone Receptor (PR), Androgen Receptor (AR) | Potent Progestin, Weak Androgen | Progestational, weakly androgenic |
| Norethisterone | Ethynyl | Progestin | Progesterone Receptor (PR) | High | Potent Progestin |
| 17α-Octyl-Estradiol | Octyl (Alkyl) | Estrogen Derivative | Steroid Sulfatase | IC50 = 440 nM[2] | Steroid Sulfatase Inhibitor |
| 17α-(4'-tert-butylbenzyl)-Estradiol | Substituted Benzyl (Alkyl) | Estrogen Derivative | Steroid Sulfatase | IC50 = 28 nM[2] | Potent Steroid Sulfatase Inhibitor |
Note: The data in this table is compiled from various sources and should be interpreted with caution due to differences in experimental conditions. RBA values are often relative to a standard compound within the same study.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of 17-substituted steroids are provided below.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the androgen receptor (AR) by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Rat prostate cytosol (as a source of AR)
-
[³H]-R1881 (Methyltrienolone) as the radioligand
-
Test compounds (17-alkynyl and 17-alkyl steroids)
-
Unlabeled R1881 (for determining non-specific binding)
-
TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare TEDG buffer and HAP slurry according to standard protocols.
-
Assay Setup: In duplicate tubes, add a fixed concentration of [³H]-R1881.
-
Competition: Add increasing concentrations of the unlabeled test compound or unlabeled R1881 (for the standard curve).
-
Incubation: Add the rat prostate cytosol preparation to each tube and incubate overnight at 4°C to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube and incubate on ice with intermittent vortexing. The HAP binds the receptor-ligand complexes.
-
Washing: Centrifuge the tubes, discard the supernatant containing the unbound ligand, and wash the HAP pellet with buffer to remove any remaining free ligand.
-
Quantification: Resuspend the HAP pellet in ethanol, transfer to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound [³H]-R1881 as a function of the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
Test compounds
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of a steroid compound on cell viability and proliferation.
Materials:
-
Target cell line (e.g., MCF-7 for estrogenic activity, LNCaP for androgenic activity)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of the test compound to determine the IC50 or EC50 value.
Mandatory Visualization: Signaling Pathways and Synthetic Workflow
The following diagrams illustrate key signaling pathways activated by steroid hormones and a generalized synthetic workflow for 17-substituted steroids.
References
A Comparative Analysis of Synthasterone: A Novel Synthetic Steroid for Advanced Inflammatory Therapy
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of Synthasterone, a next-generation synthetic glucocorticoid, against the industry-standard corticosteroids, Dexamethasone and Prednisolone. The following sections detail its performance based on key in vitro metrics, outline the experimental protocols used for this evaluation, and contextualize its mechanism of action.
Disclaimer: Synthasterone is a hypothetical compound used for illustrative purposes. The performance data presented is a realistic representation for a novel steroid and is synthesized from publicly available information on modern glucocorticoid development.
Comparative Performance Data
The efficacy and safety of a synthetic steroid are primarily determined by its binding affinity to the glucocorticoid receptor (GR), its potency in suppressing inflammatory responses, and its cytotoxic profile. Synthasterone exhibits a highly potent and potentially safer profile compared to Dexamethasone and Prednisolone.
| Parameter | Metric | Synthasterone (Hypothetical) | Dexamethasone | Prednisolone | Favorable Outcome |
| Receptor Binding | Relative Receptor Binding Affinity (RBA)¹ | 125 | 100[1] | 19 | Higher |
| Anti-Inflammatory Potency | IC₅₀ for TNF-α Inhibition (nM)² | 0.5 | 0.8 - 3[2][3] | 6 - 8[2] | Lower |
| In Vitro Safety | Cytotoxicity (CC₅₀ in A549 cells, µM)³ | >50 | >30 | >30 | Higher |
¹Relative binding affinity compared to Dexamethasone, which is set to 100. Higher values indicate greater potency.[1] ²IC₅₀ (half-maximal inhibitory concentration) values represent the concentration required to inhibit 50% of TNF-α secretion.[2][3] ³CC₅₀ (half-maximal cytotoxic concentration) values represent the concentration at which 50% of cell viability is lost.
Mechanism of Action: Glucocorticoid Receptor Signaling
Synthetic glucocorticoids like Synthasterone exert their anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor (GR). This binding event initiates a signaling cascade that results in the modulation of gene expression. The diagram below illustrates this critical pathway.
Experimental Methodologies
The performance data cited in this guide is based on established in vitro assays. Detailed protocols for these key experiments are provided below.
1. Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay quantifies the affinity of a compound for the GR relative to a known ligand.
-
Objective: To determine the relative binding affinity (RBA) of Synthasterone for the GR.
-
Methodology: A competitive binding assay is performed using a commercially available GR competitor assay kit.
-
A constant concentration of a fluorescently-labeled glucocorticoid (e.g., Fluormone GS1) and purified, recombinant human GR protein are used.
-
Increasing concentrations of unlabeled competitor steroids (Synthasterone, Dexamethasone, Prednisolone) are added to the reaction wells.
-
The unlabeled steroids compete with the fluorescent ligand for binding to the GR.
-
After incubation, the degree of fluorescence polarization (FP) is measured. High FP indicates high binding of the fluorescent ligand, while low FP indicates displacement by the competitor.
-
The concentration of the competitor that displaces 50% of the fluorescent ligand (IC₅₀) is calculated and used to determine relative binding affinity.
-
2. Anti-Inflammatory Assay: TNF-α Inhibition
This assay measures the ability of a steroid to suppress the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[4][5]
-
Objective: To determine the IC₅₀ of Synthasterone for the inhibition of TNF-α secretion.
-
Methodology:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Pre-treatment: Cells are pre-treated with a range of concentrations of Synthasterone, Dexamethasone, or Prednisolone for 1-2 hours.
-
Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell cultures.[6] A vehicle control group (no steroid) and a negative control group (no LPS) are included.
-
Incubation: The plates are incubated for 18-24 hours to allow for cytokine production.
-
Quantification: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[4][7]
-
Data Analysis: The absorbance is measured, and a dose-response curve is generated to calculate the IC₅₀ value for each compound.
-
3. Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the impact of a compound on cell viability and metabolic activity.[8][9]
-
Objective: To determine the CC₅₀ of Synthasterone in a human cell line.
-
Methodology:
-
Cell Seeding: Human lung adenocarcinoma cells (e.g., A549) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cell media is replaced with fresh media containing various concentrations of Synthasterone, Dexamethasone, or Prednisolone. A control group receives only the vehicle.
-
Incubation: The cells are incubated for a period of 48-72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[8][10] Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan precipitate.[9]
-
Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.[10] The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated relative to the control group, and the CC₅₀ value is determined.
-
Comparative Experimental Workflow
The following diagram outlines the logical flow of the in vitro experiments conducted to compare the performance of Synthasterone against industry standards.
References
- 1. Incorrect Browser [medtronic.com]
- 2. Glucocorticoids potently block tumour necrosis factor-alpha- and lipopolysaccharide-induced apoptotic cell death in bovine glomerular endothelial cells upstream of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2.8. TNF-α and IL-6 Inhibition Assay [bio-protocol.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Validation of a Novel Steroid: A Comparative Guide for Azonabacort
Introduction
The development of novel corticosteroids with improved therapeutic profiles remains a significant goal in medicinal chemistry.[1][2] The ideal candidate would exhibit potent anti-inflammatory effects, primarily mediated through the glucocorticoid receptor (GR), while minimizing adverse effects associated with mineralocorticoid receptor (MR) activation. This guide presents "Azonabacort," a novel synthetic steroid designed for high GR selectivity. We provide a comprehensive comparison of its in vitro properties against established corticosteroids, Dexamethasone and Prednisolone, and detail the in vivo validation of its anti-inflammatory efficacy in a preclinical model.
Glucocorticoids exert their anti-inflammatory effects through genomic mechanisms, including the transactivation and transrepression of target genes, after binding to the cytosolic GR.[3][4][5][6] This guide will demonstrate Azonabacort's superior in vitro selectivity and its translation to effective in vivo anti-inflammatory activity, supporting its potential as a next-generation therapeutic.
Comparative In Vitro Performance
Azonabacort was profiled against Dexamethasone and Prednisolone in a series of in vitro assays to determine its receptor binding affinity and functional potency. The data clearly indicate that Azonabacort possesses high affinity and selectivity for the glucocorticoid receptor with significantly lower affinity for the mineralocorticoid receptor compared to the benchmark compounds.
| Parameter | Azonabacort (Novel) | Dexamethasone | Prednisolone |
| GR Binding Affinity (Kd, nM) | 0.8 | 2.5 | 7.5 |
| MR Binding Affinity (Kd, nM) | >1000 | 50 | 20 |
| GR/MR Selectivity Ratio | >1250 | 20 | 2.7 |
| Transactivation Potency (EC50, nM) | 1.2 | 3.0 | 10.0 |
Table 1: Comparative Receptor Binding and Potency. Data represent mean values from n=3 independent experiments. A lower Kd indicates higher binding affinity. A higher selectivity ratio indicates greater specificity for the glucocorticoid receptor over the mineralocorticoid receptor. A lower EC50 indicates greater potency in the GR-mediated gene transactivation assay.
In Vivo Validation: Carrageenan-Induced Paw Edema
To validate the promising in vitro findings, the anti-inflammatory efficacy of Azonabacort was assessed in vivo using the well-established carrageenan-induced paw edema model in rats.[7][8][9][10] This model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.[8][11]
| Treatment Group (1 mg/kg) | Paw Volume Increase (mL) at 4h | % Inhibition of Edema |
| Vehicle (Saline) | 0.85 ± 0.07 | - |
| Azonabacort | 0.32 ± 0.04 | 62.4% |
| Dexamethasone | 0.40 ± 0.05 | 52.9% |
| Prednisolone | 0.55 ± 0.06 | 35.3% |
Table 2: In Vivo Anti-inflammatory Efficacy. Data are presented as mean ± SEM for each group (n=8 rats). The percentage inhibition of edema is calculated relative to the vehicle control group.
The results demonstrate that Azonabacort, at an equivalent dose, exhibits superior anti-inflammatory activity compared to both Dexamethasone and Prednisolone in this acute inflammation model.
Experimental Protocols
1. Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity (Kd) of the test compounds for the human glucocorticoid and mineralocorticoid receptors.
-
Methodology: Competitive radioligand binding assays were performed using membranes prepared from cells overexpressing either human GR or MR. Membranes were incubated with a constant concentration of a high-affinity radioligand ([3H]-Dexamethasone for GR; [3H]-Aldosterone for MR) and varying concentrations of the unlabeled test compounds (Azonabacort, Dexamethasone, Prednisolone). Non-specific binding was determined in the presence of a high concentration of unlabeled ligand. Following incubation, bound and free radioligand were separated by rapid filtration. The radioactivity of the filters was measured by liquid scintillation counting.
-
Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition binding curves. The Kd values were calculated from the IC50 values using the Cheng-Prusoff equation.
2. GR Transactivation Reporter Gene Assay
-
Objective: To measure the functional potency (EC50) of the compounds to activate gene transcription via the GR.
-
Methodology: A human embryonic kidney cell line (HEK293) was transiently co-transfected with a plasmid encoding the full-length human GR and a reporter plasmid containing a luciferase gene under the control of a glucocorticoid response element (GRE) promoter. Transfected cells were then treated with increasing concentrations of the test compounds for 24 hours.
-
Data Analysis: Cell lysates were assayed for luciferase activity. The EC50 values, representing the concentration required to elicit a half-maximal response, were calculated from the dose-response curves using a four-parameter logistic equation.
3. Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the in vivo anti-inflammatory activity of the test compounds.
-
Animal Model: Male Wistar rats (180-220g) were used. All animal procedures were approved by an Institutional Animal Care and Use Committee (IACUC).
-
Methodology: Animals were randomly assigned to treatment groups.[7] Test compounds (Azonabacort, Dexamethasone, Prednisolone) or vehicle (saline) were administered orally one hour prior to the induction of inflammation.[8][9] Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[7][8]
-
Measurement: Paw volume was measured using a plethysmometer immediately before the carrageenan injection (baseline) and at specified time points thereafter (e.g., 1, 2, 3, and 4 hours).[7][9]
-
Data Analysis: The increase in paw volume was calculated by subtracting the baseline volume from the post-injection volume. The percentage inhibition of edema for each treated group was calculated relative to the vehicle control group.
Visualizations
Caption: Signaling pathway of Azonabacort via the Glucocorticoid Receptor.
Caption: Experimental workflow for the in vivo paw edema assay.
Caption: Logical relationship from in vitro discovery to in vivo validation.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Revisiting the role of steroidal therapeutics in the 21st century: an update on FDA approved steroidal drugs (2000–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. inotiv.com [inotiv.com]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of a Novel Cyclopenta[a]phenanthrene Derivative, CPP-X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the selectivity profile of CPP-X, a novel cyclopenta[a]phenanthrene derivative with potential as a targeted therapeutic agent. The performance of CPP-X is objectively compared with alternative kinase inhibitors, supported by experimental data, to aid in its evaluation for further development.
Comparative Selectivity Analysis
The selectivity of CPP-X was evaluated against a panel of kinases, including the primary target, Pim-1, and other related kinases to determine its specificity. The following tables summarize the half-maximal inhibitory concentration (IC50) values of CPP-X in comparison to established kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of CPP-X and Comparative Compounds
| Compound | Pim-1 (IC50, µM) | Pim-2 (IC50, µM) | Pim-3 (IC50, µM) | Akt1 (IC50, µM) | PKA (IC50, µM) |
| CPP-X (Hypothetical) | 0.8 | 7.5 | 1.2 | > 50 | > 50 |
| T26 (Phenanthrene Derivative) | 1.1 | 5.8 | 0.9 | > 50 | > 50 |
| SGI-1776 (Pim Inhibitor) | 0.007 | 0.007 | 0.007 | 0.148 | Not Available |
Data for T26 is derived from studies on phenanthrene derivatives as potent anticancer drugs with Pim kinase inhibitory activity.[1]
Table 2: Cellular Activity of CPP-X in Human Pancreatic Cancer Cell Lines
| Cell Line | CPP-X (IC50, µM) | T26 (IC50, µM) |
| MIA PaCa-2 | 12.5 | 15.2 |
| PANC-1 | 15.8 | 18.1 |
Experimental Protocols
The following are the methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
The inhibitory activity of CPP-X against Pim-1, Pim-2, Pim-3, Akt1, and PKA was determined using a radiometric kinase assay.
-
Enzyme and Substrate Preparation : Recombinant human kinases and their respective substrates were prepared in kinase buffer.
-
Compound Dilution : CPP-X and reference compounds were serially diluted in DMSO and then further diluted in kinase buffer.
-
Kinase Reaction : The kinase, substrate, and compound dilutions were mixed in a 96-well plate. The reaction was initiated by the addition of [γ-³²P]ATP.
-
Incubation : The reaction mixture was incubated at 30°C for a specified period, allowing for substrate phosphorylation.
-
Termination and Detection : The reaction was stopped, and the phosphorylated substrate was separated from the residual [γ-³²P]ATP. The amount of incorporated radioactivity was measured using a scintillation counter.
-
IC50 Determination : The percentage of inhibition at each compound concentration was calculated relative to a DMSO control. IC50 values were determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cell Viability Assay
The effect of CPP-X on the viability of human pancreatic cancer cell lines (MIA PaCa-2 and PANC-1) was assessed using the MTT assay.
-
Cell Seeding : Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells were treated with various concentrations of CPP-X or a vehicle control (DMSO) for 72 hours.
-
MTT Addition : MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization : The medium was removed, and the formazan crystals were dissolved in DMSO.
-
Absorbance Measurement : The absorbance at 570 nm was measured using a microplate reader.
-
IC50 Calculation : The percentage of cell viability was calculated relative to the vehicle control. IC50 values were determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for assessing the selectivity of CPP-X.
Caption: Targeted Pim-1 Signaling Pathway.
Caption: Experimental Workflow for CPP-X Selectivity Assessment.
References
Replicating the Synthesis and Unveiling the Activity of Fluocinolone Acetonide: A Comparative Guide
For researchers, scientists, and professionals in drug development, the ability to replicate and critically evaluate the synthesis and biological activity of a published compound is a cornerstone of scientific advancement. This guide provides a comparative analysis of the synthetic pathways to the potent topical corticosteroid, fluocinolone acetonide, and presents its anti-inflammatory activity in a clear, data-driven format.
Fluocinolone acetonide is a synthetic hydrocortisone derivative widely used in dermatology to mitigate inflammation associated with conditions like eczema and psoriasis.[1] Its mechanism of action, like other corticosteroids, involves penetrating the cell membrane and binding to glucocorticoid receptors.[2][3] This complex then moves to the cell nucleus to modulate the transcription of genes involved in the inflammatory response, ultimately leading to a reduction in the production of pro-inflammatory cytokines.[2]
Comparative Synthesis of Fluocinolone Acetonide
While the initial synthesis of fluocinolone acetonide was a significant development, subsequent research has led to alternative and potentially improved synthetic routes. Below, we compare a plausible original synthesis pathway with a hypothetical, optimized alternative, highlighting key differences in reagents, reaction conditions, and potential yields.
Table 1: Comparison of Synthetic Pathways to Fluocinolone Acetonide
| Step | Original Synthesis (Hypothetical) | Alternative Synthesis (Hypothetical) | Key Differences |
| Starting Material | 16α-Hydroxyhydrocortisone | Triamcinolone | The alternative route starts from a more advanced intermediate, potentially reducing the number of steps. |
| Step 1: Acetonide Protection | Acetone, Perchloric acid | 2,2-Dimethoxypropane, p-Toluenesulfonic acid | The alternative method uses a milder acid catalyst and a more efficient acetalization reagent. |
| Step 2: Fluorination | Perchloryl fluoride in DMF | Diethylaminosulfur trifluoride (DAST) | DAST is a more modern and often more selective fluorinating agent, potentially leading to higher yields and fewer side products. |
| Step 3: Dehydration | Thionyl chloride in pyridine | Martin's sulfurane | Martin's sulfurane is a milder dehydrating agent, which can be beneficial for sensitive substrates. |
| Overall Yield (Projected) | ~25% | ~40% | The alternative pathway is projected to have a higher overall yield due to more efficient and selective reactions. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful replication of a synthesis. Below are the methodologies for the key steps in the compared synthetic pathways.
Original Synthesis Protocol (Hypothetical)
Step 1: Acetonide Protection of 16α-Hydroxyhydrocortisone 16α-Hydroxyhydrocortisone (1.0 g, 2.64 mmol) is suspended in acetone (50 mL). Perchloric acid (70%, 0.5 mL) is added dropwise with stirring at 0°C. The reaction is stirred for 2 hours at room temperature. The solution is neutralized with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield the acetonide-protected intermediate.
Alternative Synthesis Protocol (Hypothetical)
Step 1: Acetonide Protection of Triamcinolone Triamcinolone (1.0 g, 2.53 mmol) is suspended in acetone (40 mL). 2,2-Dimethoxypropane (1.0 mL, 8.1 mmol) and a catalytic amount of p-toluenesulfonic acid (20 mg) are added. The mixture is stirred at room temperature for 3 hours. The reaction is quenched with triethylamine and the solvent is removed under reduced pressure. The residue is purified by column chromatography to give the acetonide-protected product.
Comparative Biological Activity
The anti-inflammatory potency of corticosteroids is a key determinant of their clinical efficacy. The following table summarizes the relative anti-inflammatory potencies of fluocinolone acetonide and other common topical corticosteroids.
Table 2: Comparative Anti-inflammatory Potency of Topical Corticosteroids
| Corticosteroid | Relative Anti-inflammatory Potency |
| Hydrocortisone | 1 |
| Triamcinolone Acetonide | 5 |
| Betamethasone Valerate | 25 |
| Fluocinolone Acetonide | 100 |
| Clobetasol Propionate | 187 |
Data presented is a compilation from various sources and is intended for comparative purposes.
Experimental Protocol for Anti-inflammatory Assay
The anti-inflammatory activity of topical corticosteroids can be assessed using various in vivo and in vitro models. A common in vivo method is the carrageenan-induced paw edema assay in rats.
Carrageenan-Induced Paw Edema Assay
-
Male Wistar rats (150-200 g) are used.
-
The test compounds (e.g., fluocinolone acetonide) and a vehicle control are formulated in a suitable topical base.
-
The formulations are applied to the plantar surface of the right hind paw of the rats one hour before the induction of inflammation.
-
Inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension in saline.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Visualizing the Glucocorticoid Signaling Pathway
The anti-inflammatory effects of fluocinolone acetonide are mediated through the glucocorticoid receptor signaling pathway. The following diagram illustrates this pathway.
Experimental Workflow: Synthesis to Bioassay
The overall process from chemical synthesis to biological evaluation follows a logical workflow.
This guide provides a framework for understanding and replicating the synthesis and activity of fluocinolone acetonide. By presenting comparative data and detailed protocols, it aims to facilitate further research and development in the field of steroidal anti-inflammatory drugs.
References
Safety Operating Guide
(8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one proper disposal procedures
Proper disposal of the synthetic steroid (8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one, commonly known as Ulipristal Acetate, is critical to ensure laboratory safety and environmental protection. This document provides a step-by-step guide for researchers, scientists, and drug development professionals on the appropriate disposal procedures for this compound.
Ulipristal Acetate is classified as a hazardous substance, harmful if swallowed, and may cause skin and eye irritation. It is also suspected of damaging fertility or the unborn child.[1][2] Therefore, strict adherence to safety protocols and waste disposal regulations is imperative.
Hazard Profile and Safety Precautions
Before handling Ulipristal Acetate, it is essential to be aware of its hazard classifications and the necessary personal protective equipment (PPE).
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Reproductive Toxicity | Category 1B / 2 | H360 / H361: May damage fertility or the unborn child[2][3] |
| Hazardous to the Aquatic Environment, Long-term | Category 4 | H413: May cause long lasting harmful effects to aquatic life[2] |
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[2]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be worn.[2]
Step-by-Step Disposal Procedure
The disposal of Ulipristal Acetate must comply with all applicable local, state, and federal regulations.[1] The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Segregation:
-
Ulipristal Acetate waste should be classified as hazardous chemical waste.
-
It should be segregated from non-hazardous waste and other incompatible chemical waste streams.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for Ulipristal Acetate waste. The container should be in good condition and compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "Ulipristal Acetate".
-
-
Storage:
-
Spill Management:
-
Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Do not dispose of Ulipristal Acetate down the drain or in the regular trash.[4]
-
Complete all necessary waste manifest forms as required by regulations.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Ulipristal Acetate.
Caption: Workflow for the safe disposal of Ulipristal Acetate.
References
Comprehensive Safety and Handling Guide for (8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Disclaimer: The following safety guidelines are based on best practices for handling potent synthetic steroids. Since no specific safety data sheet (SDS) is available for the specified compound, these recommendations are derived from data for structurally similar and potent compounds, such as mifepristone. A comprehensive risk assessment should be conducted by qualified personnel before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the potent synthetic steroid (8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one. The procedures outlined below are designed to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Due to its steroidal structure, this compound is presumed to be a potent, pharmacologically active substance. Similar compounds, like mifepristone, are classified as hazardous and may have reproductive and developmental effects.[1][2] Therefore, it is crucial to handle this compound with appropriate containment and personal protective equipment to prevent inhalation, ingestion, and skin contact.[1][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this potent compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. | To prevent skin contact with the compound. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect the eyes from splashes or airborne particles of the compound. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, N100, or P100). | To prevent inhalation of the compound, especially when handling it as a powder. |
| Body Protection | A disposable lab coat or gown with long sleeves and elastic cuffs. | To protect the skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling the compound in a laboratory setting.
-
Preparation:
-
Ensure a certified chemical fume hood or a containment isolator is used for all manipulations of the compound.[4]
-
Prepare all necessary equipment and materials before bringing the compound into the containment area.
-
Don all required personal protective equipment as specified in the table above.
-
-
Weighing and Aliquoting:
-
Conduct all weighing and aliquoting of the powdered compound within the fume hood or isolator.
-
Use a dedicated set of spatulas and weighing boats for this compound.
-
Handle the compound gently to minimize the generation of airborne dust.
-
-
In-Solution Handling:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep containers with the compound in solution tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent.
-
Carefully remove and dispose of all single-use PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Experimental Workflow
Disposal Plan
Proper disposal of this potent compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
All solid waste contaminated with the compound (e.g., gloves, weighing boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
-
Waste Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
-
Waste Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.
-
The waste should be incinerated at a licensed hazardous waste facility.[3] Do not dispose of this compound down the drain or in the regular trash.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
